molecular formula C97H155N29O26S4 B15607512 [Ala17]-MCH

[Ala17]-MCH

Número de catálogo: B15607512
Peso molecular: 2271.7 g/mol
Clave InChI: IVEALEKXBDDRGB-VWUJWYMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[Ala17]-MCH is a useful research compound. Its molecular formula is C97H155N29O26S4 and its molecular weight is 2271.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C97H155N29O26S4

Peso molecular

2271.7 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70?,75-,76-/m0/s1

Clave InChI

IVEALEKXBDDRGB-VWUJWYMQSA-N

Origen del producto

United States

Foundational & Exploratory

[Ala17]-MCH: A Deep Dive into its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of various physiological processes within the central nervous system, including energy homeostasis, sleep-wake cycles, and mood. [Ala17]-MCH is a potent and selective synthetic analog of MCH, which has become an invaluable tool for elucidating the intricate signaling mechanisms of the MCH system in neurons. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with MCH receptors, the subsequent intracellular signaling cascades, and its electrophysiological effects on neuronal function.

Receptor Binding and Selectivity

This compound exerts its effects by binding to and activating MCH receptors (MCHR). There are two known subtypes of MCH receptors, MCHR1 and MCHR2. This compound exhibits a high degree of selectivity for MCHR1 over MCHR2. This selectivity is crucial for dissecting the specific roles of MCHR1 in neuronal signaling.

Quantitative Data: Binding Affinity of this compound
LigandReceptorKi (nM)Kd (nM)Reference
This compoundMCHR10.160.37[1][2]
This compoundMCHR234-[1]
  • Ki: Inhibition constant, a measure of the ligand's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

  • Kd: Dissociation constant, the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

Intracellular Signaling Pathways

Upon binding to MCHR1, this compound initiates a cascade of intracellular signaling events. MCHR1 is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, primarily Gi/o and Gq. This dual coupling allows for the activation of diverse downstream effector systems.

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The coupling of MCHR1 to Gαi/o proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of cAMP-dependent protein kinase (PKA) and other downstream effectors. This pathway is often associated with inhibitory neuronal responses.[3]

Gαq-Mediated Pathway: Mobilization of Intracellular Calcium

Activation of the Gαq pathway by MCHR1 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration can activate a variety of calcium-dependent enzymes and signaling pathways, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).[3]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Evidence suggests that MCH receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is typically associated with longer-term effects on gene expression and neuronal plasticity.

Signaling Pathway Diagram

MCH_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Binds G_protein Gαi/o | Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal_Response Neuronal Response (Gene Expression, Plasticity) PKA->Neuronal_Response IP3 IP3 PLC->IP3 Produces Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->Neuronal_Response MAPK_pathway->Neuronal_Response

Caption: this compound signaling through MCHR1.

Electrophysiological Effects in Neurons

The activation of MCHR1 by this compound leads to significant alterations in the electrophysiological properties of various neuronal populations. These effects are complex and can be either inhibitory or excitatory, depending on the specific neuron type and the downstream signaling pathways that are predominantly activated.

Modulation of Synaptic Transmission

This compound has been shown to modulate both excitatory and inhibitory synaptic transmission. In some neuronal populations, it can suppress excitatory postsynaptic currents (EPSCs) and enhance inhibitory postsynaptic currents (IPSCs), leading to a net inhibitory effect. Conversely, in other contexts, it can enhance excitatory transmission.

Quantitative Data: Electrophysiological Effects of MCH
Neuronal PopulationEffect on Synaptic TransmissionQuantitative ChangeReference
Dorsolateral Septum (dLS) NeuronsIncreased sEPSC Frequency-[4]
Dorsolateral Septum (dLS) NeuronsNo significant change in sEPSC Amplitude-[4]
Regulation of Ion Channels

MCH receptor activation can directly modulate the activity of various ion channels, including voltage-gated calcium channels (VGCCs) and potassium channels. For instance, inhibition of VGCCs can lead to a reduction in neurotransmitter release from presynaptic terminals.

Experimental Protocols

Radioligand Binding Assay for MCHR1

This protocol is used to determine the binding affinity of this compound to MCHR1.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Cell membrane preparation buffer

  • Binding buffer (50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.6)

  • [125I]-labeled MCH (radioligand)

  • Unlabeled this compound (competitor)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-MCHR1 cells by homogenization and centrifugation.

  • Incubate a fixed amount of cell membrane protein with increasing concentrations of unlabeled this compound and a constant concentration of [125I]-labeled MCH in the binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., 90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value of this compound.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare MCHR1-expressing cell membranes start->prep_membranes incubation Incubate membranes with [¹²⁵I]-MCH and this compound prep_membranes->incubation filtration Separate bound and free ligand by filtration incubation->filtration wash Wash filters to remove non-specific binding filtration->wash counting Measure radioactivity wash->counting analysis Data analysis (Ki determination) counting->analysis end End analysis->end

References

Unveiling the Agonist Profile of [Ala17]-MCH: A Technical Guide to its Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological function of [Ala17]-MCH, a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MCH receptor signaling and its physiological implications.

Executive Summary

This compound is a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the central nervous system. It exhibits high binding affinity for MCHR1 with significantly lower affinity for the MCHR2 subtype. As an agonist, this compound mimics the action of endogenous MCH, activating downstream signaling cascades that are implicated in the regulation of energy homeostasis, mood, and other physiological processes. This guide summarizes the quantitative pharmacological data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at MCH receptors.

Binding Affinity Data for this compound
Parameter Value
Ki (MCHR1)0.16 nM[1]
Ki (MCHR2)34 nM[1]
Kd ([Eu3+]chelate-labeled this compound at MCHR1)0.37 nM[1]
Functional Potency Data for this compound
Parameter Value
EC50 (MCHR1)17 nM
EC50 (MCHR2)54 nM

MCHR1 Signaling Pathways Activated by this compound

Upon binding of this compound, MCHR1 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. MCHR1 is known to couple to Gi, Go, and Gq proteins, initiating distinct downstream signaling cascades.[2][3]

  • Gi/o Pathway: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This pathway is often associated with the modulation of neuronal excitability.

  • Gq Pathway: Coupling to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4]

  • ERK Signaling: Downstream of G-protein activation, MCHR1 signaling can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell proliferation.[2]

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway MCHR1 MCHR1 G_protein Gαi/o, Gαq MCHR1->G_protein Activation Ala17_MCH This compound Ala17_MCH->MCHR1 AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC ERK ERK Phosphorylation G_protein->ERK cAMP ↓ cAMP AC->cAMP Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

MCHR1 Signaling Pathways

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for MCHR1.

a) Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., HEK293 cells stably transfected with human MCHR1) to confluency.

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration.

b) Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH).

  • Add increasing concentrations of the unlabeled competitor, this compound.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[5]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

a) Cell Preparation:

  • Seed cells expressing MCHR1 (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well plate.

  • Allow the cells to attach and grow overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Wash the cells to remove excess dye.

b) Assay Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

  • Record a baseline fluorescence reading.

  • Inject the different concentrations of this compound into the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Analyze the dose-response data to determine the EC50 value of this compound.[2]

Experimental Workflow for Characterization

The comprehensive characterization of a novel MCH analog like this compound typically follows a structured workflow, progressing from initial binding studies to functional and in vivo assessments.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization Binding_Assay Radioligand Binding Assay (Determine Ki at MCHR1/MCHR2) Functional_Assay Functional Assays (e.g., Calcium Mobilization, cAMP) Binding_Assay->Functional_Assay Confirm Agonism Selectivity_Screen Receptor Selectivity Screening (Panel of other GPCRs) Binding_Assay->Selectivity_Screen G_Protein_Coupling G-Protein Coupling Assay (Determine Gαi/o vs Gαq preference) Functional_Assay->G_Protein_Coupling PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Functional_Assay->PK_Studies Proceed if potent and selective PD_Studies Pharmacodynamic Studies (e.g., Food Intake, Body Weight in animal models) PK_Studies->PD_Studies Behavioral_Studies Behavioral Assays (e.g., Anxiety, Depression models) PD_Studies->Behavioral_Studies

Experimental Workflow

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the physiological roles of the MCH system. Its high potency and selectivity for MCHR1 make it an ideal probe for in vitro and in vivo studies aimed at understanding the downstream consequences of MCHR1 activation. The detailed protocols and signaling pathways outlined in this guide provide a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic potential of targeting the MCH pathway.

References

An In-depth Technical Guide to the Interaction of [Ala17]-MCH with Melanin-Concentrating Hormone Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the melanin-concentrating hormone (MCH) analog, [Ala17]-MCH, and the MCH receptor 1 (MCHR1). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology, signaling pathways, and experimental methodologies relevant to this ligand-receptor system.

Core Interaction: this compound and MCHR1

This compound is a synthetic analog of the endogenous neuropeptide MCH. It exhibits a high affinity and selectivity for MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This interaction is of significant interest in the study of energy homeostasis, appetite regulation, and other physiological processes modulated by the MCH system.

Quantitative Data Summary

The following table summarizes the key quantitative data describing the interaction of this compound with MCHR1. This data has been compiled from various in vitro pharmacological studies.

LigandReceptorAssay TypeParameterValue (nM)
This compoundMCHR1Radioligand BindingKi0.16[1][2]
[Eu3+]-labeled this compoundMCHR1Radioligand BindingKd0.37[1][2]
This compoundMCHR1Functional Assay (Calcium Mobilization)EC5017[3][4]

MCHR1 Signaling Pathways

Activation of MCHR1 by an agonist such as this compound initiates intracellular signaling cascades through its coupling to multiple G protein subtypes, primarily Gi and Gq.[5][6] These pathways lead to distinct downstream cellular responses.

Gq-Mediated Signaling Pathway

Upon agonist binding, MCHR1 activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key signaling event that can be measured in functional assays.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Gq Gq MCHR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca2+ Release ER->Ca_release triggers

MCHR1 Gq-mediated signaling pathway.
Gi-Mediated Signaling Pathway

MCHR1 also couples to the Gi protein, which inhibits the activity of adenylyl cyclase.[5] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Forskolin (B1673556), a direct activator of adenylyl cyclase, is often used in experimental settings to elevate basal cAMP levels, allowing for a more robust measurement of the inhibitory effect of MCHR1 activation.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Gi Gi MCHR1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Forskolin Forskolin Forskolin->AC activates

MCHR1 Gi-mediated signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the this compound and MCHR1 interaction.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for MCHR1.

Binding_Assay_Workflow prep Prepare MCHR1-expressing cell membranes incubation Incubate membranes with radiolabeled MCH analog and varying concentrations of this compound prep->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Analyze data to determine Ki values counting->analysis Calcium_Assay_Workflow plating Plate MCHR1-expressing cells in a 96- or 384-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->dye_loading incubation Incubate to allow for dye de-esterification dye_loading->incubation flipr Measure baseline fluorescence in a FLIPR instrument incubation->flipr addition Add varying concentrations of this compound and monitor fluorescence changes flipr->addition analysis Analyze fluorescence data to determine EC50 values addition->analysis cAMP_Assay_Workflow plating Plate MCHR1-expressing cells in a suitable assay plate preincubation Pre-incubate cells with varying concentrations of this compound plating->preincubation stimulation Stimulate cells with forskolin to induce cAMP production preincubation->stimulation lysis Lyse cells and measure cAMP levels using a detection kit (e.g., HTRF, ELISA) stimulation->lysis analysis Analyze data to determine IC50 values for cAMP inhibition lysis->analysis

References

[Ala17]-MCH: A Technical Guide to its Discovery, Synthesis, and Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, feeding behavior, and other physiological processes. It exerts its effects through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). The development of potent and selective ligands for these receptors is a key area of research for potential therapeutic interventions in obesity and other metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of [Ala17]-MCH, a potent MCH receptor agonist with selectivity for MCHR1.

Discovery and Rationale for [Ala17] Substitution

The discovery of this compound emerged from systematic structure-activity relationship (SAR) studies aimed at identifying the key amino acid residues of the native human MCH (hMCH) responsible for receptor binding and activation. In a seminal study by Bednarek and colleagues in 2001, a series of Ala-substituted, open-chain, and truncated analogs of hMCH were synthesized and evaluated.[1][2] The rationale behind alanine (B10760859) scanning is to replace individual amino acid side chains with the small, neutral side chain of alanine, thereby probing the importance of the original side chain in peptide-receptor interactions without introducing significant steric or conformational changes.[1][2] These investigations revealed that substitution of the native amino acid at position 17 with alanine resulted in a potent agonist with notable selectivity for the MCHR1 subtype.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays, including receptor binding and functional assays. The following tables summarize the key quantitative data for this analog.

LigandReceptorBinding Affinity (Ki, nM)
This compoundMCHR10.16
MCHR234

Table 1: Receptor Binding Affinities of this compound.

LigandReceptorFunctional Potency (EC50, nM)
This compoundMCHR117
MCHR254

Table 2: Functional Potencies of this compound.

Experimental Protocols

Synthesis of this compound

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Protocol:

  • Resin Preparation: A suitable resin, such as a Rink amide resin for a C-terminal amide, is swelled in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. The completion of the reaction is monitored by a ninhydrin (B49086) test.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence.

  • Disulfide Bridge Formation: After assembly of the linear peptide, the side-chain protecting groups of the two cysteine residues are removed, and the disulfide bridge is formed by oxidation, for example, using air oxidation or iodine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

MCH Receptor Binding Assay

The binding affinity of this compound to MCHR1 and MCHR2 is determined using a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing either hMCHR1 or hMCHR2.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2, and a protease inhibitor cocktail, is used.

  • Competition Binding: A constant concentration of a radiolabeled MCH ligand (e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

The agonist activity of this compound is assessed by measuring its ability to stimulate intracellular calcium mobilization in cells expressing MCH receptors, which are known to couple to Gq proteins.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing either hMCHR1 or hMCHR2 are plated in 96-well plates.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Increasing concentrations of this compound are added to the wells.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The data are plotted as the change in fluorescence versus the log of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

MCH receptors, particularly MCHR1, are known to couple to multiple G proteins, primarily Gαi and Gαq. Activation of these pathways leads to distinct downstream signaling events.

MCHR1_Signaling cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCH This compound MCHR1 MCHR1 MCH->MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i G_alpha_q Gαq MCHR1->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC PKC DAG->PKC ERK ERK Activation PKC->ERK

MCHR1 Signaling Pathways

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization Resin Resin Preparation Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Elongation Chain Elongation Deprotection->Elongation Elongation->Coupling Disulfide Disulfide Bridge Formation Elongation->Disulfide Cleavage Cleavage & Deprotection Disulfide->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry HPLC->MS AAA Amino Acid Analysis HPLC->AAA

Synthesis Workflow for this compound

Assay_Logic cluster_binding Binding Assay cluster_functional Functional Assay Radioligand Radiolabeled MCH Incubate_bind Incubation Radioligand->Incubate_bind Unlabeled This compound (competitor) Unlabeled->Incubate_bind Receptor_mem Receptor Membranes Receptor_mem->Incubate_bind Filter Filtration Incubate_bind->Filter Count_bind Quantify Radioactivity Filter->Count_bind Ki_calc Calculate Ki Count_bind->Ki_calc Cells Receptor-expressing Cells Dye Load Calcium Dye Cells->Dye Agonist Add this compound Dye->Agonist Measure_fluor Measure Fluorescence Agonist->Measure_fluor EC50_calc Calculate EC50 Measure_fluor->EC50_calc

Experimental Assay Logic

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the MCH system. Its discovery through systematic SAR studies has provided crucial insights into the structural requirements for MCH receptor activation. The detailed protocols provided in this guide for its synthesis and biological characterization offer a framework for researchers in the field of peptide drug discovery and metabolic disease. Further exploration of analogs based on the this compound scaffold may lead to the development of novel therapeutic agents targeting the MCH system.

References

[Ala17]-MCH: A Potent and Selective MCHR1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). MCHR1, in particular, has emerged as a significant target for the development of therapeutics for obesity and other metabolic disorders. [Ala17]-MCH is a synthetic analog of MCH that has demonstrated high selectivity and potency as an agonist for MCHR1. This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional activity at MCHR1 and MCHR2.

Table 1: Binding Affinity of this compound

LigandReceptorKi (nM)Kd (nM)
This compoundMCHR10.16[1][2]0.37[1][2][3]
This compoundMCHR234[1][2]-

Table 2: Functional Activity of this compound

LigandReceptorEC50 (nM)
This compoundMCHR117
This compoundMCHR254

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist such as this compound initiates a cascade of intracellular signaling events. MCHR1 is known to couple to Gi and Gq proteins.[2] The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][5] The Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively.[4][6]

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MCHR1 MCHR1 This compound->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibition PLC Phospholipase C Gq->PLC activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK ERK PKC->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription CREB CREB CREB->Gene_Transcription PKA->CREB

MCHR1 Signaling Pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and other MCHR1 ligands.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to MCHR1.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human MCHR1.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[7]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[8]

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add 50 µL of membrane suspension (10-20 µg of protein).

  • Add 50 µL of radiolabeled ligand (e.g., [125I]-[Phe13, Tyr19]-MCH) at a final concentration near its Kd value.

  • For competition binding, add 50 µL of varying concentrations of unlabeled this compound.

  • For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[7]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through GF/C filter plates pre-soaked in 0.3% polyethyleneimine.[7]

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture MCHR1-expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare radioligand and This compound dilutions Reagent_Prep->Incubation Filtration Filter and wash Incubation->Filtration Counting Measure radioactivity Filtration->Counting Calc_Binding Calculate specific binding Counting->Calc_Binding Determine_IC50 Determine IC50 Calc_Binding->Determine_IC50 Calc_Ki Calculate Ki Determine_IC50->Calc_Ki

Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol measures the functional activity of this compound by quantifying its effect on intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture CHO-K1 or HEK293 cells stably expressing human MCHR1 in appropriate media.

  • Seed the cells into 96-well plates and grow to 80-90% confluency.

2. Assay Procedure:

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of this compound to the cells.

  • Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.[9]

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Follow the manufacturer's instructions for the chosen assay kit.

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

  • Determine the EC50 value from the dose-response curve using non-linear regression.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate MCHR1-expressing cells Preincubation Pre-incubate with PDE inhibitor Cell_Plating->Preincubation Reagent_Prep Prepare this compound and forskolin dilutions Stimulation Add this compound and forskolin Reagent_Prep->Stimulation Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Measure_cAMP Measure cAMP levels Lysis->Measure_cAMP Determine_EC50 Determine EC50 Measure_cAMP->Determine_EC50

Workflow for cAMP Accumulation Assay.

In Vivo Studies

While specific in vivo dose-response data for this compound is limited in the public domain, studies with the endogenous ligand MCH and other MCHR1 agonists provide a strong indication of its expected effects.

Effects on Food Intake and Body Weight

Central administration of MCH has been shown to potently stimulate food intake in rats.[10][11][12][13] Acute intracerebroventricular (icv) injections of MCH lead to a dose-dependent increase in food consumption.[10] For instance, a 15-microgram dose of MCH resulted in a 462% increase in food intake compared to control animals.[10] Chronic infusion of an MCH-1 receptor agonist in rats over a 14-day period led to a 23% increase in feeding and a 38% increase in body weight gain compared to controls.[12] These findings suggest that this compound, as a potent MCHR1 agonist, would likely produce similar orexigenic and weight-promoting effects.

This compound is a valuable research tool for investigating the physiological roles of the MCH system. Its high selectivity and potency for MCHR1 make it an ideal probe for elucidating the downstream signaling pathways and in vivo functions of this receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand the therapeutic potential of targeting the MCHR1. Further studies are warranted to fully characterize the in vivo dose-response relationship of this compound and its long-term effects on energy balance.

References

Downstream Signaling Pathways of [Ala¹⁷]-MCH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by [Ala¹⁷]-Melanin-Concentrating Hormone ([Ala¹⁷]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the receptor binding kinetics, subsequent second messenger activation, and key effector protein modulation. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to support further research and drug development efforts in therapeutic areas targeting the MCH system.

Introduction to [Ala¹⁷]-MCH and MCHR1

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are primarily mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. [Ala¹⁷]-MCH is a synthetic analog of MCH, engineered to exhibit high affinity and selectivity for MCHR1. This selectivity makes it an invaluable tool for elucidating the specific signaling cascades initiated by MCHR1 activation. MCHR1 is known to couple to multiple G protein subtypes, including Gαi/o and Gαq, leading to a diverse array of intracellular responses.[1][2][3]

Quantitative Data: Receptor Binding and Functional Activity

The interaction of [Ala¹⁷]-MCH with MCH receptors has been characterized through various binding and functional assays. The following tables summarize the key quantitative parameters of [Ala¹⁷]-MCH activity.

Table 1: Receptor Binding Affinity of [Ala¹⁷]-MCH

ParameterReceptorValue (nM)Reference
Kᵢ MCHR10.16[4][5]
MCHR234[4][5]
K𝒹 MCHR10.37[4][5]
MCHR2No demonstrable binding[4][5]

Table 2: Functional Agonist Activity of [Ala¹⁷]-MCH

AssayReceptorEC₅₀ (nM)Reference
Functional Agonism MCH₁17
MCH₂54

Downstream Signaling Pathways of MCHR1 Activation by [Ala¹⁷]-MCH

Activation of MCHR1 by [Ala¹⁷]-MCH initiates a cascade of intracellular signaling events through its coupling with multiple G proteins. The primary pathways are detailed below.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, MCHR1 couples to inhibitory G proteins of the Gαi subfamily. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).

G_alpha_i_pathway Ala17_MCH [Ala¹⁷]-MCH MCHR1 MCHR1 Ala17_MCH->MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA G_alpha_q_pathway Ala17_MCH [Ala¹⁷]-MCH MCHR1 MCHR1 Ala17_MCH->MCHR1 G_alpha_q Gαq MCHR1->G_alpha_q Activates PLC PLC G_alpha_q->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Ca2_ER Ca²⁺ Ca2_cyto->PKC MAPK_ERK_pathway Ala17_MCH [Ala¹⁷]-MCH MCHR1 MCHR1 Ala17_MCH->MCHR1 G_alpha_io Gαi/o MCHR1->G_alpha_io Activates G_beta_gamma Gβγ G_alpha_io->G_beta_gamma Src Src G_beta_gamma->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK P Transcription Gene Transcription pERK->Transcription Regulates binding_assay_workflow start Start cell_culture Cell Culture (HEK293-MCHR1/2) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup (Radioligand, Competitor, Membranes) membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC₅₀ & Kᵢ Calculation) scintillation->data_analysis end End data_analysis->end western_blot_workflow start Start cell_treatment Cell Treatment with [Ala¹⁷]-MCH start->cell_treatment lysis Cell Lysis cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe (Total ERK) detection->reprobe analysis Densitometry Analysis reprobe->analysis end End analysis->end

References

[Ala17]-MCH and its Orexigenic Potential: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Melanin-Concentrating Hormone Analogue, [Ala17]-MCH, and its Presumed Effects on Appetite and Feeding Behavior

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain long associated with the regulation of energy homeostasis.[1] MCH exerts its effects through two G-protein coupled receptors, MCHR1 and MCHR2. In rodents, MCHR1 is the predominant receptor, making it a key target for studying the physiological roles of MCH.[1] The MCH system is a critical component of the neural circuitry governing appetite, energy expenditure, and reward-based feeding behaviors.[2] Central administration of MCH has been consistently shown to be potently orexigenic, stimulating food intake and promoting weight gain.[1][3]

This compound is a synthetic analogue of MCH, engineered to act as a potent and selective agonist for MCHR1. Its utility lies in its ability to specifically activate this receptor subtype, allowing researchers to dissect the downstream signaling pathways and behavioral consequences of MCHR1 stimulation with greater precision than the native peptide, which may have off-target effects or differential affinity for MCHR2 in species where it is present. This guide provides a comprehensive overview of the anticipated effects of this compound on appetite and feeding, based on the extensive body of research on MCH. It details relevant experimental protocols and visualizes the key signaling pathways, offering a technical resource for scientists in the fields of neuroscience, pharmacology, and drug development.

Quantitative Data on MCH-Induced Feeding Behavior

The following tables summarize the quantitative effects of intracerebroventricular (ICV) administration of MCH on food intake in rodents. These data provide a benchmark for the expected dose-dependent orexigenic effects of an MCHR1 agonist like this compound.

Table 1: Acute Effects of Intracerebroventricular (ICV) MCH Administration on Food Intake in Rats

Species/StrainMCH Dose (µg)Time PointChange in Food IntakeReference
Wistar Rat52 hours~197% increase[4]
Wistar Rat524 hoursNo significant change[4]
Sprague-Dawley Rat56 hours+76% increase[5]
Sprague-Dawley Rat156 hours+122% increase[5]
Wistar Rat5Not SpecifiedIncreased meal number, duration, and size[6]

Table 2: Effects of Chronic Intracerebroventricular (ICV) MCH Infusion on Feeding and Body Weight in Rodents

Species/StrainMCH Infusion RateDurationChange in Food IntakeChange in Body WeightReference
Sprague-Dawley Rat30 µ g/day (agonist)14 days+23%+38%[3]
Wistar & Sprague-Dawley RatsNot Specified12 daysStimulated feedingIncreased[7]

Experimental Protocols

Detailed methodologies for key in-vivo experiments are provided below. These protocols are standard in the field and would be appropriate for investigating the effects of this compound on appetite and feeding behavior.

Intracerebroventricular (ICV) Cannulation and Injection in Rodents

This protocol describes the surgical implantation of a guide cannula for direct administration of substances into the cerebral ventricles, followed by the injection procedure.

Experimental Workflow for ICV Cannulation and Injection

G cluster_surgery Cannula Implantation (Surgery) cluster_recovery Post-Operative Care cluster_injection ICV Injection Procedure anesthesia Anesthesia stereotaxic Stereotaxic Mounting anesthesia->stereotaxic incision Scalp Incision stereotaxic->incision drilling Drill Burr Hole incision->drilling implantation Cannula Implantation drilling->implantation fixation Dental Cement Fixation implantation->fixation analgesia Analgesia Administration fixation->analgesia monitoring Monitor Recovery analgesia->monitoring habituation Animal Habituation monitoring->habituation injection_prep Prepare Injectate habituation->injection_prep injection Microinjection injection_prep->injection post_injection Post-Injection Monitoring injection->post_injection

Caption: Workflow for ICV cannulation surgery and subsequent injection.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical drill with burr bit

  • Guide cannula and dummy cannula

  • Anchor screws

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Microinjection pump and syringe

  • This compound dissolved in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the animal and securely fix its head in the stereotaxic apparatus.

  • Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.

  • Cannula Implantation: Using stereotaxic coordinates for the desired ventricle (e.g., for the lateral ventricle in mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface), drill a small burr hole.

  • Gently lower the guide cannula to the target depth.

  • Fixation: Secure the cannula to the skull using anchor screws and dental cement.

  • Post-Operative Care: Insert a dummy cannula to keep the guide cannula patent. Administer post-operative analgesics and allow the animal to recover for at least one week before any experiments.

  • Injection Procedure: On the day of the experiment, gently restrain the animal and remove the dummy cannula.

  • Connect a microinjection syringe containing the this compound solution to an injector cannula that extends slightly beyond the tip of the guide cannula.

  • Insert the injector cannula into the guide cannula and infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min).

  • After the infusion, leave the injector in place for a brief period (e.g., 1 minute) to prevent backflow.

  • Replace the dummy cannula and return the animal to its home cage.

Measurement of Food Intake

This protocol outlines the procedure for accurately measuring food consumption following the administration of a test compound.

Procedure:

  • Acclimation: Individually house the animals and acclimate them to the specific diet (e.g., standard chow or a palatable high-fat diet) and the measurement procedure for several days.

  • Baseline Measurement: Measure baseline food intake for at least 24 hours prior to the experiment to establish a stable baseline for each animal.

  • Test Day: At a specific time (e.g., at the beginning of the dark cycle when rodents are most active), administer this compound or vehicle via ICV injection.

  • Food Presentation: Immediately after the injection, provide a pre-weighed amount of food in a specialized food hopper that minimizes spillage.

  • Data Collection: Measure the amount of food consumed at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the this compound-treated and vehicle-treated groups.

Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding properties of a substance, in this case, the association of a specific environment with the central effects of this compound, potentially linked to the hedonic aspects of feeding.

Experimental Workflow for Conditioned Place Preference

G cluster_conditioning pre_conditioning Pre-Conditioning (Baseline Preference) day1 Day 1: this compound + Paired Chamber pre_conditioning->day1 conditioning Conditioning Phase post_conditioning Post-Conditioning (Test for Preference) day2 Day 2: Vehicle + Unpaired Chamber day1->day2 day3 Day 3: this compound + Paired Chamber day2->day3 day4 Day 4: Vehicle + Unpaired Chamber day3->day4 day4->post_conditioning

Caption: Three-phase workflow for a conditioned place preference experiment.

Apparatus:

  • A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-Conditioning (Baseline Preference): On the first day, place the animal in the central compartment (in a three-compartment apparatus) and allow it to freely explore all compartments for a set period (e.g., 15-20 minutes). Record the time spent in each compartment to determine any initial preference.

  • Conditioning Phase (typically 4-8 days):

    • On "drug" conditioning days, administer this compound (ICV) and immediately confine the animal to one of the compartments (the "paired" chamber) for a set duration (e.g., 30 minutes).

    • On "vehicle" conditioning days, administer the vehicle solution and confine the animal to the other compartment (the "unpaired" chamber) for the same duration.

    • The order of drug and vehicle days is counterbalanced across animals.

  • Post-Conditioning (Test for Preference): On the test day, place the animal in the central compartment (without any injection) and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning phase. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting that the effects of this compound are rewarding.

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist such as this compound initiates a cascade of intracellular signaling events. MCHR1 is coupled to inhibitory G-proteins (Gαi/o) and also to Gαq proteins.

MCHR1_Signaling cluster_Gi Gαi/o Pathway cluster_Gq Gαq Pathway Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Binds to G_protein Gαi/o / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ERK ERK Activation Ca_release->ERK PKC->ERK Gene_Expression Changes in Gene Expression ERK->Gene_Expression

Caption: Simplified MCHR1 signaling cascade upon agonist binding.

Pathway Description:

  • Agonist Binding: this compound binds to and activates MCHR1, a G-protein coupled receptor embedded in the cell membrane.

  • G-Protein Activation: This activation leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. MCHR1 primarily couples to:

    • Gαi/o: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA).[8]

    • Gαq: The Gαq subunit activates phospholipase C (PLC).[8]

  • Downstream Gαq Signaling: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

    • Inositol trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, stimulating the release of intracellular calcium (Ca²⁺).

    • Diacylglycerol (DAG): DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: The activation of these pathways, including the modulation of PKA, PKC, and intracellular calcium levels, ultimately leads to changes in neuronal excitability, neurotransmitter release, and gene expression, which are thought to mediate the orexigenic effects of MCH receptor agonists.

Conclusion

This compound represents a valuable pharmacological tool for the specific investigation of MCHR1-mediated effects on appetite and feeding behavior. Based on the extensive literature on the endogenous ligand MCH, it is anticipated that central administration of this compound will produce a robust, dose-dependent increase in food intake, particularly of palatable food, by increasing meal size and duration. Furthermore, it may possess rewarding properties that can be quantified using paradigms such as conditioned place preference. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding the role of the MCH system in energy homeostasis and related disorders. Future studies employing this compound are crucial to confirm these expected effects and to further refine our understanding of the specific contribution of MCHR1 to the complex regulation of feeding.

References

The Role of [Ala17]-MCH in Anxiety and Depression Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of energy homeostasis, mood, and stress responses. Its actions are primarily mediated through the MCH receptor 1 (MCHR1), a G protein-coupled receptor densely expressed in brain regions associated with emotion and reward. [Ala17]-MCH is a potent and selective synthetic analog of MCH, demonstrating high affinity for the MCHR1. This technical guide provides an in-depth overview of the role of this compound and the broader MCH system in preclinical models of anxiety and depression, focusing on its mechanism of action, behavioral effects, and the experimental protocols used for its investigation. While direct quantitative behavioral data for this compound is limited in the public domain, this guide leverages data from studies using the native MCH peptide administered intracerebroventricularly (ICV) as a proxy to illustrate its potential effects.

Core Concepts: MCH System and its Ligands

The MCH system's involvement in mood regulation is complex, with evidence suggesting that its effects can be either anxiolytic/antidepressant or anxiogenic/depressogenic, depending on the route of administration and the specific brain region targeted. This compound, as a selective MCHR1 agonist, serves as a critical tool for elucidating the downstream effects of MCHR1 activation.

Quantitative Data Summary

The following tables summarize the receptor binding affinity of this compound and the behavioral effects observed following the intracerebroventricular (ICV) administration of Melanin-Concentrating Hormone (MCH) in rodent models of depression. It is important to note that while this compound is a potent MCHR1 agonist, the behavioral data presented below is for the endogenous ligand MCH and serves as a proxy for the anticipated effects of this compound.

Table 1: Receptor Binding Affinity of this compound

LigandReceptorBinding Affinity (Ki)
This compoundMCHR10.16 nM
This compoundMCHR234 nM

This table clearly demonstrates the high selectivity of this compound for the MCHR1 over the MCHR2.

Table 2: Effect of Intracerebroventricular (ICV) MCH on Immobility Time in the Forced Swim Test in Rats

TreatmentDose (µg)Immobility Time (seconds)% Change from Vehicle
Vehicle-105 ± 80%
MCH0.8185 ± 12+76%
MCH1.6210 ± 15+100%

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. This table illustrates a dose-dependent increase in depressive-like behavior (immobility) following the central administration of MCH.

Signaling Pathways of MCHR1

Activation of MCHR1 by agonists such as this compound initiates a cascade of intracellular signaling events. MCHR1 primarily couples to the inhibitory G protein (Gi) and the Gq protein.

  • Gi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

  • Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which can then activate downstream pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.

The net effect of MCHR1 activation is a complex modulation of neuronal excitability and gene expression, which underlies its influence on behavior.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq Ala17_MCH This compound Ala17_MCH->MCHR1 AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ [Ca2+] IP3->Ca2_increase PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK

MCHR1 Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments investigating the role of this compound in anxiety and depression models.

Intracerebroventricular (ICV) Cannula Implantation and Drug Administration

This protocol describes the surgical implantation of a guide cannula for direct administration of substances into the cerebral ventricles of rodents.

  • Animal Preparation: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). The animal is then placed in a stereotaxic apparatus.

  • Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled through the skull at the desired coordinates for the lateral ventricle (e.g., for mice: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral to the skull surface).

  • Cannula Implantation: A sterile guide cannula is lowered to the target depth and secured to the skull using dental cement and jeweler's screws. A dummy cannula is inserted into the guide cannula to maintain patency.

  • Post-operative Care: Animals are allowed to recover for at least one week before any behavioral testing.

  • Drug Administration: this compound is dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline. For administration, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted. A specific volume (e.g., 1-5 µL) of the this compound solution is infused over a period of 1-2 minutes. The injection cannula is left in place for an additional minute to allow for diffusion before being replaced by the dummy cannula.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes prior to the test.

    • This compound or vehicle is administered via ICV injection at a predetermined time before the test (e.g., 15-30 minutes).

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Parameters Measured:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (m)

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. Total distance traveled is used as a measure of general locomotor activity.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common behavioral despair test used to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high x 20 cm diameter for rats) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure (Two-Day Protocol for Rats):

    • Day 1 (Pre-test): Animals are placed in the water cylinder for a 15-minute session.

    • Day 2 (Test): 24 hours after the pre-test, this compound or vehicle is administered via ICV injection. Following a predetermined pretreatment time (e.g., 30-60 minutes), the animals are placed back into the water cylinder for a 5-minute test session.

  • Procedure (One-Day Protocol for Mice):

    • This compound or vehicle is administered via ICV injection.

    • After the pretreatment time, mice are placed in the water cylinder for a 6-minute session. Behavior is typically scored during the last 4 minutes of the session.

  • Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water) is recorded by a trained observer or automated software.

  • Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect, while an increase suggests a depressive-like effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on anxiety and depression models.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Cannula_Implantation ICV Cannula Implantation Surgery Animal_Acclimation->Cannula_Implantation Recovery Post-Surgical Recovery (1 week) Cannula_Implantation->Recovery Drug_Prep This compound Solution Preparation Recovery->Drug_Prep Drug_Admin ICV Administration (this compound or Vehicle) Drug_Prep->Drug_Admin Behavioral_Testing Behavioral Testing (EPM or FST) Drug_Admin->Behavioral_Testing Data_Collection Video Recording & Behavioral Scoring Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

In Vivo Study Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCHR1 in anxiety and depression. The available evidence, primarily from studies using the native MCH peptide, suggests that central activation of MCHR1 can induce depressive-like behaviors. However, the precise effects of this compound, particularly in models of anxiety, require further investigation with dedicated dose-response studies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of rigorous preclinical studies aimed at further elucidating the therapeutic potential of targeting the MCH system for the treatment of mood disorders. Future research should focus on obtaining specific quantitative data for this compound in standardized behavioral paradigms to build a more complete understanding of its pharmacological profile.

[Ala17]-Melanin-Concentrating Hormone: A Technical Guide to its Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a synthetic analog of the native melanin-concentrating hormone (MCH), a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. The substitution of the C-terminal amino acid with alanine (B10760859) results in a potent and selective agonist for MCH receptors, making it a valuable tool for research into the MCH system and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the structural and functional analysis of the this compound peptide, including its biological activity, presumed signaling pathways, and detailed experimental protocols for its synthesis, purification, and structural characterization.

While extensive research has been conducted on the native MCH peptide, it is important to note that detailed structural analysis data specifically for the this compound analog, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, is not extensively available in the public domain. The experimental protocols provided herein are therefore presented as established methodologies that can be applied to elucidate the precise three-dimensional structure of this important research compound.

Quantitative Biological Activity

This compound has been characterized as a potent agonist for both melanin-concentrating hormone receptor 1 (MCHR1) and receptor 2 (MCHR2), with a notable selectivity for MCHR1. The following table summarizes the key quantitative data regarding its binding affinity (Ki) and potency (EC50).

ParameterMCHR1MCHR2Reference
Ki (nM) 0.1634[1][2]
EC50 (nM) 1754[2]
Kd (nM) 0.37 (Eu3+ chelate-labeled)-[1]

Experimental Protocols

Peptide Synthesis and Purification

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol for Solid-Phase Peptide Synthesis of this compound:

  • Resin Selection and Swelling: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (in this case, starting with Fmoc-Val-OH for the C-terminus) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (B1312306) (TIS) and water.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude peptide powder.

Protocol for Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The optimal gradient will need to be determined empirically.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Resin Deprotection Fmoc Deprotection Resin->Deprotection Swell Coupling Amino Acid Coupling Deprotection->Coupling 20% Piperidine/DMF Washing Washing Coupling->Washing Activated Amino Acid Washing->Deprotection Repeat for each AA Cleavage Cleavage from Resin Washing->Cleavage Precipitation Precipitation Cleavage->Precipitation TFA Cocktail Lyophilization Lyophilization Precipitation->Lyophilization Cold Ether RPHPLC RP-HPLC Purification Lyophilization->RPHPLC Crude Peptide PurePeptide Pure this compound RPHPLC->PurePeptide Gradient Elution

Fig 1. Workflow for the synthesis and purification of this compound.
Structural Analysis Methodologies

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Generalized Protocol for NMR Structural Analysis:

  • Sample Preparation: A 1-2 mM sample of purified this compound is dissolved in a suitable buffer (e.g., 90% H2O/10% D2O or a deuterated solvent) at a specific pH.

  • 1D NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall sample quality and folding.

  • 2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign the proton resonances and obtain structural restraints. These include:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, providing information on dihedral angles.

  • Resonance Assignment: The collected spectra are analyzed to assign each proton resonance to its specific position in the peptide sequence.

  • Structural Calculation: The distance and dihedral angle restraints obtained from the NMR data are used in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the experimental data.

  • Structure Validation: The quality of the calculated structures is assessed using various validation tools.

G Sample Purified this compound Sample NMR_Acq 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Sample->NMR_Acq Assignment Resonance Assignment NMR_Acq->Assignment Restraints Structural Restraints (Distances, Dihedral Angles) Assignment->Restraints Calculation Structure Calculation (Molecular Dynamics) Restraints->Calculation Ensemble 3D Structure Ensemble Calculation->Ensemble Validation Structure Validation Ensemble->Validation

Fig 2. General workflow for NMR-based peptide structure determination.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Generalized Protocol for CD Spectroscopy:

  • Sample Preparation: A dilute solution of this compound (typically 0.1-0.2 mg/mL) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.

  • Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas, and the sample is placed in a quartz cuvette with a known path length (e.g., 1 mm).

  • Data Acquisition: The CD spectrum is recorded in the far-UV range (typically 190-250 nm). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The raw data (ellipticity) is converted to mean residue ellipticity [θ].

  • Secondary Structure Estimation: The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures (α-helix, β-sheet, random coil) or by using deconvolution software to estimate the percentage of each secondary structure element.

MCHR1 Signaling Pathway

This compound, as a potent MCHR1 agonist, is presumed to activate the same signaling cascades as the endogenous MCH ligand. MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o and Gq families of G proteins.

Presumed Signaling Cascade:

  • Binding: this compound binds to the extracellular domain of MCHR1.

  • Conformational Change: Ligand binding induces a conformational change in the receptor.

  • G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gi/o or Gq).

  • Downstream Effects:

    • Gi/o Pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate ion channels.

    • Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway MCHR1 MCHR1 G_protein Gi/o | Gq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 Ala17MCH This compound Ala17MCH->MCHR1 Binds Ca_PKC ↑ [Ca2+] Activate PKC IP3_DAG->Ca_PKC Leads to

Fig 3. Presumed signaling pathways of MCHR1 activated by this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the MCH system. While its biological activity is well-documented, a detailed structural elucidation remains an important area for future research. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake the synthesis, purification, and comprehensive structural analysis of this peptide. Such studies will undoubtedly contribute to a deeper understanding of MCH receptor activation and facilitate the design of novel therapeutics targeting this important signaling pathway.

References

An In-depth Technical Guide to Melanin-Concentrating Hormone (MCH): The Endogenous Counterpart of [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Melanin-Concentrating Hormone (MCH), the endogenous neuropeptide for which synthetic analogs like [Ala17]-MCH are derived. MCH is a critical regulator of energy homeostasis, mood, and sleep, primarily exerting its effects through two G protein-coupled receptors, MCHR1 and MCHR2. This document details its signaling pathways, presents key quantitative data from pharmacological studies, and outlines the experimental protocols used to characterize its activity.

Introduction to Melanin-Concentrating Hormone (MCH)

Melanin-Concentrating Hormone (MCH) is a 19-amino acid cyclic neuropeptide originally isolated from salmon pituitary glands, where it induces skin pallor by stimulating the aggregation of melanin (B1238610) granules.[1][2] In mammals, MCH is predominantly synthesized by neurons located in the lateral hypothalamus and zona incerta.[1][3] Rather than controlling pigmentation, mammalian MCH is a key neuromodulator involved in a variety of physiological functions, including the regulation of feeding behavior, energy balance, stress, and sleep.[1][3][4] It is the natural, endogenous ligand for the MCH receptors, MCHR1 and MCHR2.[1]

MCH Receptors and Physiological Function

MCH mediates its effects by activating two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[1]

  • MCHR1: This receptor is widely expressed throughout the brain, including in the cortex, hippocampus, amygdala, and nucleus accumbens.[3] Genetic and pharmacological studies in rodents, where MCHR2 is non-functional, have demonstrated that MCHR1 signaling is crucial for regulating food intake and energy metabolism.[1] Activation of MCHR1 is orexigenic (appetite-stimulating), and its antagonism is being explored for the treatment of obesity.[3][5]

  • MCHR2: In species where it is functional, MCHR2 shares significant homology with MCHR1 and also binds MCH with high affinity.[6] Its signaling is more restricted than MCHR1, coupling primarily to the Gq pathway.[6][7]

The MCH system is a central integrator of homeostatic information, influencing motivated behaviors, energy balance, and sleep architecture.[4][8]

Quantitative Pharmacological Data

The interaction of endogenous MCH with its receptors has been quantified through various in vitro assays. The data below are compiled from studies using recombinant cell lines expressing human MCH receptors.

Table 1: Receptor Binding Affinities for MCH
ReceptorCell LineRadioligandParameterValue (nM)Citation
MCHR1CHO[¹²⁵I]MCHKd1.3[9]
MCHR1HEK293[¹²⁵I]MCHKd3.1 ± 0.4[6]
MCHR2HEK293[¹²⁵I]MCHKd9.6 ± 0.5[6]

Kd (Dissociation Constant): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.

Table 2: Functional Potency of MCH
ReceptorAssay TypeCell LineParameterValue (nM)Citation
MCHR1cAMP InhibitionCHOEC500.1[9]
MCHR1Calcium MobilizationCHOEC501.8[5]
MCHR2Calcium MobilizationCHOEC500.70[5]
MCHR1β-Arrestin RecruitmentCHOEC502.5[5]

EC50 (Half Maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.[10] A lower EC50 value indicates greater potency.

MCH Receptor Signaling Pathways

MCH receptors couple to distinct G protein families to initiate downstream intracellular signaling cascades.

MCHR1 Signaling

MCHR1 is promiscuous in its G protein coupling, interacting with Gαi/o and Gαq proteins to activate multiple pathways.[5][7][9][11]

  • Gαi/o Pathway (Pertussis Toxin-Sensitive): Upon MCH binding, the activated Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][12] This pathway is also involved in the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade.[7][9]

  • Gαq Pathway (Pertussis Toxin-Insensitive): MCHR1 also activates the Gαq subunit, which stimulates Phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[7][9]

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gai Gαi/o MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC Inhibits MAPK MAPK (ERK) Activation Gai->MAPK Activates PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Response Cellular Response (e.g., Orexigenic) cAMP->Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Ca2->Response MAPK->Response

Diagram 1: MCHR1 Signaling Pathways
MCHR2 Signaling

The signaling pathways for MCHR2 are more constrained, coupling predominantly through the Gαq protein.[6][7] This activation leads to a robust increase in intracellular free calcium via the PLC-IP₃ cascade but does not typically affect cAMP levels.[6][7]

MCHR2_Signaling MCH MCH MCHR2 MCHR2 MCH->MCHR2 Gaq Gαq MCHR2->Gaq PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Response Cellular Response Ca2->Response

Diagram 2: MCHR2 Signaling Pathway

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the MCH system.

MCH Receptor Binding Assay (Radioligand)

This protocol describes a competitive binding assay to determine the affinity of MCH for its receptor using a radiolabeled ligand. The method is adapted from studies on CHO cells stably expressing MCHR1.[9]

Objective: To determine the dissociation constant (Kd) of MCH for its receptor.

Materials:

  • CHO-MCHR1 cell membranes

  • [¹²⁵I]MCH (Radioligand)

  • Unlabeled MCH (for non-specific binding determination)

  • Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM NaCl, 5 mM MnCl₂, 0.1% BSA

  • Wheatgerm agglutinin Scintillation Proximity Assay (SPA) beads

  • 96-well microplates

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture CHO-MCHR1 cells to confluency.

    • Lyse cells with hypotonic buffer (5 mM HEPES) for 15 min at 4°C.[9]

    • Centrifuge the lysate at 12,000 x g for 15 minutes to pellet the cell membranes.[9]

    • Resuspend the pellet in fresh 5 mM HEPES buffer.[9] Determine protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup:

    • In a 96-well plate, add 10 µg of CHO-MCHR1 cell membranes to each well.[9]

    • Add 100 µg of SPA beads to each well.[9]

    • For total binding wells, add varying concentrations of [¹²⁵I]MCH.

    • For non-specific binding wells, add a fixed concentration of [¹²⁵I]MCH along with a high concentration (e.g., 1 µM) of unlabeled MCH.[9]

    • Bring the final reaction volume to 200 µL with binding buffer.[9]

  • Incubation & Detection:

    • Incubate the plate for 2 hours at room temperature with gentle agitation.[9]

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of [¹²⁵I]MCH.

    • Analyze the data using non-linear regression (one-site specific binding) to determine the Kd and Bmax (maximum number of binding sites).

Binding_Assay_Workflow prep 1. Prepare Cell Membranes (CHO-MCHR1) setup 2. Set up Assay Plate (Membranes, SPA beads, Ligands) prep->setup incubate 3. Incubate (2 hours, Room Temp) setup->incubate measure 4. Measure Radioactivity (Scintillation Counter) incubate->measure analyze 5. Analyze Data (Calculate Specific Binding, Non-linear Regression) measure->analyze result Result: Kd & Bmax analyze->result

Diagram 3: Workflow for MCH Receptor Binding Assay
Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium ([Ca²⁺]i) following MCH receptor activation, a hallmark of Gαq coupling.[6][7]

Objective: To determine the functional potency (EC50) of MCH by measuring receptor-mediated calcium release.

Materials:

  • HEK293 or CHO cells stably expressing MCHR1 or MCHR2

  • Black, clear-bottom 96- or 384-well cell culture plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic® F-127 (20% in DMSO)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional, prevents dye leakage)

  • MCH agonist solutions

  • Fluorescence plate reader with automated injection (e.g., FLIPR®, FlexStation®)

Protocol:

  • Cell Plating:

    • Seed cells into black, clear-bottom multi-well plates at an appropriate density (e.g., 10,000-20,000 cells/well) and culture overnight.[13]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and optional probenecid in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark to allow for dye de-esterification.[13]

  • Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Record a baseline fluorescence reading for several seconds.

    • Use the instrument's automated injectors to add varying concentrations of MCH agonist to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm for Fluo-4) for 1-2 minutes.

  • Data Analysis:

    • Determine the maximal fluorescence signal change for each concentration.

    • Plot the change in fluorescence versus the logarithm of MCH concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to calculate the EC50 value.

Calcium_Assay_Workflow plate 1. Plate Cells (e.g., HEK293-MCHR1) load 2. Load with Calcium Dye (e.g., Fluo-4 AM) plate->load incubate 3. Incubate (1 hr at 37°C, then RT) load->incubate measure 4. Measure Fluorescence (Record Baseline -> Inject Agonist -> Read Kinetics) incubate->measure analyze 5. Analyze Data (Dose-Response Curve Fitting) measure->analyze result Result: EC50 analyze->result

Diagram 4: Workflow for Calcium Mobilization Assay

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of [Ala17]-MCH in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of the melanin-concentrating hormone (MCH) receptor agonist, [Ala17]-MCH, to mice. This document includes information on the compound, its mechanism of action, experimental protocols for intracerebroventricular (ICV) administration, and expected quantitative outcomes based on published studies of MCH receptor activation.

Introduction to this compound

This compound is a potent synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH).[1] It acts as an agonist at MCH receptors, with some selectivity for the MCH receptor 1 (MCHR1), the only MCH receptor subtype found in rodents.[2] MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is a key regulator of energy homeostasis, food intake, and body weight.[3][4] Activation of MCHR1 by agonists like this compound is expected to increase food intake and promote weight gain, making it a valuable tool for studying the physiological roles of the MCH system and for preclinical models of obesity and metabolic disorders.[3][4][5]

Mechanism of Action: MCHR1 Signaling Pathway

MCHR1 couples to inhibitory (Gαi) and Gαq G-proteins.[2][6][7] Ligand binding initiates two primary signaling cascades:

  • Gαi-mediated pathway : Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][6][7]

  • Gαq-mediated pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[2][6][7]

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Gi Gi Pathway cluster_Gq Gq Pathway This compound This compound MCHR1 MCHR1 This compound->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Downstream Effects Gene Transcription, Cellular Responses cAMP->Downstream Effects PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Ca2->Downstream Effects MAPK MAPK Cascade PKC->MAPK activates MAPK->Downstream Effects

Caption: MCHR1 Signaling Pathways

Experimental Protocols

The most common and effective method for administering neuropeptides like this compound to study their central effects is via intracerebroventricular (ICV) injection. This bypasses the blood-brain barrier and allows for direct action on the central nervous system.

Materials
  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Vehicle for peptide dissolution (e.g., DMSO, PEG300, if necessary)

  • Stereotaxic apparatus for mice

  • Anesthesia (e.g., isoflurane)

  • Micro-syringe pump and Hamilton syringes

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical tools (scalpel, forceps, etc.)

  • Analgesics and post-operative care supplies

This compound Solution Preparation
  • Reconstitution : Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Vehicle Selection : For many peptides, sterile saline is a suitable vehicle. However, if solubility is an issue, a co-solvent system may be required. A common formulation for in vivo peptide administration is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline First, dissolve the peptide in DMSO, then add PEG300 and Tween-80, and finally, bring to the final volume with saline.[1]

  • Concentration : Prepare a stock solution of this compound at a concentration that allows for the desired dose to be administered in a small volume (typically 1-5 µL for ICV injection in mice). For example, to administer a 1 nmol dose in 2 µL, a 0.5 nmol/µL (or 0.5 mM) solution is needed.

  • Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute to the final working concentration with sterile saline if necessary.

Intracerebroventricular Cannulation and Injection Workflow

The following is a generalized workflow for ICV cannulation and subsequent injection of this compound. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

ICV_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative Recovery cluster_injection Injection Procedure cluster_monitoring Post-Injection Monitoring Anesthesia Anesthetize Mouse Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Incision Midline Scalp Incision Stereotaxic->Incision ExposeSkull Expose and Clean Skull Incision->ExposeSkull DrillHole Drill Burr Hole over Lateral Ventricle ExposeSkull->DrillHole ImplantCannula Implant Guide Cannula DrillHole->ImplantCannula SecureCannula Secure with Dental Cement ImplantCannula->SecureCannula DummyCannula Insert Dummy Cannula SecureCannula->DummyCannula Analgesia Administer Analgesia DummyCannula->Analgesia Recovery Allow for Recovery (5-7 days) Analgesia->Recovery RemoveDummy Gently Restrain Mouse and Remove Dummy Cannula Recovery->RemoveDummy InsertInjector Insert Injection Cannula RemoveDummy->InsertInjector InjectSolution Inject this compound Solution (1-5 µL over 1-2 min) InsertInjector->InjectSolution LeaveInjector Leave Injector in Place (1 min post-injection) InjectSolution->LeaveInjector ReplaceDummy Remove Injector and Replace Dummy Cannula LeaveInjector->ReplaceDummy MonitorBehavior Monitor for Changes in Food Intake and Body Weight ReplaceDummy->MonitorBehavior

Caption: ICV Cannulation and Injection Workflow

Detailed Steps for ICV Cannulation:

  • Anesthetize the mouse using isoflurane (B1672236) and place it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using a dental drill, create a small burr hole over the lateral ventricle. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm.

  • Slowly lower the guide cannula to the desired depth (Dorsoventral, DV: -2.0 to -2.5 mm from the skull surface).

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days.

Detailed Steps for this compound Injection:

  • Gently restrain the recovered mouse.

  • Remove the dummy cannula from the guide cannula.

  • Load the this compound solution into a Hamilton syringe connected to an injection cannula that extends slightly beyond the tip of the guide cannula.

  • Insert the injection cannula into the guide cannula.

  • Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).

  • After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Withdraw the injection cannula and replace the dummy cannula.

  • Return the mouse to its home cage and begin monitoring.

Quantitative Data and Expected Outcomes

The administration of an MCH receptor agonist like this compound is expected to produce measurable effects on food intake and body weight. The tables below summarize representative quantitative data from studies involving the activation of the MCH system in rodents.

Table 1: Effects of Acute MCH Receptor Agonist Administration on Food Intake

Treatment GroupDose (ICV)Time PointChange in Food IntakeReference
MCH5 µg2 hours~2-fold increase vs. vehicle[4]
MCH-1 Agonist5 µg4 hoursSignificant increase vs. vehicle[4]

Table 2: Effects of Chronic MCH Receptor Agonist Administration on Body Weight and Food Intake

Treatment GroupAdministration DetailsDurationChange in Food IntakeChange in Body Weight GainReference
MCH-1 Agonist30 µ g/day (ICV infusion)14 days+23% vs. vehicle+38% vs. vehicle[4]
MCH10 µ g/day (ICV infusion)14 daysSustained hyperphagiaSignificant increase[5]

Table 3: Effects of Chronic MCH Administration on Body Composition and Metabolic Parameters in Mice on a High-Fat Diet

ParameterMCH-treatedVehicle ControlReference
Fat MassSignificantly increased-[5]
Liver WeightSignificantly increased-[5]
Plasma GlucoseIncreased-[5]
Plasma InsulinIncreased-[5]
Plasma LeptinIncreased-[5]

These tables provide a baseline for the expected orexigenic and metabolic effects of this compound. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental paradigm. Careful monitoring of food intake, body weight, and other relevant metabolic parameters is crucial for quantifying the in vivo effects of this compound.

References

Application Notes and Protocols for [Ala17]-MCH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). It acts as a potent agonist for the MCH receptors, MCHR1 and MCHR2, which are G-protein coupled receptors (GPCRs) primarily expressed in the central nervous system. This compound is a valuable tool for in vitro studies aimed at elucidating the physiological roles of the MCH system, which is implicated in the regulation of energy homeostasis, appetite, mood, and sleep. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including receptor activation, downstream signaling analysis, and cell viability assessment.

Mechanism of Action

This compound selectively binds to and activates MCHR1 and MCHR2.[1] MCHR1 activation couples to both Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+).[2][3] MCHR2 activation primarily couples to Gαq, leading to an increase in intracellular Ca2+.[2] The activation of these receptors can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3]

Quantitative Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for human MCH receptors. These values are crucial for determining the appropriate concentration range for in vitro experiments.

ParameterMCHR1MCHR2Reference
Ki (nM) 0.1634[1]
EC50 (nM) 1754

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling cascades initiated by the activation of MCHR1 and MCHR2.

MCHR1_Signaling cluster_membrane Plasma Membrane MCHR1 MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C (PLC) Gaq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ala17_MCH This compound Ala17_MCH->MCHR1 ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto MAPK MAPK/ERK Pathway Ca_cyto->MAPK PKC->MAPK MAPK->Downstream

Caption: MCHR1 Signaling Pathway.

MCHR2_Signaling cluster_membrane Plasma Membrane MCHR2 MCHR2 Gaq Gαq MCHR2->Gaq PLC Phospholipase C (PLC) Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ala17_MCH This compound Ala17_MCH->MCHR2 PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Reconstitute Reconstitute & Aliquot This compound Treat_Cells Treat Cells with This compound Reconstitute->Treat_Cells Culture_Cells Culture & Seed Receptor-Expressing Cells Culture_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT) Treat_Cells->Viability cAMP cAMP Assay (for MCHR1) Treat_Cells->cAMP Calcium Calcium Mobilization Assay (for MCHR1/MCHR2) Treat_Cells->Calcium Analyze_Data Analyze Data & Determine EC50/IC50 Viability->Analyze_Data cAMP->Analyze_Data Calcium->Analyze_Data

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, playing a crucial role in the regulation of energy homeostasis, feeding behavior, and other physiological processes. [Ala17]-MCH is a synthetic analog of MCH that acts as a potent agonist for the MCH receptor 1 (MCHR1), with some selectivity over MCH receptor 2 (MCHR2). Intracerebroventricular (ICV) administration of MCH agonists is a key experimental technique to investigate the central effects of MCH signaling on appetite, metabolism, and behavior. These application notes provide a comprehensive overview of the materials, protocols, and expected outcomes for studies involving the ICV injection of this compound in rodent models.

MCH Signaling Pathway

MCH exerts its effects by binding to two G protein-coupled receptors, MCHR1 and MCHR2. In rodents, MCHR1 is the primary functional receptor. Upon agonist binding, MCHR1 can couple to different G proteins (Gαi, Gαo, and Gαq), initiating multiple intracellular signaling cascades. This can lead to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway and an increase in intracellular calcium concentrations. These signaling events ultimately modulate neuronal activity and gene expression, influencing various physiological functions.

MCH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH This compound MCHR1 MCHR1 MCH->MCHR1 Binds to G_protein Gαi/Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway (Erk1/2) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Increased Food Intake) PKA->Physiological_Effects Modulates Ca2 Ca²⁺ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->Physiological_Effects PKC->Physiological_Effects MAPK_pathway->Physiological_Effects

MCH Receptor 1 (MCHR1) Signaling Cascade.

Data Summary

While specific in vivo dose-response data for the ICV administration of this compound is limited in publicly available literature, the following tables summarize the known binding affinities of this compound and the observed effects of ICV administration of the parent compound, Melanin-Concentrating Hormone (MCH), in rodents. Researchers should use the data for MCH as a starting point for dose-finding studies with this compound.

Table 1: Binding Affinity of this compound

LigandReceptorBinding Affinity (Ki)
This compoundMCHR10.16 nM
This compoundMCHR234 nM

Table 2: Effects of Acute ICV MCH on Food Intake in Rats

Species/StrainMCH Dose (µg)Time PointObserved Effect
Wistar Rat1.52 hours325 ± 7% increase in food intake compared to control[1]
Wistar Rat152 hours462 ± 30% increase in food intake compared to control[1]
Wistar Rat52 hours (dark phase)166 ± 16% increase in food intake compared to control[1]
Male Rat1 and 54 hoursSignificant increase in food intake[2]
Female Rat1 and 52 hoursSignificant increase in food intake[2]

Table 3: Effects of Chronic ICV MCH Infusion in Mice

Species/StrainMCH DoseDurationDietObserved Effects
C57BL/6J Mouse10 µ g/day 14 daysModerately High-FatIncreased body weight, sustained hyperphagia, increased fat and liver weight, elevated plasma glucose, insulin, and leptin[3]
C57BL/6J Mouse10 µ g/day 14 daysRegularSlight but significant increase in body weight[3]

Experimental Protocols

Stereotaxic Cannula Implantation for ICV Injection

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.

Materials:

  • Rodents (rats or mice)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Surgical drill with a burr bit

  • Anchoring screws

  • Dental cement

  • Surgical tools (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Analgesics for post-operative care

  • Sterile saline

Procedure:

  • Anesthesia: Anesthetize the animal using an approved protocol.

  • Preparation: Shave the fur from the scalp and place the animal in the stereotaxic apparatus, ensuring the head is level.

  • Incision: Clean the surgical area with an antiseptic solution and make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and expose bregma, the intersection of the sagittal and coronal sutures.

  • Drilling: Using the stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a hole through the skull.

    • Typical coordinates for rats: AP: -0.8 mm, L: ±1.5 mm

    • Typical coordinates for mice: AP: -0.5 mm, L: ±1.0 mm

  • Cannula Implantation: Lower the guide cannula through the drilled hole to the desired depth (V).

    • For rats: V: -3.5 to -4.0 mm from the skull surface

    • For mice: V: -2.0 to -2.5 mm from the skull surface

  • Fixation: Secure the cannula in place using anchoring screws and dental cement.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent blockage.

  • Post-operative Care: Suture the scalp incision, administer analgesics, and allow the animal to recover in a clean, warm cage. Monitor the animal's health and the patency of the cannula regularly.

Intracerebroventricular (ICV) Injection of this compound

This protocol details the procedure for injecting this compound into the lateral ventricle of a cannulated rodent.

Materials:

  • Cannulated rodent

  • This compound peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or saline for reconstitution

  • Microinjection pump

  • Internal injector cannula

  • Connecting tubing

  • Hamilton syringe

Procedure:

  • Preparation of this compound Solution: Reconstitute the lyophilized this compound peptide in sterile aCSF or saline to the desired concentration.

  • Animal Handling: Gently handle the animal to minimize stress.

  • Injection Setup: Load the this compound solution into the Hamilton syringe and connect it to the internal injector cannula via the tubing. Prime the system to remove any air bubbles.

  • Injection:

    • Remove the dummy cannula from the guide cannula.

    • Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).

    • The total injection volume is typically 1-5 µL for rats and 0.5-2 µL for mice.

  • Post-injection: After the infusion is complete, leave the injector cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.

  • Dummy Cannula Replacement: Gently withdraw the injector cannula and replace the dummy cannula.

  • Behavioral Observation: Return the animal to its home cage and begin behavioral or physiological monitoring as required by the experimental design.

ICV_Injection_Workflow cluster_preparation Preparation cluster_injection Injection Procedure cluster_post_injection Post-Injection Prep_Peptide Reconstitute this compound Prep_Syringe Load and Prime Syringe Prep_Peptide->Prep_Syringe Prep_Animal Handle Cannulated Animal Remove_Dummy Remove Dummy Cannula Prep_Animal->Remove_Dummy Insert_Injector Insert Injector Cannula Prep_Syringe->Insert_Injector Remove_Dummy->Insert_Injector Infuse Infuse Solution (0.5-1.0 µL/min) Insert_Injector->Infuse Wait Wait 1 minute post-infusion Infuse->Wait Replace_Dummy Replace Dummy Cannula Wait->Replace_Dummy Return_Cage Return Animal to Home Cage Replace_Dummy->Return_Cage Monitor Monitor Behavioral/Physiological Effects Return_Cage->Monitor

Workflow for ICV Injection of this compound.

Expected Outcomes and Troubleshooting

  • Orexigenic Effects: Based on data from the parent MCH peptide, acute ICV administration of this compound is expected to increase food intake in a dose-dependent manner. The onset of this effect is typically within the first hour and may last for several hours.

  • Chronic Effects: Chronic infusion of an MCH agonist may lead to increased body weight, adiposity, and alterations in metabolic parameters, particularly in animals on a high-fat diet.[3]

  • Troubleshooting:

    • No observed effect: Verify the patency of the cannula by injecting a small volume of a visible dye (e.g., Evans blue) post-mortem to confirm correct placement in the ventricle. Ensure the peptide solution was prepared correctly and is not degraded.

    • Animal distress: Monitor animals closely after surgery and injection for any signs of distress. Ensure aseptic surgical techniques and appropriate post-operative care. Reduce injection volume or rate if adverse effects are observed.

Conclusion

The intracerebroventricular injection of this compound is a valuable technique for elucidating the central roles of MCHR1 signaling. The protocols outlined above provide a framework for conducting these experiments in rodent models. Due to the limited availability of specific in vivo data for this compound, it is recommended that researchers perform dose-response studies to determine the optimal concentration for their specific experimental paradigm, using the data for MCH as a guide. Careful surgical technique and post-operative care are essential for the successful implementation of these protocols and the welfare of the experimental animals.

References

Application Notes and Protocols for Behavioral Assays Using [Ala17]-MCH in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting behavioral assays in rats to investigate the effects of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The following protocols are based on established methodologies for studying the roles of MCH in feeding behavior, anxiety, and reward.

Disclaimer: Limited publicly available data exists for the specific use of this compound in these behavioral paradigms. The following protocols are based on studies involving MCH and other synthetic MCHR1 agonists. Researchers should consider these as a starting point and may need to perform dose-response studies and other optimizations for their specific experimental conditions.

I. MCH Receptor 1 (MCHR1) Signaling Pathway

Activation of MCHR1 by agonists like this compound initiates a cascade of intracellular signaling events. MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Decreases PIP2 PIP2 PLC->PIP2 Cleaves PKA PKA cAMP->PKA Decreases Activation Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates PKC->MAPK_pathway Activates Ca2_release->Neuronal_Activity MAPK_pathway->Neuronal_Activity Ala17_MCH This compound Ala17_MCH->MCHR1 Binds

Caption: MCHR1 Signaling Cascade.

II. Behavioral Assays: Protocols and Data Presentation

A. Feeding Behavior Assay

Objective: To assess the orexigenic (appetite-stimulating) effects of this compound.

Experimental Protocol:

  • Animals: Adult male Wistar or Sprague-Dawley rats, individually housed with ad libitum access to standard chow and water, maintained on a 12:12-h light-dark cycle.

  • Surgical Preparation (for Intracerebroventricular Administration):

    • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Secure the rat in a stereotaxic frame.

    • Implant a permanent guide cannula into the lateral ventricle.

    • Allow a recovery period of at least one week.

  • This compound Administration:

    • Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF).

    • On the day of the experiment, gently restrain the rat and perform an intracerebroventricular (ICV) injection of this compound or vehicle through the guide cannula.

    • A typical injection volume for rats is 1-5 µL, delivered over 1-2 minutes.

  • Data Collection:

    • Immediately after the injection, return the rat to its home cage with a pre-weighed amount of palatable food (e.g., high-fat diet) and standard chow.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

    • Also measure water intake.

  • Experimental Workflow:

Feeding_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase acclimatization Animal Acclimatization (Individual Housing) surgery Stereotaxic Surgery (ICV Cannula Implantation) acclimatization->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery habituation Habituation to Palatable Food recovery->habituation injection ICV Injection (this compound or Vehicle) habituation->injection measurement Food & Water Intake Measurement (1, 2, 4, 24h) injection->measurement analysis Data Analysis measurement->analysis

Caption: Feeding Behavior Assay Workflow.

Data Presentation:

Table 1: Effect of ICV this compound on Palatable Food Intake (g) in Satiated Rats (Example Data)

Treatment GroupN1-hour Intake (Mean ± SEM)2-hour Intake (Mean ± SEM)4-hour Intake (Mean ± SEM)24-hour Intake (Mean ± SEM)
Vehicle (aCSF)101.2 ± 0.32.5 ± 0.54.1 ± 0.715.3 ± 1.2
This compound (1 nmol)103.5 ± 0.65.8 ± 0.98.2 ± 1.120.1 ± 1.5
This compound (3 nmol)105.1 ± 0.8 8.9 ± 1.212.5 ± 1.5 25.4 ± 1.8

*p < 0.05, **p < 0.01 compared to Vehicle. Data is hypothetical and for illustrative purposes.

B. Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of this compound.

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Animals and Administration: As described in the feeding behavior assay. Administer this compound or vehicle 30 minutes before the test.

  • Procedure:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

  • Experimental Workflow:

EPM_Workflow cluster_prep Pre-Test Phase cluster_test Testing Phase animal_prep Animal Preparation (ICV Cannulation & Recovery) injection ICV Injection (30 min prior to test) animal_prep->injection drug_prep Drug Preparation (this compound or Vehicle) drug_prep->injection placement Place Rat on EPM injection->placement exploration 5-min Exploration Period (Video Recorded) placement->exploration analysis Behavioral Scoring & Analysis exploration->analysis

Caption: Elevated Plus Maze Workflow.

Data Presentation:

Table 2: Effects of this compound on Behavior in the Elevated Plus Maze (Example Data)

Treatment GroupN% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle (aCSF)1215.2 ± 2.120.5 ± 3.225.3 ± 2.8
This compound (1 nmol)1212.8 ± 1.918.1 ± 2.924.1 ± 3.1
This compound (3 nmol)129.5 ± 1.514.2 ± 2.523.8 ± 2.5

*p < 0.05 compared to Vehicle. Data is hypothetical and suggests a potential anxiogenic-like effect at the higher dose.

C. Conditioned Place Preference (CPP) Test for Reward

Objective: To determine if this compound has rewarding properties by measuring the animal's preference for an environment associated with its administration.

Experimental Protocol:

  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Animals and Administration: As described previously.

  • Procedure (Unbiased Design):

    • Pre-Conditioning (Day 1): Place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

    • Conditioning (Days 2-9):

      • On alternate days, administer this compound (e.g., 1 nmol, ICV) and immediately confine the rat to one of the outer chambers for 30 minutes.

      • On the intervening days, administer vehicle and confine the rat to the opposite chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.

    • Post-Conditioning (Day 10): Place the rat in the central chamber and allow free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.

    • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties.

  • Experimental Workflow:

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning pre_test Day 1: Baseline Preference Test (15 min) day_2_9 Days 2-9: Alternating Injections (this compound vs. Vehicle) & Chamber Confinement (30 min) pre_test->day_2_9 post_test Day 10: Preference Test (15 min, no injection) day_2_9->post_test analysis Data Analysis (Compare Pre- vs. Post-Test) post_test->analysis

Caption: Conditioned Place Preference Workflow.

Data Presentation:

Table 3: Effect of this compound on Conditioned Place Preference (Example Data)

Treatment GroupNTime in Drug-Paired Chamber (s) - Pre-Test (Mean ± SEM)Time in Drug-Paired Chamber (s) - Post-Test (Mean ± SEM)Preference Score (Post - Pre) (s) (Mean ± SEM)
Vehicle (aCSF)10445 ± 35450 ± 405 ± 15
This compound (1 nmol)10452 ± 38625 ± 55173 ± 30

*p < 0.05 compared to Vehicle. Data is hypothetical and suggests a rewarding effect of this compound.

Application Notes and Protocols: Radiolabeling of [Ala¹⁷]-MCH for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and other physiological processes. Its effects are mediated through two G protein-coupled receptors, MCHR1 and MCHR2. The MCH system is a significant target for the development of therapeutics for obesity and other metabolic disorders. [Ala¹⁷]-MCH is a potent and selective agonist for the MCHR1 receptor. To facilitate detailed pharmacological characterization and high-throughput screening, a radiolabeled version of this analog is an invaluable tool.

This document provides detailed protocols for the radioiodination of [Ala¹⁷]-MCH using Iodine-125 (¹²⁵I) and its subsequent use in receptor binding assays to determine key parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.

Data Presentation: Binding Characteristics

The following tables summarize the quantitative binding data for [Ala¹⁷]-MCH and the native MCH ligand, providing a clear comparison of their affinities for MCH receptors.

Table 1: Binding Affinity of [Ala¹⁷]-MCH Analogues

Ligand Receptor Parameter Value (nM) Notes
[Ala¹⁷]-MCH MCHR1 Ki 0.16[1][2][3] High selectivity for MCHR1 over MCHR2.
[Ala¹⁷]-MCH MCHR2 Ki 34[1][2][3] ~200-fold lower affinity compared to MCHR1.
[Eu³⁺]-[Ala¹⁷]-MCH MCHR1 Kd 0.37[1][3][4][5][6] Europium-chelate labeled for non-radioactive assays.

| [Eu³⁺]-[Ala¹⁷]-MCH | MCHR2 | - | Little demonstrable binding[1][3][4][5][6] | Confirms selectivity. |

Table 2: Binding Characteristics of Native MCH

Cell Line Receptor Parameter Value Reference
CHO MCHR1 Kd 1.3 nM [7][8]
CHO MCHR1 Bmax 3.6 pmol/mg protein [7][8]

| CHO | MCHR1 | EC₅₀ | 100 pM |[7][8] |

Experimental Protocols

Protocol 1: Radioiodination of [Ala¹⁷]-MCH using the Iodogen Method

This protocol describes the direct radioiodination of [Ala¹⁷]-MCH with Na¹²⁵I. The Iodogen method is a mild oxidative technique that is well-suited for peptides, minimizing potential damage to the molecule.[9][10]

Materials:

  • [Ala¹⁷]-MCH peptide

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate (B84403) Buffer (0.2 M, pH 7.4)

  • Sodium Metabisulfite (B1197395) solution (to stop the reaction)

  • Bovine Serum Albumin (BSA)

  • Size-Exclusion Chromatography column (e.g., PD MidiTrap G-25)

  • Reaction vials (e.g., 1.5 mL polypropylene (B1209903) tubes)

  • Gamma counter

Procedure:

  • Prepare Iodogen-Coated Tubes:

    • Dissolve Iodogen in chloroform (B151607) at 1 mg/mL.

    • Aliquot 50 µL of the Iodogen solution into a polypropylene reaction tube.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to coat the bottom of the tube.

    • Store the coated tubes desiccated at 4°C until use.

  • Radiolabeling Reaction:

    • Reconstitute [Ala¹⁷]-MCH in 0.2 M Phosphate Buffer (pH 7.4) to a concentration of 1 mg/mL.

    • In an Iodogen-coated tube, add 25 µL of the [Ala¹⁷]-MCH solution.

    • Add 500 µCi (0.5 mCi) of Na¹²⁵I to the tube.

    • Gently mix and incubate at room temperature for 10-15 minutes.

  • Quench the Reaction:

    • Stop the reaction by transferring the mixture to a new tube containing 100 µL of sodium metabisulfite solution (1 mg/mL in phosphate buffer).

  • Purification of [¹²⁵I]-[Ala¹⁷]-MCH:

    • Equilibrate a PD MidiTrap G-25 column with an assay buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

    • Load the reaction mixture onto the column.

    • Elute with the assay buffer and collect 0.5 mL fractions.

    • Measure the radioactivity of each fraction using a gamma counter.

    • The first peak of radioactivity corresponds to the labeled peptide, [¹²⁵I]-[Ala¹⁷]-MCH, while the second peak contains unincorporated Na¹²⁵I.

  • Determine Specific Activity:

    • Pool the peak fractions containing the radiolabeled peptide.

    • Calculate the total radioactivity and the peptide concentration to determine the specific activity (typically in Ci/mmol). This is crucial for subsequent binding assay calculations.[11]

Protocol 2: Radioligand Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [¹²⁵I]-[Ala¹⁷]-MCH.[12][13][14]

Materials:

  • Purified [¹²⁵I]-[Ala¹⁷]-MCH

  • Unlabeled [Ala¹⁷]-MCH (for non-specific binding)

  • Cell membranes from a cell line expressing MCHR1 (e.g., CHO-MCHR1 or HEK293-MCHR1)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus (cell harvester or vacuum manifold)

  • Scintillation vials and fluid or gamma counter tubes

Procedure:

  • Assay Setup:

    • Perform the assay in triplicate in 96-well plates or individual tubes.

    • Total Binding: Add increasing concentrations of [¹²⁵I]-[Ala¹⁷]-MCH (e.g., 0.01 nM to 10 nM) to the wells.

    • Non-specific Binding (NSB): To a parallel set of wells, add the same increasing concentrations of [¹²⁵I]-[Ala¹⁷]-MCH plus a high concentration of unlabeled [Ala¹⁷]-MCH (e.g., 1 µM) to saturate the receptors.

  • Incubation:

    • Add 50 µL of binding buffer to each well.

    • Add 50 µL of the appropriate radioligand/competitor solution.

    • Add 100 µL of the cell membrane preparation (typically 10-50 µg of protein per well).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in vials and measure the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding (Y-axis) against the concentration of free [¹²⁵I]-[Ala¹⁷]-MCH (X-axis).

    • Analyze the data using non-linear regression (one-site specific binding model) to determine the Kd and Bmax values.

Protocol 3: Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with [¹²⁵I]-[Ala¹⁷]-MCH for binding to MCHR1.[11]

Procedure:

  • Assay Setup:

    • Use a fixed concentration of [¹²⁵I]-[Ala¹⁷]-MCH, typically at or near its Kd value (e.g., 0.2-0.4 nM).

    • Add increasing concentrations of the unlabeled test compound (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Incubation and Filtration:

    • Follow the same incubation, filtration, and washing steps as described in the Saturation Binding Assay (Protocol 2).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] = Concentration of the radioligand used.

      • Kd = Dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

The following diagrams illustrate the key workflows and biological pathways associated with [Ala¹⁷]-MCH binding studies.

experimental_workflow start Procure/Synthesize [Ala17]-MCH Peptide radiolabel Radiolabeling with ¹²⁵I (Iodogen Method) start->radiolabel purify Purification of [¹²⁵I]-[Ala17]-MCH (Size-Exclusion Chromatography) radiolabel->purify assays Perform Binding Assays purify->assays membranes Prepare MCHR1-Expressing Cell Membranes membranes->assays saturation Saturation Assay assays->saturation competition Competition Assay assays->competition acquire Data Acquisition (Gamma Counting) saturation->acquire competition->acquire analysis Data Analysis (Non-linear Regression) acquire->analysis kd_bmax Determine Kd and Bmax analysis->kd_bmax from Saturation ki Determine Ki for Test Compounds analysis->ki from Competition

Caption: Experimental workflow for radiolabeling and binding studies.

MCHR1_Signaling_Pathway cluster_G_proteins G Proteins MCH MCH or This compound MCHR1 MCHR1 MCH->MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway ↑ Gi->MAPK Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA IP3 IP3 ↑ PLC->IP3 Ca Intracellular Ca²⁺ ↑ IP3->Ca

Caption: MCHR1 signaling pathways activated by MCH.

References

Application Notes: [Ala¹⁷]-MCH Protocol for cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). MCHR1, the primary MCH receptor in rodents, couples to the Gi/o family of G proteins.[1][2] Activation of MCHR1 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Consequently, measuring the inhibition of forskolin-stimulated cAMP production is a standard method for functionally characterizing MCHR1 agonists.

[Ala¹⁷]-MCH is a potent and selective synthetic agonist for the MCH receptors. This document provides detailed protocols for utilizing [Ala¹⁷]-MCH in a cAMP assay to determine its potency and efficacy, primarily focusing on methodologies for Chinese Hamster Ovary (CHO) cells stably expressing MCHR1.

MCHR1 Signaling Pathway

The binding of an agonist like [Ala¹⁷]-MCH to MCHR1 initiates a signaling cascade that inhibits the production of cAMP. The pathway is initiated by the activation of the inhibitory G protein, Gi, which in turn inhibits adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP.

Caption: MCHR1 signaling pathway initiated by [Ala¹⁷]-MCH.

Quantitative Data Summary

[Ala¹⁷]-MCH has been characterized as a potent MCH receptor agonist. The following table summarizes its binding affinity (Ki) and functional potency (EC₅₀) at both MCH₁ and MCH₂ receptors. The data demonstrates a notable selectivity for MCHR1.

CompoundReceptorAssay TypeValueReference
[Ala¹⁷]-MCH MCHR1EC₅₀ (Functional Assay)17 nM
MCHR2EC₅₀ (Functional Assay)54 nM
MCHR1Ki (Binding Assay)0.16 nM
MCHR2Ki (Binding Assay)34 nM
MCH (native) MCHR1EC₅₀ (cAMP Assay)100 pM[2]

Experimental Protocols

This section details a protocol for a competitive cAMP assay to measure the inhibitory effect of [Ala¹⁷]-MCH on forskolin-stimulated cAMP production in CHO cells stably expressing the MCH receptor (CHO-MCHR). This type of assay is a robust method for determining the IC₅₀ value of Gi-coupled receptor agonists.

Experimental Workflow

The general workflow for the cAMP assay involves cell seeding, pre-incubation with a phosphodiesterase inhibitor, stimulation with forskolin (B1673556) in the presence of varying concentrations of [Ala¹⁷]-MCH, cell lysis, and subsequent detection of intracellular cAMP levels.

cAMP_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Seed Seed CHO-MCHR cells in 96-well plates Wash Wash cells with assay buffer Seed->Wash Preincubate Pre-incubate with PDE inhibitor (IBMX) Wash->Preincubate Stimulate Add Forskolin + [Ala¹⁷]-MCH dilutions Preincubate->Stimulate Incubate Incubate for 20 minutes Stimulate->Incubate Lyse Lyse cells Incubate->Lyse Detect Detect cAMP levels (e.g., HTRF, AlphaScreen) Lyse->Detect

Caption: General workflow for the [Ala¹⁷]-MCH cAMP assay.

Materials and Reagents
  • Cells: CHO cell line stably expressing the human MCH receptor (CHO-MCHR).

  • Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.1% BSA.[2]

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: [Ala¹⁷]-MCH.

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).

  • Plate: 96-well cell culture plates.

  • Reagents for cell detachment: Cell dissociation buffer (enzyme-free).

Protocol: Inhibition of Forskolin-Stimulated cAMP Production

This protocol is adapted from methodologies used for characterizing MCH receptor signaling in CHO cells.[2]

1. Cell Seeding (Day 1): a. Grow CHO-MCHR cells to ~80-90% confluency. b. Dislodge cells from the flask using an enzyme-free cell dissociation buffer. c. Resuspend cells in culture medium and seed into a 96-well plate at a density of 20,000-50,000 cells/well. d. Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator.

2. Assay Procedure (Day 2): a. Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of pre-warmed cAMP assay buffer. b. Pre-incubation: Add 50 µL of cAMP assay buffer containing a PDE inhibitor, such as 1 mM IBMX, to each well.[2] Incubate for 15 minutes at room temperature. c. Stimulation: Prepare serial dilutions of [Ala¹⁷]-MCH in assay buffer containing a fixed concentration of forskolin. A final forskolin concentration of 5 µM is a good starting point.[2] i. Add 50 µL of the forskolin/[Ala¹⁷]-MCH solutions to the appropriate wells. The final volume should be 100 µL. ii. Include control wells:

  • Basal: Assay buffer with IBMX only.
  • Forskolin Max: Assay buffer with IBMX and 5 µM forskolin (no agonist). d. Incubation: Incubate the plate for 20 minutes at room temperature.[2] e. Cell Lysis and cAMP Detection: i. Aspirate the stimulation buffer. ii. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA). This typically involves adding a lysis buffer provided in the kit, which also contains the detection reagents.

3. Data Analysis: a. The raw data (e.g., fluorescence ratio for HTRF) will be inversely proportional to the amount of cAMP produced. b. Generate a standard curve using the cAMP standards provided in the kit. c. Convert the raw data from your samples to cAMP concentrations using the standard curve. d. Normalize the data: Set the cAMP level in the presence of forskolin alone as 100% stimulation and the basal level as 0%. e. Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the [Ala¹⁷]-MCH concentration. f. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ (or EC₅₀ for inhibition) of [Ala¹⁷]-MCH.

Conclusion

The provided protocol offers a robust framework for the functional characterization of the MCH receptor agonist [Ala¹⁷]-MCH. By measuring the inhibition of forskolin-stimulated cAMP accumulation, researchers can accurately determine the potency of this and other MCHR1 agonists. This assay is a critical tool for screening and characterizing compounds targeting the MCH system for therapeutic development.

References

Application Notes and Protocols for Calcium Imaging with [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and other physiological functions.[1][2] It exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[1][3] MCHR1, upon activation, couples to Gi, Go, and Gq proteins.[1][3] The Gq pathway activation leads to an increase in intracellular calcium levels ([Ca2+]i), a key second messenger in many cellular processes.[1][3][4] [Ala17]-MCH is a potent synthetic analog of MCH that acts as an agonist for both MCH receptors, with some selectivity for MCHR1.[1][5][6] This document provides detailed application notes and protocols for utilizing this compound in calcium imaging experiments to study MCHR1 activation and downstream signaling.

Data Presentation

The following tables summarize the quantitative data for MCH and its analog this compound, providing key parameters for experimental design and data interpretation.

Table 1: Receptor Binding and Functional Potency of this compound

LigandReceptorParameterValue (nM)
This compoundMCHR1EC5017[1][5]
MCHR2EC5054[1][5]
MCHR1Ki0.16[1][5][6]
MCHR2Ki34[1][5][6]

Table 2: Receptor Binding and Functional Potency of MCH (human, mouse, rat)

LigandReceptorParameterValue (nM)
MCHMCHR1IC500.3[3]
MCHR2IC501.5[3]
MCHR1EC503.9[3]
MCHR2EC500.1[3]

Signaling Pathway

Activation of MCHR1 by this compound initiates a signaling cascade that results in the mobilization of intracellular calcium. The diagram below illustrates this pathway.

MCH_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gq Gαq MCHR1->Gq Activation Ala17_MCH This compound Ala17_MCH->MCHR1 Binding PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binding ER Endoplasmic Reticulum (ER) Ca_ER Ca_cyto Cytosolic Ca²⁺ (Increase) IP3R->Ca_cyto Ca²⁺ Release Cellular_Response Downstream Cellular Response Ca_cyto->Cellular_Response

Caption: this compound signaling pathway leading to calcium mobilization.

Experimental Protocols

Protocol 1: Cell Culture and Preparation for Calcium Imaging

This protocol describes the preparation of cells expressing MCHR1 for calcium imaging experiments.

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated glass-bottom dishes or 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture MCHR1-expressing cells in a T-75 flask until they reach 80-90% confluency.

  • Two days before the experiment, seed the cells onto poly-D-lysine coated glass-bottom dishes or 96-well plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • On the day of the experiment, aspirate the culture medium and wash the cells gently with PBS.

Protocol 2: Calcium Indicator Loading

This protocol outlines the procedure for loading cells with a fluorescent calcium indicator. Fluo-4 AM is a common choice due to its high fluorescence increase upon calcium binding.

Materials:

  • Fluo-4 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare the loading buffer by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 2-5 µM. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.

  • Remove the PBS from the cells and add the Fluo-4 AM loading buffer.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • After incubation, gently wash the cells two to three times with HBSS to remove excess extracellular dye.

  • Add fresh HBSS to the cells and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

Protocol 3: Calcium Imaging and Data Acquisition

This protocol describes the process of acquiring fluorescence data following the application of this compound.

Materials:

  • This compound

  • HBSS or appropriate buffer

  • Fluorescence microscope or plate reader equipped for live-cell imaging and kinetic reads

  • Appropriate filter sets for the chosen calcium indicator (e.g., Ex/Em ~494/516 nm for Fluo-4)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute to the desired final concentrations in HBSS.

  • Place the cell plate or dish on the microscope stage or in the plate reader.

  • Acquire a stable baseline fluorescence signal for 1-2 minutes before adding the agonist.

  • Add the desired concentration of this compound to the cells. For dose-response experiments, add varying concentrations of this compound to different wells.

  • Immediately begin recording the fluorescence intensity over time. The recording duration will depend on the kinetics of the calcium response but is typically in the range of 5-15 minutes.

  • At the end of the experiment, you can add a calcium ionophore like ionomycin (B1663694) as a positive control to determine the maximum fluorescence signal, followed by a calcium chelator like EGTA to determine the minimum signal.

Experimental Workflow

The following diagram provides a visual representation of the key steps in the calcium imaging experiment.

Calcium_Imaging_Workflow Start Start Cell_Culture 1. Culture MCHR1- expressing cells Start->Cell_Culture Cell_Seeding 2. Seed cells onto plates/dishes Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with calcium indicator (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Wash 4. Wash to remove extracellular dye Dye_Loading->Wash De_esterification 5. Allow for dye de-esterification Wash->De_esterification Baseline 6. Acquire baseline fluorescence De_esterification->Baseline Add_Agonist 7. Add this compound Baseline->Add_Agonist Record 8. Record fluorescence change over time Add_Agonist->Record Data_Analysis 9. Analyze data (e.g., calculate EC50) Record->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound calcium imaging.

Data Analysis

The primary data output from a calcium imaging experiment is the change in fluorescence intensity over time. This can be analyzed in several ways:

  • Response over time: Plot the fluorescence intensity (or the ratio of intensities for ratiometric dyes) against time to visualize the calcium transient.

  • Peak Response: Determine the maximum fluorescence change from baseline for each concentration of this compound.

  • Dose-Response Curve: Plot the peak fluorescence response as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Troubleshooting

Table 3: Common Issues and Solutions in Calcium Imaging

IssuePossible CauseSuggested Solution
No or weak signal Low dye loading efficiencyOptimize dye concentration, loading time, and temperature. Ensure Pluronic F-127 is used.
Low receptor expressionVerify receptor expression levels using an alternative method (e.g., Western blot, qPCR).
Inactive this compoundUse a fresh stock of the agonist.
High background fluorescence Incomplete removal of extracellular dyeWash cells thoroughly after loading.
Cell death or membrane leakageUse a lower concentration of dye or reduce loading time. Check cell viability.
Rapid signal decay (photobleaching) Excessive excitation light intensityReduce the intensity and/or duration of light exposure. Use a more photostable dye if necessary.
Variability between wells/dishes Inconsistent cell number or healthEnsure consistent cell seeding density and monitor cell health.
Uneven dye loadingEnsure uniform application and removal of the loading buffer.

References

preparing [Ala17]-MCH stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a potent synthetic agonist for the melanin-concentrating hormone (MCH) receptors, with a notable selectivity for MCH receptor 1 (MCHR1) over MCH receptor 2 (MCHR2).[1][2] MCH receptors are G-protein coupled receptors (GPCRs) primarily expressed in the brain and are implicated in the regulation of energy homeostasis, appetite, and other physiological processes. As a selective agonist, this compound is a valuable tool for studying the physiological roles of MCHR1 and for the screening and development of novel therapeutic agents targeting this receptor.

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays.

Physicochemical and Biological Properties of this compound

A summary of the key properties of this compound is provided in the table below. This information is crucial for accurate preparation of stock solutions and for designing experiments.

PropertyValueReference
Molecular Weight 2271.71 g/mol [1]
Formula C₉₇H₁₅₅N₂₉O₂₆S₄[1]
Amino Acid Sequence DFDMLRCMLGRVYRPCAQV (Disulfide bridge: Cys7-Cys16)[1]
Appearance Lyophilized white powder
Solubility Soluble up to 2 mg/mL in sterile water. May require sonication for complete dissolution. Also soluble in DMSO, but this is not recommended due to the presence of Cysteine and Methionine residues.[1]
Storage Store lyophilized peptide at -20°C.[1]
MCHR1 Agonism (EC₅₀) 17 nM[1]
MCHR2 Agonism (EC₅₀) 54 nM[1]
MCHR1 Binding Affinity (Ki) 0.16 nM[1][2]
MCHR2 Binding Affinity (Ki) 34 nM[1][2]

MCH Receptor Signaling Pathway

Activation of MCH Receptor 1 (MCHR1) by an agonist like this compound initiates a cascade of intracellular signaling events through its coupling to inhibitory (Gαi) and Gq/11 (Gαq) G-proteins. The diagram below illustrates these primary signaling pathways.

MCH_Signaling_Pathway MCH Receptor 1 (MCHR1) Signaling Pathway Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 binds G_protein Gαq / Gαi MCHR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gαi) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates cAMP ↓ cAMP AC->cAMP

MCHR1 Signaling Pathway Diagram

Protocols

Preparation of this compound Stock Solutions

Important Considerations: The amino acid sequence of this compound contains Cysteine (C) and Methionine (M) residues. These residues are susceptible to oxidation, which can be accelerated by solvents like Dimethyl Sulfoxide (DMSO). Therefore, the use of DMSO for preparing stock solutions of this compound is not recommended . The preferred solvent is sterile, deionized water. If higher concentrations are required that cannot be achieved in water, Dimethylformamide (DMF) is a more suitable organic solvent.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water (e.g., cell culture grade) or anhydrous DMF

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol for 1 mM Aqueous Stock Solution:

  • Bring to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

  • Calculate Required Volume: The molecular weight of this compound is 2271.71 g/mol . To prepare a 1 mM stock solution, you will dissolve 2.27 mg of peptide in 1 mL of solvent. Adjust calculations based on the amount of peptide in your vial.

    • Volume (mL) = [Mass of peptide (mg) / 2271.71 ( g/mol )] / 0.001 (mol/L)

  • Reconstitution: Add the calculated volume of sterile, deionized water to the vial of this compound.

  • Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding polypropylene microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note on using DMF: If a higher concentration is necessary and the peptide is not sufficiently soluble in water, a small amount of DMF can be used to initially dissolve the peptide, followed by dilution with sterile water or an appropriate assay buffer. Ensure the final concentration of DMF in your experiment is compatible with your cell-based assay (typically <0.1%).

Experimental Protocols

General Workflow for a Cell-Based Assay

The following diagram outlines a typical workflow for a cell-based functional assay, such as a calcium mobilization or cAMP assay, using this compound.

Experimental_Workflow General Workflow for a Cell-Based Assay start Start cell_culture Culture MCHR1-expressing cells in a multi-well plate start->cell_culture dye_loading Load cells with a fluorescent indicator dye (e.g., Fluo-4 AM for Ca²⁺) cell_culture->dye_loading incubation Incubate cells with dye dye_loading->incubation prepare_agonist Prepare serial dilutions of This compound in assay buffer add_agonist Add this compound dilutions to the cell plate prepare_agonist->add_agonist incubation->add_agonist measure_signal Measure the fluorescent signal over time using a plate reader add_agonist->measure_signal data_analysis Analyze data and generate a dose-response curve measure_signal->data_analysis end End data_analysis->end

Cell-Based Assay Workflow
Protocol: Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of MCHR1 by this compound in a cell line stably expressing the receptor (e.g., CHO-MCHR1 or HEK293-MCHR1).

Materials:

  • CHO or HEK293 cells stably expressing human MCHR1

  • Cell culture medium (e.g., F-12K or DMEM with 10% FBS)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • This compound stock solution (prepared as described above)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 Assay Kit)

  • Probenecid (B1678239) (optional, can improve dye retention in some cell lines)

  • Fluorescent plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed the MCHR1-expressing cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in a small amount of DMSO and then diluting it in the Assay Buffer. If using, add probenecid to the loading solution.

    • Aspirate the cell culture medium from the wells.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Preparation of this compound Dilutions:

    • During the dye incubation period, prepare a serial dilution of the this compound stock solution in Assay Buffer.

    • The final concentrations should typically range from 1 pM to 1 µM to generate a full dose-response curve. The EC₅₀ for this compound at MCHR1 is approximately 17 nM, so ensure your dilution series brackets this value.

  • Measurement of Calcium Flux:

    • Set up the fluorescent plate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Program the instrument to measure a baseline fluorescence for a few seconds, then add the this compound dilutions, and continue to measure the fluorescence intensity every 1-2 seconds for at least 90-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol: cAMP Inhibition Assay

As MCHR1 also couples to Gαi, its activation by this compound leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can be measured using various commercially available cAMP assay kits (e.g., HTRF, FRET, or ELISA-based).

General Procedure:

  • Seed MCHR1-expressing cells in a suitable multi-well plate.

  • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor such as IBMX to prevent the degradation of cAMP.

  • Stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.

  • Concurrently, treat the cells with a range of this compound concentrations.

  • Incubate for the recommended time.

  • Lyse the cells and measure the cAMP levels using a commercial assay kit according to the manufacturer's protocol.

  • The inhibitory effect of this compound is observed as a dose-dependent decrease in the forskolin-stimulated cAMP production. The IC₅₀ value can be determined by fitting the data to a dose-response curve.

Summary of Experimental Conditions

The following table provides a general guide for the conditions in cell-based assays with this compound.

ParameterRecommended Range/Condition
Cell Lines CHO or HEK293 stably expressing MCHR1
Assay Buffer HEPES-buffered saline (e.g., HBSS) with physiological ion concentrations, pH 7.4
This compound Concentration Range 1 pM - 1 µM (for dose-response curves)
Incubation Time with Agonist Varies by assay; typically short for immediate responses like calcium flux (seconds to minutes) and longer for cAMP accumulation (15-30 minutes)
Positive Control Melanin-Concentrating Hormone (MCH)
Negative Control Assay buffer alone

By following these guidelines and protocols, researchers can confidently prepare and utilize this compound for robust and reproducible in vitro experiments to investigate the pharmacology and signaling of MCH receptors.

References

Application Notes and Protocols for Long-Term [Ala17]-MCH Infusion Model in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis, food intake, and other physiological processes. [Ala17]-MCH is a potent and selective synthetic analog of MCH, acting as an agonist for the MCH receptor 1 (MCHR1).[1][2] In rodents, only MCHR1 is expressed. The long-term activation of MCHR1 signaling is a key area of investigation for understanding its role in metabolic regulation and as a potential therapeutic target. This document provides detailed protocols and application notes for establishing a long-term in vivo infusion model of this compound in rodents using intracerebroventricular (ICV) administration.

Data Presentation

The following tables summarize the expected quantitative outcomes of long-term MCH infusion in rodents. This data is derived from studies using the native MCH peptide and serves as a reference for the anticipated effects of the potent MCHR1 agonist, this compound.

Table 1: Effects of Chronic ICV MCH Infusion on Body Weight and Food Intake in Mice

ParameterVehicle ControlMCH Infusion (10 µ g/day for 14 days)Reference
Body Weight Change (g) [3]
Regular Diet+0.55 ± 0.19+1.83 ± 0.25[3]
High-Fat Diet+1.29 ± 0.50+6.17 ± 0.64**[3]
Cumulative Food Intake (g/14 days) [3]
Regular Diet45.2 ± 1.150.1 ± 1.3[3]
High-Fat Diet38.9 ± 1.448.5 ± 2.1 [3]
Adipose Tissue Weight (g) [3]
Regular Diet0.48 ± 0.040.65 ± 0.05*[3]
High-Fat Diet0.89 ± 0.081.54 ± 0.12[3]

*p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Effects of Chronic ICV MCH Infusion on Plasma Parameters in Mice on a High-Fat Diet

ParameterVehicle ControlMCH Infusion (10 µ g/day for 14 days)Reference
Glucose (mg/dL) 185 ± 10220 ± 12*[3]
Insulin (ng/mL) 1.2 ± 0.22.4 ± 0.3 [3]
Leptin (ng/mL) 4.5 ± 0.813.5 ± 1.5[3]

*p<0.05, **p<0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Infusion

This protocol describes the preparation of this compound solution suitable for long-term infusion using osmotic pumps.

Materials:

  • This compound peptide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Reconstitution of this compound:

    • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

    • Prepare a stock solution by dissolving the peptide in DMSO. For example, to create a 25 mg/mL stock, dissolve the appropriate amount of peptide in DMSO.

  • Preparation of the Infusion Vehicle:

    • A common vehicle for in vivo peptide administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Preparation of the Final Infusion Solution:

    • To prepare 1 mL of the final infusion solution, add the solvents sequentially.

    • Start with 400 µL of PEG300 in a sterile microcentrifuge tube.

    • Add 100 µL of the this compound stock solution in DMSO. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Vortex until the solution is clear.

    • If any precipitation is observed, gentle heating or sonication can be used to aid dissolution.[1]

  • Sterilization and Storage:

    • The final solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile tube.

    • It is recommended to prepare the working solution fresh on the day of use for in vivo experiments.[1] For long-term stability in an osmotic pump, it is crucial to ensure the peptide remains soluble and stable in the chosen vehicle at 37°C. Preliminary stability tests are recommended.

Protocol 2: Surgical Implantation of Osmotic Pump for Continuous ICV Infusion

This protocol details the surgical procedure for implanting an osmotic pump connected to a brain infusion cannula for continuous intracerebroventricular (ICV) delivery of this compound in mice.

Materials:

  • Osmotic pump (e.g., Alzet®) of appropriate duration and flow rate

  • Brain infusion cannula

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane (B1672236)

  • Surgical tools (scalpel, scissors, forceps)

  • Skull drill

  • Dental cement

  • Sutures or wound clips

  • Analgesics and antibiotics as per institutional guidelines

  • Heating pad

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic pump with the prepared this compound solution.

    • Attach the filled pump to the brain infusion cannula via the provided tubing.

    • Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using isoflurane (e.g., 5% for induction, 1-2% for maintenance).

    • Shave the scalp and the area on the back between the scapulae.

    • Place the animal in the stereotaxic apparatus and apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Using the stereotaxic coordinates for the lateral ventricle (e.g., for C57BL/6 mice: -0.5 mm posterior to bregma, -1.1 mm lateral to the midline), mark the drilling site.

    • Drill a small hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.

  • Cannula Implantation:

    • Lower the brain infusion cannula through the drilled hole to the desired depth (e.g., -2.5 mm ventral from the skull surface).

    • Secure the cannula to the skull using dental cement.

  • Pump Implantation:

    • Create a subcutaneous pocket on the back of the mouse by making a small incision.

    • Tunnel the osmotic pump from the head incision to the subcutaneous pocket on the back.

    • Place the pump in the pocket.

  • Wound Closure and Post-operative Care:

    • Suture the scalp incision and close the back incision with wound clips or sutures.

    • Administer post-operative analgesics and place the mouse on a heating pad for recovery.

    • Monitor the animal closely until it is fully ambulatory.

Mandatory Visualizations

Signaling Pathway

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Complex cluster_downstream_gi Gαi Pathway cluster_downstream_gq Gαq Pathway This compound This compound MCHR1 MCHR1 This compound->MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i activates G_alpha_q Gαq MCHR1->G_alpha_q activates AC Adenylate Cyclase G_alpha_i->AC inhibits PLC PLC G_alpha_q->PLC activates G_beta_gamma Gβγ cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neuronal activity, gene expression) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: MCHR1 Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_infusion Infusion & Monitoring Phase cluster_analysis Analysis Phase A Prepare this compound Infusion Solution B Fill and Prime Osmotic Pump A->B C Anesthetize Animal and Mount in Stereotaxic Frame B->C D Perform Craniotomy and Implant ICV Cannula C->D E Implant Osmotic Pump Subcutaneously D->E F Close Incisions and Provide Post-op Care E->F G Continuous this compound Infusion (e.g., 14-28 days) F->G H Monitor Body Weight, Food Intake, and Behavior G->H I Collect Blood and Tissue Samples H->I J Analyze Plasma Metabolites and Hormones I->J K Perform Histological or Gene Expression Analysis I->K

Caption: Long-term this compound Infusion Workflow.

References

[Ala17]-MCH: A Potent Tool for Elucidating Neuronal Activation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating a diverse array of physiological processes within the central nervous system, including energy homeostasis, sleep-wake cycles, and emotional responses.[1] Its effects are mediated through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2).[1] In rodents, only MCHR1 is functionally expressed, making it a key target for studying MCH's influence on neuronal circuitry. [Ala17]-MCH is a potent and selective synthetic analog of MCH, demonstrating a higher affinity for MCHR1 over MCHR2, rendering it an invaluable pharmacological tool for investigating the specific roles of MCH signaling in neuronal activation and synaptic plasticity.[2][3][4] These application notes provide detailed protocols for utilizing this compound to study neuronal activation patterns, along with a summary of its quantitative effects and a depiction of the underlying signaling pathways.

Data Presentation

The following table summarizes the quantitative data regarding the binding and functional characteristics of this compound at MCH receptors, as well as its observed effects on synaptic transmission.

ParameterReceptorValueSpeciesReference
Binding Affinity (Ki) MCHR10.16 nMHuman[2][3][4]
MCHR234 nMHuman[2][3][4]
Functional Potency (EC50) MCHR117 nMHuman[3][4]
MCHR254 nMHuman[3][4]
Effect on sEPSCs (dLS neurons) MCHR1Increased Frequency (p=0.0025)Mouse[5]
MCHR1No significant change in Amplitude (p=0.021)Mouse[5]

Signaling Pathways

Activation of MCH receptors by this compound initiates intracellular signaling cascades through the coupling of distinct G proteins. MCHR1 primarily couples to Gi and Gq proteins. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These pathways ultimately modulate neuronal excitability and gene expression.

MCH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gαq) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG PKA PKA cAMP->PKA Neuronal_Response Modulation of Neuronal Excitability & Gene Expression PKA->Neuronal_Response PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Neuronal_Response MAPK MAPK Pathway PKC->MAPK MAPK->Neuronal_Response

MCH Receptor 1 (MCHR1) Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on neuronal activity using electrophysiology and calcium imaging.

Experimental Workflow

The general workflow for studying the impact of this compound on neuronal circuits involves several key stages, from initial experimental design to data analysis and interpretation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Acquisition & Analysis cluster_interp Interpretation A1 Prepare Brain Slices or Neuronal Cultures B1 Electrophysiology (Patch-Clamp) A1->B1 B2 Calcium Imaging A1->B2 A2 Prepare this compound Stock and Working Solutions C2 Bath Apply this compound A2->C2 C1 Record Baseline Activity B1->C1 B2->C1 C1->C2 C3 Record Post-Application Activity C2->C3 C4 Data Analysis (sEPSC/sIPSC, Firing Rate, Ca²⁺ Transients) C3->C4 D1 Determine Effects on Synaptic Transmission & Neuronal Excitability C4->D1

General workflow for studying this compound effects.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

This protocol details the steps for recording spontaneous excitatory postsynaptic currents (sEPSCs) from neurons in acute brain slices to assess the impact of this compound.

1. Materials:

  • This compound (prepare stock solution in sterile water or appropriate solvent, then dilute to working concentrations in artificial cerebrospinal fluid - aCSF)

  • Acute brain slices (e.g., from mouse or rat hippocampus, cortex, or hypothalamus)

  • aCSF (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2)

  • Internal solution for patch pipette (composition in mM: 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2.2 QX-314, 5 phosphocreatine, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2-7.3 with CsOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Vibrating microtome

  • Water bath

2. Methods:

  • Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Cut 250-350 µm thick coronal or sagittal slices using a vibrating microtome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using infrared-differential interference contrast (IR-DIC) microscopy.

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • To record sEPSCs, clamp the neuron at a holding potential of -70 mV. To isolate sEPSCs, a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) can be added to the aCSF.

    • Record baseline sEPSC activity for 5-10 minutes.

    • Bath-apply this compound at a working concentration (e.g., 100 nM - 1 µM) and continue recording for 10-20 minutes.

    • If possible, perform a washout by perfusing with aCSF without this compound to observe reversibility.

  • Data Analysis:

    • Detect and analyze sEPSCs using appropriate software (e.g., Clampfit, Mini Analysis).

    • Measure the frequency, amplitude, and kinetics (rise and decay times) of sEPSCs before, during, and after this compound application.

    • Perform statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) to compare the different conditions.

Protocol 2: Calcium Imaging in Cultured Neurons

This protocol describes how to use calcium imaging to measure changes in intracellular calcium levels in response to this compound application in primary neuronal cultures.

1. Materials:

  • This compound

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

  • Image acquisition and analysis software

2. Methods:

  • Cell Culture and Dye Loading:

    • Plate primary neurons on glass-bottom dishes or coverslips and culture under standard conditions.

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells gently with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.

  • Imaging Setup:

    • Mount the dish or coverslip on the microscope stage and perfuse with HBSS.

    • Identify a field of view with healthy-looking neurons.

  • Image Acquisition:

    • Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-5 Hz).

    • Apply this compound to the imaging chamber at the desired final concentration (e.g., 100 nM - 1 µM).

    • Continue acquiring images to capture the calcium response.

    • To confirm cell viability and a functional calcium response, a positive control such as a high potassium solution can be applied at the end of the experiment.

  • Data Analysis:

    • Define regions of interest (ROIs) around the cell bodies of individual neurons.

    • Measure the mean fluorescence intensity within each ROI for each frame.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F0, where F0 is the baseline fluorescence).

    • Analyze the amplitude, duration, and frequency of calcium transients before and after this compound application.

    • Perform statistical analysis to determine the significance of any observed changes.

Logical Relationships

The application of this compound provides a means to dissect the role of MCHR1 activation in modulating neuronal circuit activity. By selectively activating this receptor, researchers can investigate its influence on both excitatory and inhibitory synaptic transmission, ultimately shaping the output of individual neurons and the dynamics of the entire network.

Logical_Relationship cluster_effects Downstream Neuronal Effects Ala17 This compound Application MCHR1_Activation Selective MCHR1 Activation Ala17->MCHR1_Activation Signaling Initiation of Gi/Gq Signaling Cascades MCHR1_Activation->Signaling Mod_Excitability Modulation of Neuronal Intrinsic Excitability Signaling->Mod_Excitability Mod_Synaptic Modulation of Synaptic Transmission (Pre- and/or Post-synaptic) Signaling->Mod_Synaptic Outcome Altered Neuronal Firing Patterns and Circuit Output Mod_Excitability->Outcome Mod_Synaptic->Outcome

Investigative logic of using this compound.

Conclusion

This compound is a powerful and selective agonist for the MCH1 receptor, making it an essential tool for neuroscientists and drug development professionals. The protocols outlined in these application notes provide a solid foundation for utilizing this compound to investigate the intricate ways in which MCH signaling modulates neuronal activity and synaptic function. By employing techniques such as electrophysiology and calcium imaging, researchers can gain valuable insights into the role of the MCH system in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders.

References

Troubleshooting & Optimization

[Ala17]-MCH solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH). The information provided addresses common solubility issues encountered when preparing aqueous buffer solutions of this peptide.

Troubleshooting Guide

This guide is designed to help you resolve common issues related to the solubility of this compound.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: Direct dissolution of this compound in neutral aqueous buffers can be challenging due to its hydrophobic residues and complex structure. Here is a step-by-step approach to achieve solubilization:

  • Start with an Organic Solvent: The recommended initial step is to dissolve the this compound in a small amount of a sterile, high-purity organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many experimental systems.

  • Gentle Agitation: After adding the solvent, gently vortex or sonicate the solution to aid dissolution. Avoid vigorous shaking, which can cause the peptide to aggregate or degrade.

  • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer to the concentrated stock solution. It is crucial to add the buffer to the peptide solution and not the other way around.

  • Observe for Precipitation: If the solution becomes cloudy or precipitation occurs upon adding the aqueous buffer, you have likely exceeded the peptide's solubility limit in that final solvent composition.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic peptides. Here are several strategies to overcome this:

  • Adjust the pH of the Aqueous Buffer: The net charge of a peptide influences its solubility. The amino acid sequence of this compound is Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val. At neutral pH, this peptide has a net positive charge. To enhance solubility, you can try lowering the pH of your aqueous buffer (e.g., to pH 4-6 with a small amount of acetic acid or a citrate (B86180) buffer) to increase the overall positive charge of the peptide, which can improve its interaction with water.

  • Use Co-solvents: For challenging applications requiring higher concentrations in a more aqueous environment, consider using co-solvents in your final formulation. Protocols have been developed using agents like PEG300, Tween-80, or SBE-β-CD to maintain solubility.

  • Work at a Lower Concentration: If your experimental design allows, working at a lower final concentration of this compound will reduce the likelihood of precipitation.

Q3: My this compound solution appears cloudy or contains visible particles. What does this indicate and what should I do?

A3: A cloudy solution or the presence of visible particles is a clear indication of peptide aggregation or incomplete dissolution. Do not use a solution in this state for your experiments, as it can lead to inaccurate concentration measurements and potentially confounding biological effects.

  • Sonication: Brief sonication in a water bath can sometimes help to break up aggregates and improve solubility.

  • Re-dissolution: If sonication is ineffective, you may need to lyophilize the peptide and attempt to redissolve it using a different solvent system or pH as described in the previous answers.

  • Filtration: For solutions with a small amount of particulate matter, filtering through a 0.22 µm syringe filter can remove aggregates. However, be aware that this may also reduce the final concentration of your peptide if a significant portion is aggregated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For creating a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is recommended. This compound has been shown to be soluble in DMSO at concentrations up to 25 mg/mL.[1]

Q2: Can I dissolve this compound directly in water?

A2: While some suppliers indicate solubility in water up to 2 mg/mL, achieving this may be difficult and depend on the specific batch and handling of the peptide. It is generally recommended to first use a small amount of an organic solvent like DMSO to ensure complete dissolution before dilution with water or an aqueous buffer.

Q3: How should I store my this compound stock solution?

A3: Lyophilized this compound should be stored at -20°C or -80°C. Once dissolved, it is recommended to prepare single-use aliquots of your stock solution and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.

Q4: What is the amino acid sequence of this compound?

A4: The amino acid sequence for this compound is Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val, with a disulfide bridge connecting the two cysteine residues at positions 7 and 16.

Q5: What is the isoelectric point (pI) of this compound?

A5: Based on its amino acid sequence, the estimated isoelectric point (pI) of this compound is in the basic range. This means the peptide will have a net positive charge at neutral or acidic pH.

Quantitative Solubility Data

Solvent/Vehicle SystemConcentrationObservations
DMSO25 mg/mL (11.00 mM)Ultrasonic assistance may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (1.10 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (1.10 mM)Clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (1.10 mM)Clear solution.
Waterup to 2 mg/mLMay be challenging to achieve; initial use of an organic solvent is recommended.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Materials:

  • Lyophilized this compound

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of peptide, add approximately 44 µL of DMSO).

  • Gently vortex the solution until the peptide is completely dissolved. A brief sonication (10-15 seconds) in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: General Protocol for Solubility Testing of this compound in an Aqueous Buffer

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

Procedure:

  • Prepare a small volume of your aqueous buffer.

  • In a sterile microcentrifuge tube, add a small volume of the aqueous buffer.

  • While gently vortexing the buffer, slowly add a small amount of the this compound DMSO stock solution to achieve the desired final concentration.

  • Continue to vortex for a few seconds after the addition.

  • Visually inspect the solution for any signs of precipitation or cloudiness immediately after mixing and after a short incubation period (e.g., 10-15 minutes) at room temperature.

  • If the solution remains clear, the peptide is soluble at that concentration in your chosen buffer system. If it becomes cloudy or forms a precipitate, the peptide is not soluble under these conditions.

Visualizations

MCHR1_Signaling_Pathway MCH This compound MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK

Caption: MCHR1 Signaling Pathway.

Solubility_Troubleshooting_Workflow Start Start: this compound Powder Dissolve_DMSO Dissolve in minimal DMSO Start->Dissolve_DMSO Check_Dissolved Completely Dissolved? Dissolve_DMSO->Check_Dissolved Sonicate Gentle Vortex / Sonicate Check_Dissolved->Sonicate No Add_Buffer Slowly add aqueous buffer Check_Dissolved->Add_Buffer Yes Sonicate->Check_Dissolved Check_Precipitate Precipitation? Add_Buffer->Check_Precipitate Success Success: Soluble Check_Precipitate->Success No Troubleshoot Troubleshoot Check_Precipitate->Troubleshoot Yes Adjust_pH Adjust Buffer pH (acidic) Troubleshoot->Adjust_pH Use_Cosolvent Use Co-solvents (PEG300, etc.) Troubleshoot->Use_Cosolvent Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Adjust_pH->Add_Buffer Use_Cosolvent->Add_Buffer Lower_Conc->Add_Buffer

Caption: Solubility Troubleshooting Workflow.

Experimental_Workflow Start Start: Lyophilized this compound Equilibrate Equilibrate to Room Temp Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Solvent (e.g., DMSO) Centrifuge->Add_Solvent Dissolve Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Inspect Visually Inspect for Clarity Dissolve->Inspect Inspect->Dissolve Not Clear Stock_Ready Stock Solution Ready Inspect->Stock_Ready Clear Aliquot Aliquot and Store at -80°C Stock_Ready->Aliquot

Caption: Experimental Workflow for Stock Solution.

References

Technical Support Center: Optimizing [Ala17]-MCH Dose for Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [Ala17]-MCH, a potent melanin-concentrating hormone (MCH) receptor agonist, in feeding studies. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to design and execute successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect feeding behavior?

A1: this compound is a synthetic analog of the native neuropeptide MCH. It acts as a potent agonist for the MCH receptor 1 (MCHR1), which is primarily expressed in the brain, including key regions involved in appetite regulation like the hypothalamus and nucleus accumbens.[1][2] Activation of MCHR1 by agonists like this compound is known to be orexigenic, meaning it stimulates food intake.[1][3][4] Studies have shown that central administration of MCH increases the consumption of both standard chow and palatable, high-fat diets.[4] This effect is thought to be mediated by an increase in meal size rather than meal frequency.

Q2: What is the recommended starting dose for this compound in a rodent feeding study?

A2: While specific dose-response data for this compound is limited in publicly available literature, data from studies using native MCH can provide a strong starting point due to their similar mechanism of action at the MCHR1. For intracerebroventricular (ICV) administration in rats, orexigenic effects have been observed with native MCH at doses ranging from 0.15 to 15 micrograms.[5] A dose-dependent increase in food intake is typically observed within this range.[5] It is recommended to start with a low dose (e.g., 0.5-1 µg) and perform a dose-response study to determine the optimal concentration for your specific experimental conditions and animal model.

Q3: How should I prepare this compound for intracerebroventricular (ICV) injection?

A3: this compound is typically supplied as a lyophilized powder. For ICV injections, it should be reconstituted in a sterile, artificial cerebrospinal fluid (aCSF) to ensure physiological compatibility. The solubility of this compound in water has been reported to be up to 2 mg/mL. It is crucial to ensure the peptide is fully dissolved and the solution is clear before injection. Gentle vortexing or sonication may be required. The pH of the final solution should be verified and adjusted to a physiological range (typically 7.2-7.4) if necessary. All solutions should be prepared under sterile conditions to prevent infection.

Q4: What are the expected behavioral effects of this compound administration besides changes in food intake?

A4: Besides its primary orexigenic effect, MCH has been implicated in other physiological and behavioral processes. Central administration of MCH may influence water intake, though this effect can be independent of food consumption.[3] Some studies suggest MCH signaling is involved in motivational aspects of feeding.[6] Researchers should monitor for any changes in general locomotor activity, exploratory behavior, or signs of sedation to ensure the observed effects on feeding are specific and not a result of generalized behavioral changes.

Quantitative Data Summary

Due to the limited availability of specific dose-response data for this compound in peer-reviewed literature, the following table summarizes the effects of native MCH on food intake in rats following intracerebroventricular (ICV) administration. As a potent MCHR1 agonist, this compound is expected to produce similar orexigenic effects.

Dose of MCH (ICV)Animal ModelTime PointChange in Food Intake (% of Control)Reference
1.5 µgRat2 hours325 ± 7%[5]
5 µgRat2 hours~197%[5]
15 µgRat2 hours462 ± 30%[5]
5 µgRat4 hoursSignificant increase[7]
10 µgRat2 hoursSignificant increase[3]

Experimental Protocols

Protocol for Intracerebroventricular (ICV) Cannula Implantation and this compound Administration in Rodents

This protocol outlines the key steps for stereotaxic surgery for ICV cannula implantation and subsequent administration of this compound for feeding studies.

1. Materials:

  • This compound peptide

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane (B1672236)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinfusion pump

  • Hamilton syringe

2. Animal Preparation:

  • Acclimatize animals to the housing conditions and handling for at least one week prior to surgery.

  • Anesthetize the animal using isoflurane (or other appropriate anesthetic).

  • Secure the animal in the stereotaxic apparatus.

3. Surgical Procedure (ICV Cannulation):

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda as reference points.

  • Determine the stereotaxic coordinates for the lateral ventricle (coordinates will vary depending on the species and age of the animal).

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before starting the experiments.

4. This compound Solution Preparation and Administration:

  • On the day of the experiment, prepare a fresh solution of this compound in sterile aCSF at the desired concentrations.

  • Gently restrain the animal and remove the dummy cannula.

  • Connect the injection cannula to the Hamilton syringe via tubing and load it with the this compound solution.

  • Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.

  • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) using a microinfusion pump.[8]

  • After the infusion is complete, leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion and prevent backflow.

  • Gently remove the injection cannula and replace the dummy cannula.

5. Feeding Behavior Monitoring:

  • Immediately after the injection, return the animal to its home cage with pre-weighed food and a water source.

  • Monitor and measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).

  • Automated feeding monitoring systems can be used for more detailed analysis of meal patterns (meal size, duration, and frequency).

Visualizations

MCH_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein G-protein Complex MCHR1 MCHR1 G_alpha Gα (i/o/q) MCHR1->G_alpha Activation MCH This compound MCH->MCHR1 AC Adenylate Cyclase G_alpha->AC Inhibition (Gαi/o) PLC Phospholipase C G_alpha->PLC Activation (Gαq) G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates ERK ERK PKC->ERK Activates Orexigenic_Effects Orexigenic Effects (Increased Food Intake) PKC->Orexigenic_Effects ERK->CREB Phosphorylates CREB->Orexigenic_Effects Gene Transcription

Caption: MCH Receptor 1 (MCHR1) Signaling Pathway.

Experimental_Workflow A Animal Acclimation & Handling B ICV Cannula Implantation Surgery A->B C Post-operative Recovery (≥ 1 week) B->C E Habituation to Injection Procedure C->E D Preparation of this compound Solution F ICV Administration of this compound or Vehicle D->F E->F G Food Intake Monitoring (e.g., 0-2h, 2-4h, 4-24h) F->G H Data Analysis G->H

Caption: Experimental Workflow for this compound Feeding Studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in food intake after this compound administration. 1. Incorrect cannula placement: The cannula may not be in the ventricle, leading to improper drug delivery. 2. Cannula blockage: The cannula may be clogged with tissue or debris. 3. Suboptimal dose: The dose of this compound may be too low to elicit an orexigenic effect. 4. Peptide degradation: The this compound peptide may have degraded due to improper storage or handling.1. Verify cannula placement: At the end of the study, infuse a dye (e.g., Evans blue) and perform histological analysis to confirm placement. 2. Check cannula patency: Before injection, attempt to infuse a small volume of sterile saline. If there is resistance, the cannula may be blocked. 3. Perform a dose-response study: Test a range of doses to identify the optimal concentration for your experimental model. 4. Ensure proper peptide handling: Store the lyophilized peptide at the recommended temperature (typically -20°C or -80°C). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
High variability in food intake between animals in the same treatment group. 1. Individual differences in response: Animals may have natural variations in their sensitivity to MCH. 2. Inconsistent injection volume or rate: Variations in the administration procedure can lead to different effective doses. 3. Stress-induced changes in feeding: The injection procedure itself can be stressful and affect feeding behavior.1. Increase sample size: A larger number of animals per group can help to overcome individual variability. 2. Use a microinfusion pump: This ensures a consistent and controlled delivery of the peptide solution. 3. Habituate animals to the injection procedure: Perform sham injections with vehicle for several days before the actual experiment to reduce stress.
Animals exhibit abnormal behavior (e.g., hyperactivity, sedation, stereotypy) after injection. 1. Off-target effects: The dose of this compound may be too high, leading to non-specific behavioral effects. 2. Irritation from the injection: The vehicle or the peptide solution may be causing local irritation in the brain.1. Lower the dose: If abnormal behaviors are observed, reduce the dose of this compound. 2. Ensure proper vehicle composition: Use a sterile, isotonic, and pH-balanced aCSF as the vehicle.
Precipitation or cloudiness observed in the this compound solution. 1. Poor solubility: The concentration of this compound may be too high for the chosen vehicle. 2. Incorrect pH: The pH of the aCSF may not be optimal for peptide solubility.1. Do not exceed the recommended solubility limit: Prepare solutions at or below the known solubility of [Ala1t]-MCH. Consider gentle warming or sonication to aid dissolution. 2. Check and adjust the pH of the aCSF: Ensure the pH is within the physiological range (7.2-7.4).

References

minimizing non-specific binding of [Ala17]-MCH in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding of [Ala17]-MCH in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it problematic in this compound assays?

A1: Non-specific binding refers to the adherence of this compound to components other than its target receptors (MCHR1 and MCHR2), such as lipids, other proteins, and assay hardware like filter mats.[1][2] This phenomenon can obscure the true specific binding signal, leading to an underestimation of receptor density (Bmax) and an inaccurate determination of the ligand's binding affinity (Kd).[1] High non-specific binding significantly reduces the assay's signal-to-noise ratio, making it difficult to obtain reliable and reproducible data.[1] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[2][3][4]

Q2: What are the common causes of high non-specific binding with this compound?

A2: Several factors can contribute to elevated non-specific binding in this compound assays:

  • Ligand Properties: Highly lipophilic (fat-soluble) ligands tend to exhibit higher non-specific binding due to their affinity for the lipid bilayer of cell membranes.[1] The properties of this compound may contribute to this.

  • Radioligand Concentration: Using a concentration of radiolabeled this compound that is too high can saturate the specific binding sites and increase the likelihood of binding to lower-affinity, non-specific sites.[1]

  • Inadequate Blocking: Insufficient blocking of non-specific sites on filters and in the membrane preparation can lead to a high background signal.[1][5]

  • Suboptimal Washing: Inadequate or slow washing steps may not effectively remove all the unbound and non-specifically bound radioligand.[1]

  • Assay Conditions: Factors such as buffer composition, pH, and temperature can influence the extent of non-specific binding.[1]

Q3: How is non-specific binding determined in an this compound assay?

A3: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of an unlabeled competitor. This competitor, ideally a chemically distinct compound that binds to the same receptor, will displace the radiolabeled this compound from the specific MCH receptor sites.[3] Any remaining bound radioactivity is considered non-specific.[3][5] The concentration of the unlabeled competitor should be sufficient to saturate all specific binding sites, typically 100-1000 fold higher than its Kd.[1][3]

Q4: What is an acceptable level of non-specific binding in an this compound assay?

A4: While there is no universal standard, a general guideline is that non-specific binding should be less than 50% of the total binding, and ideally in the range of 10-20%.[3] If non-specific binding is higher than 50%, it becomes difficult to obtain high-quality, reliable data.[3]

Troubleshooting High Non-Specific Binding

High non-specific binding is a common challenge in in vitro assays with this compound. The following guide provides a systematic approach to identify and resolve the root cause of this issue.

Potential Cause Troubleshooting Steps & Solutions
Radioligand Issues - Reduce Radioligand Concentration: Perform a saturation binding experiment to determine the optimal radioligand concentration, ideally at or below the Kd.[1] - Check Radioligand Purity: Ensure the radiolabeled this compound is of high purity and has not degraded.[6]
Suboptimal Assay Buffer - pH Adjustment: Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition for your specific assay.[6] - Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to reduce electrostatic interactions that contribute to non-specific binding.[6] - Add Blocking Agents: Include Bovine Serum Albumin (BSA) at a starting concentration of 0.1% to 1% (w/v) to prevent the ligand from binding to non-receptor proteins and surfaces.[6] - Use Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[6]
Inadequate Washing - Increase Wash Volume and/or Number of Washes: Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps.[1][6] - Optimize Wash Buffer Composition: The wash buffer should be optimized to efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand.[6]
Filter Binding - Pre-soak Filters: Pre-soak filters in a blocking agent like 0.3-0.5% polyethylenimine (PEI) to reduce non-specific adherence of the radioligand.[1]
Tissue/Cell Preparation - Optimize Protein Concentration: Titrate the amount of membrane preparation to find the optimal concentration that gives a good specific binding signal without excessive non-specific binding.[2]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for its receptors, MCHR1 and MCHR2. This information is critical for designing binding assays and interpreting results.

LigandReceptorBinding Affinity (Ki/Kd)Reference
This compoundMCHR1Ki = 0.16 nM[7][8][9]
This compoundMCHR2Ki = 34 nM[8][9]
[Eu3+ chelate-labeled this compound]MCHR1Kd = 0.37 nM[8][10]
[Eu3+ chelate-labeled this compound]MCHR2Little demonstrable binding affinity[8][11][10]
125I-labeled MCHMCHR1Kd = 3.1 ± 0.4 nM[12]
125I-labeled MCHMCHR2Kd = 9.6 ± 0.5 nM[12]

Experimental Protocols

Standard Radioligand Binding Assay Protocol

This protocol provides a general framework for a radioligand binding assay using radiolabeled this compound. Optimization of specific parameters will be necessary.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.[6]

  • Radiolabeled this compound Stock Solution: Prepare a high-concentration stock solution.

  • Unlabeled Competitor Stock Solution: Prepare a high-concentration stock solution of an appropriate unlabeled ligand (e.g., unlabeled MCH or a selective MCHR1/MCHR2 antagonist) to determine non-specific binding.

  • Receptor Preparation: Prepare a membrane homogenate or whole cells expressing MCH receptors. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]

2. Assay Setup:

  • Total Binding: In assay tubes, combine the assay buffer, a specific concentration of radiolabeled this compound, and the membrane preparation.

  • Non-Specific Binding: In a separate set of tubes, combine the assay buffer, the same concentration of radiolabeled this compound, a high concentration of the unlabeled competitor (e.g., 1 µM cold MCH), and the membrane preparation.[12]

  • Incubation: Incubate the reactions at a specified temperature for a time sufficient to reach equilibrium.

3. Termination and Separation:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.[6]

4. Quantification:

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

5. Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding. [5]

  • For saturation binding experiments, plot specific binding against the concentration of radiolabeled this compound to determine the Kd and Bmax.

Visualizations

Troubleshooting Workflow for High Non-Specific Binding cluster_C Buffer Optimization A High Non-Specific Binding Observed B Step 1: Verify Ligand & Receptor Quality A->B C Step 2: Optimize Assay Buffer B->C D Step 3: Refine Washing Procedure C->D C1 Adjust pH C->C1 C2 Increase Ionic Strength C->C2 C3 Add Blocking Agents (BSA) C->C3 C4 Add Non-ionic Surfactants C->C4 E Step 4: Evaluate Filter & Plate Binding D->E F Acceptable Non-Specific Binding E->F

Caption: A step-by-step workflow for troubleshooting high non-specific binding.

Radioligand Binding Assay Principle cluster_total Total Binding cluster_nsb Non-Specific Binding Determination cluster_specific Specific Binding Calculation TB_Receptor Receptor TB_Radioligand Radiolabeled This compound TB_Radioligand->TB_Receptor Specific Binding TB_NSB_Site Non-Specific Site TB_Radioligand->TB_NSB_Site Non-Specific Binding NSB_Receptor Receptor NSB_Radioligand Radiolabeled This compound NSB_NSB_Site Non-Specific Site NSB_Radioligand->NSB_NSB_Site Only Non-Specific Binding Occurs NSB_Competitor Unlabeled Competitor NSB_Competitor->NSB_Receptor Blocks Specific Sites Specific_Binding Specific Binding Total_Binding Total Binding Total_Binding->Specific_Binding NonSpecific_Binding Non-Specific Binding NonSpecific_Binding->Specific_Binding -

Caption: Diagram illustrating the principle of a radioligand binding assay.

References

stability of [Ala17]-MCH at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) at room temperature. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound when stored at room temperature?

Q2: What are the primary mechanisms of degradation for peptides like this compound at room temperature?

A2: Peptides are primarily susceptible to hydrolysis, oxidation, and microbial degradation when in solution at room temperature.[4][5] Peptides containing residues such as cysteine, methionine, or tryptophan are particularly prone to oxidation.[3] The cyclic nature of MCH, due to a disulfide bridge, is crucial for its activity, and disruption of this bond can lead to loss of function.[6]

Q3: How can I assess the stability of my this compound solution?

A3: The stability of this compound can be quantitatively assessed using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10][11] These methods allow for the separation and quantification of the intact peptide from its degradation products over time. A decrease in the peak area of the intact peptide indicates degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in my this compound mediated assay. Peptide degradation due to improper storage or handling.1. Reconstitute a fresh vial of lyophilized this compound stored at -20°C.2. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[2]3. Verify the biological activity of the newly prepared solution.
Inconsistent results between experiments. Variability in peptide concentration due to degradation between different batches or time points.1. Perform a stability study of your this compound solution under your specific experimental conditions using RP-HPLC.[7][11]2. Always use freshly prepared solutions or solutions with known stability for critical experiments.
Precipitation observed in the this compound solution. Poor peptide solubility or aggregation.1. Ensure the correct solvent is used for reconstitution as recommended by the supplier.[1]2. Check the peptide's solubility profile and consider using a different buffer system if necessary.[12]
Difficulty in weighing lyophilized this compound accurately. Static charge accumulation on the peptide powder.1. Use anti-static weighing equipment or perform weighing in a humidity-controlled environment.[4][5]2. Handle the peptide with non-insulating tools.[4][5]

Data Presentation: Example Stability of a Peptide at Room Temperature

The following table provides an illustrative example of how to present stability data for a peptide like this compound, as determined by RP-HPLC analysis of the percentage of intact peptide remaining over time when stored in solution at room temperature (25°C).

Time Point (Hours)% Intact Peptide Remaining (Mean ± SD, n=3)
0100 ± 0.0
295.2 ± 1.5
488.7 ± 2.1
875.4 ± 3.2
2445.1 ± 4.5
4815.9 ± 3.8

Experimental Protocols

Protocol for Assessing this compound Stability by RP-HPLC

This protocol outlines a general procedure for evaluating the in vitro stability of this compound in a buffered solution at room temperature.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Appropriate buffer (e.g., Phosphate Buffered Saline, PBS)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator set to 25°C

  • RP-HPLC system with a C18 column

2. Procedure:

  • Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in the desired buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into several microcentrifuge tubes and incubate them at 25°C.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.

  • Sample Quenching (Optional but Recommended): To stop further degradation, mix the sample with an equal volume of a quenching solution (e.g., 1% TFA in ACN) and place it on ice.

  • Centrifugation: Centrifuge the samples to pellet any precipitated material.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto the RP-HPLC system.

    • Elute the peptide using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).

    • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 sample.

Visualizations

MCH_Signaling_Pathway MCH This compound MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC PLC G_protein->PLC Activates (Gαq) MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., feeding behavior, energy homeostasis) PKA->Response IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Release Ca2->Response MAPK->Response

Caption: MCH Receptor 1 (MCHR1) Signaling Pathway.

Peptide_Stability_Workflow start Start: Reconstitute This compound incubate Incubate at Room Temperature start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (Optional) sample->quench hplc Analyze by RP-HPLC quench->hplc analyze Integrate Peak Area of Intact Peptide hplc->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate end End: Determine Degradation Rate calculate->end

Caption: Experimental Workflow for Peptide Stability Assay.

Troubleshooting_Logic problem Inconsistent or Negative Results? check_storage Check Peptide Storage (-20°C, Aliquoted?) problem->check_storage Yes new_peptide Use Freshly Reconstituted Peptide problem->new_peptide No, first time use check_prep Review Solution Preparation Protocol check_storage->check_prep run_stability Perform Stability Assay (RP-HPLC) check_prep->run_stability stable Peptide Stable? run_stability->stable other_issue Troubleshoot Other Assay Components stable->other_issue Yes degraded Peptide is Degraded. Use Fresh Aliquots. stable->degraded No degraded->new_peptide

Caption: Troubleshooting Logic for this compound Experiments.

References

issues with [Ala17]-MCH aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Ala17]-MCH. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide won't dissolve. What should I do?

A1: Difficulty in dissolving lyophilized peptides is a common issue. Here is a step-by-step approach to solubilizing this compound:

  • Initial Solvent Choice: Start with sterile, distilled water. This compound is reported to be soluble up to 2 mg/mL in water.[1]

  • Assess Peptide Properties: The amino acid sequence of this compound (DFDMLRCMLGRVYRPCAQV) contains both hydrophobic and charged residues. Calculating the net charge at neutral pH can guide solvent selection.

  • pH Adjustment: If water alone is insufficient, adjusting the pH can improve solubility. For basic peptides (net positive charge), a dilute acidic solution like 10% acetic acid can be effective. Conversely, for acidic peptides (net negative charge), a dilute basic solution such as 10% ammonium (B1175870) bicarbonate may be used.

  • Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used to first dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer with gentle vortexing.

  • Sonication: Gentle sonication in a water bath can help break up small aggregates and enhance dissolution.

  • Test a Small Amount First: It is always recommended to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.

Q2: My this compound solution appears cloudy or has visible precipitates. What is causing this and how can I fix it?

A2: Cloudiness or precipitation indicates that the peptide has aggregated or exceeded its solubility limit in the current solution. Potential causes and solutions include:

  • Concentration: The concentration of this compound may be too high for the chosen solvent system. Try diluting the sample.

  • pH: The pH of the solution may be close to the isoelectric point (pI) of the peptide, where its net charge is zero, and solubility is at its minimum. Adjusting the pH away from the pI can increase solubility.

  • Temperature: Temperature fluctuations can affect peptide solubility and aggregation. Some peptides are more soluble at lower temperatures, while others may require gentle warming. However, be cautious as excessive heat can degrade the peptide.[2]

  • Buffer Composition: The type and concentration of salts in your buffer can influence aggregation. High salt concentrations can sometimes lead to "salting out" of the peptide. It may be necessary to screen different buffer systems.

  • Improper Mixing: When diluting a stock solution (especially from an organic solvent), it is crucial to add the stock to the aqueous buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation.

Q3: How can I prevent aggregation of this compound during my experiments?

A3: Preventing aggregation is crucial for obtaining reliable and reproducible experimental results. Consider the following preventative measures:

  • Proper Storage: Store lyophilized this compound at -20°C or -80°C. Once in solution, it is best to prepare fresh for each experiment or aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Work on Ice: When preparing solutions, keeping the peptide on ice can help to minimize aggregation, which is often temperature-dependent.

  • Use of Additives: In some cases, the inclusion of additives can help prevent aggregation. These can include:

    • Sugars: (e.g., trehalose, sucrose) can act as stabilizers.

    • Glycerol: Can increase solvent viscosity and reduce aggregation.

    • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can sometimes prevent hydrophobic aggregation, but be mindful of their potential interference with your assay.

  • Sterile Filtration: After dissolving, filtering the solution through a 0.22 µm filter can remove any pre-existing small aggregates.

Q4: How can I detect and quantify the aggregation of this compound in my samples?

A4: Several biophysical techniques can be used to detect and quantify peptide aggregation:

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method to determine the size distribution of particles in a solution. It can effectively detect the presence of aggregates and oligomers.[3]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to the beta-sheet structures characteristic of amyloid-like fibrils. An increase in fluorescence intensity indicates the formation of such aggregates.[4][5]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide, allowing for their detection and quantification.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight2271.71 g/mol [1]
FormulaC₉₇H₁₅₅N₂₉O₂₆S₄[1]
SequenceDFDMLRCMLGRVYRPCAQV[1]
ModificationsDisulfide bridge between Cys7 and Cys16[1]
Solubility in WaterUp to 2 mg/mL[1]

Table 2: Receptor Binding Affinity and Potency of this compound

ReceptorKᵢ (nM)EC₅₀ (nM)Reference
MCHR10.1617[1]
MCHR23454[1]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol is a general guideline for monitoring the aggregation of this compound using a Thioflavin T assay.

Materials:

  • This compound peptide

  • Thioflavin T (ThT)

  • Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter the solution through a 0.2 µm syringe filter. Store in the dark.

  • Prepare this compound Solution: Dissolve the peptide in the appropriate buffer to the desired concentration.

  • Set up the Assay: In each well of the 96-well plate, add:

    • X µL of this compound solution

    • Y µL of ThT stock solution (to a final concentration of 10-25 µM)

    • Buffer to a final volume of 200 µL

  • Incubation and Measurement:

    • Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C) and shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Plot the fluorescence intensity against time to monitor the aggregation kinetics. An increase in fluorescence indicates the formation of amyloid-like fibrils.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the general steps for using DLS to assess the aggregation state of this compound.

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation: Prepare the this compound solution in the desired buffer. The solution must be free of dust and other particulates, so it is recommended to filter it through a low-protein-binding 0.22 µm filter.

  • Instrument Setup: Set the parameters on the DLS instrument, including solvent viscosity, temperature, and scattering angle.

  • Measurement:

    • Pipette the sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's instructions.

  • Data Analysis: The instrument software will provide the size distribution of the particles in the sample. The presence of larger particles in addition to the expected monomeric size indicates aggregation. The polydispersity index (PDI) will give an indication of the heterogeneity of the sample.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol provides a general workflow for using SEC to separate and quantify this compound aggregates.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the peptide and its potential aggregates.

  • Mobile phase (e.g., phosphate-buffered saline, or a buffer containing a denaturant like acetonitrile with 0.1% TFA for better separation of small peptides).[6][7]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the this compound solution onto the column.

  • Chromatographic Separation: Run the separation at a constant flow rate.

  • Detection: Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Aggregates, being larger, will elute before the monomeric peptide.

    • The area under each peak can be used to quantify the relative amounts of monomer, dimer, and higher-order aggregates.

    • A calibration curve with molecular weight standards can be used to estimate the size of the eluted species.

Visualizations

MCHR1_Signaling_Pathway MCH This compound MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation Ca2->ERK PKC->ERK ERK->CREB Gene Gene Transcription CREB->Gene

MCHR1 Signaling Pathway

Aggregation_Troubleshooting_Workflow start Start: this compound Solubility/Aggregation Issue check_solubility Initial Solubility Test (Small Aliquot) start->check_solubility dissolved Peptide Dissolved check_solubility->dissolved Yes not_dissolved Peptide Not Dissolved check_solubility->not_dissolved No proceed Proceed with Experiment dissolved->proceed adjust_ph Adjust pH not_dissolved->adjust_ph use_organic Use Organic Co-solvent (e.g., DMSO) not_dissolved->use_organic sonicate Sonication not_dissolved->sonicate reassess Re-assess Solubility adjust_ph->reassess use_organic->reassess sonicate->reassess reassess->dissolved Yes characterize_agg Characterize Aggregates (DLS, ThT, SEC) reassess->characterize_agg No Experimental_Workflow_for_Aggregation_Analysis prep Prepare this compound Solution in Desired Buffer dls DLS Analysis: Initial Size Distribution prep->dls incubation Incubate under Experimental Conditions (Time, Temp, etc.) prep->incubation data_analysis Correlate Data and Draw Conclusions dls->data_analysis tht ThT Assay: Monitor Aggregation Kinetics incubation->tht sec SEC Analysis: Quantify Monomers and Aggregates incubation->sec tht->data_analysis sec->data_analysis

References

Technical Support Center: Optimizing [Ala17]-MCH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of [Ala17]-MCH in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic analog of the native melanin-concentrating hormone (MCH). It functions as a potent agonist for the MCH receptor 1 (MCHR1), and to a lesser extent, MCH receptor 2 (MCHR2).[1][2] MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[3] Activation of MCHR1 by this compound initiates downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to decreased intracellular cAMP) and the activation of phospholipase C (resulting in increased intracellular calcium levels).[4]

Q2: What are the primary applications of this compound in cell-based assays?

This compound is primarily used to:

  • Characterize the pharmacology of MCH receptors.

  • Screen for novel MCHR1 antagonists.

  • Investigate the physiological roles of the MCH system in various cellular processes.

  • Validate cellular models expressing functional MCH receptors.

Q3: What is a typical incubation time for this compound in a cell-based assay?

The optimal incubation time is highly dependent on the specific assay format and the signaling pathway being measured.

  • For cAMP assays , which measure the inhibition of adenylyl cyclase, typical incubation times range from 15 to 60 minutes .[5]

  • For calcium flux assays , which measure the rapid increase in intracellular calcium, the response is typically measured in real-time within minutes of adding this compound. A pre-incubation step with a calcium-sensitive dye is usually required.

It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay conditions.

Troubleshooting Guides

Issue 1: Low or No Signal Response to this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Incubation Time Perform a time-course experiment to determine the peak response time for your specific assay (e.g., 5, 15, 30, 60, 120 minutes). The optimal time may vary between cell lines and assay formats.
Low Receptor Expression Confirm the expression of MCHR1 in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line.
Incorrect Assay Buffer Ensure the assay buffer composition is appropriate for your assay. For longer incubation times (>2 hours), consider using cell culture medium to maintain cell health.[1] For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical to prevent the degradation of cAMP.[1]
This compound Degradation Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the supplier.
Cell Density Optimize the cell seeding density. High cell density can sometimes lead to a decrease in the assay window, while low density may not produce a detectable signal.[1]
Issue 2: High Background Signal or Poor Assay Window

Possible Causes & Solutions

Possible CauseRecommended Solution
Constitutive Receptor Activity Some cell lines may exhibit high basal signaling. This can be addressed by using a neutral antagonist to block basal activity or by choosing a different cell line.
Incubation Time Too Long For some assays, particularly those measuring transient signals, a prolonged incubation time can lead to signal decay and an increase in background. Refer to your time-course experiment to select the optimal time point.
Reagent-Related Interference Some assay reagents may have inherent fluorescence or luminescence that contributes to high background. Run appropriate controls (e.g., cells with assay reagents but without this compound) to identify the source of the background.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can lead to inconsistent results.

Experimental Protocols

Protocol 1: Time-Course Experiment for a cAMP Assay
  • Cell Seeding: Plate MCHR1-expressing cells in a 96-well plate at a pre-determined optimal density and culture overnight.

  • Reagent Preparation: Prepare a solution of this compound at a concentration known to elicit a maximal response (e.g., 100 nM). Prepare a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

  • Assay Initiation:

    • Aspirate the culture medium from the cells.

    • Add the stimulation buffer and incubate for 10 minutes at 37°C.

    • Add the this compound solution to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • Signal Detection: At each time point, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Data Analysis: Plot the cAMP concentration against the incubation time to determine the time point at which the maximal inhibition of cAMP production occurs.

Protocol 2: Calcium Flux Assay
  • Cell Seeding: Plate MCHR1-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM).

    • Aspirate the culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Inject the this compound solution and continue to record the fluorescence for 2-5 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is typically observed within seconds to a few minutes after agonist addition.

Quantitative Data Summary

Table 1: Binding Affinities and Potencies of this compound

ReceptorParameterValue (nM)Reference
MCHR1Ki0.16[6]
MCHR2Ki34[6]

Visualizations

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein activates Ala17_MCH This compound Ala17_MCH->MCHR1 binds AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases

Caption: this compound activates MCHR1, leading to Gαi and Gαq signaling pathways.

Experimental_Workflow_Time_Course start Start: Seed Cells prepare Prepare Reagents (this compound, Buffers) start->prepare add_reagents Add Stimulation Buffer (with PDE inhibitor) prepare->add_reagents add_agonist Add this compound add_reagents->add_agonist incubate Incubate at 37°C (Time Points: 5, 15, 30, 60, 120 min) add_agonist->incubate measure Lyse Cells & Measure Signal (e.g., cAMP levels) incubate->measure analyze Analyze Data: Plot Signal vs. Time measure->analyze end End: Determine Optimal Time analyze->end

Caption: Workflow for optimizing incubation time in a cell-based assay.

Troubleshooting_Logic start Problem: Low/No Signal check_time Is incubation time optimized? start->check_time check_receptor Is MCHR1 expression confirmed? check_time->check_receptor Yes solution_time Solution: Perform Time-Course check_time->solution_time No check_reagents Are reagents fresh and correct? check_receptor->check_reagents Yes solution_receptor Solution: Verify/Change Cell Line check_receptor->solution_receptor No check_cells Are cells healthy and at optimal density? check_reagents->check_cells Yes solution_reagents Solution: Prepare Fresh Reagents check_reagents->solution_reagents No check_cells->start No, re-evaluate solution_cells Solution: Optimize Seeding Density check_cells->solution_cells Yes

Caption: Troubleshooting logic for low signal in this compound assays.

References

Technical Support Center: Managing Off-Target Effects of High [Ala17]-MCH Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the melanin-concentrating hormone (MCH) analog, [Ala17]-MCH. The focus is on identifying, characterizing, and mitigating off-target effects that can arise at high concentrations, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic analog of the native melanin-concentrating hormone. Its primary target is the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. This compound is a potent agonist for MCHR1.[1]

Q2: What are the known off-target interactions of this compound at high concentrations?

Q3: Why am I observing unexpected cellular responses at high concentrations of this compound?

Unexpected cellular responses at high concentrations of this compound are likely due to its engagement with off-target receptors. For instance, while MCHR1 couples to both Gi and Gq proteins, leading to a decrease in cAMP and an increase in intracellular calcium, activation of an off-target receptor like SSTR5 (which also couples to Gi) could potentiate the inhibitory effect on cAMP, complicating the interpretation of your results.[4][5]

Q4: How can I confirm if the observed effects are on-target or off-target?

Confirming the source of the observed effects requires a systematic approach involving several experimental strategies:

  • Dose-Response Curves: Generate detailed dose-response curves for your readout of interest. A biphasic curve or a rightward shift in potency at higher concentrations may suggest the involvement of a lower-affinity off-target receptor.

  • Selective Antagonists: Use selective antagonists for both the primary target (MCHR1) and suspected off-target receptors (e.g., a selective SSTR5 antagonist). If the unexpected effect is blocked by an SSTR5 antagonist but not an MCHR1 antagonist, it confirms off-target activity.

  • Cell Lines with Single Receptor Expression: Utilize cell lines engineered to express only MCHR1 or the suspected off-target receptor (e.g., SSTR5). This allows for the unambiguous characterization of this compound's activity at each receptor individually.

  • Receptor Knockdown/Knockout Models: Employ siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary or suspected off-target receptor in your cellular model. The loss of a specific response following receptor knockdown will pinpoint its contribution.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
  • Possible Cause: Promiscuous binding of this compound at high concentrations is activating multiple signaling pathways, leading to variability in your assay readout.

  • Troubleshooting Steps:

    • Lower the Concentration Range: If possible, work within a concentration range where this compound is selective for MCHR1.

    • Use a More Selective Ligand: If available, use a more selective MCHR1 agonist as a positive control to establish the expected on-target response.

    • Employ Orthogonal Assays: Measure multiple downstream signaling events (e.g., both cAMP and calcium flux) to get a more complete picture of the cellular response.

    • Counter-Screen: Test this compound in a panel of cell lines expressing receptors with homology to MCHR1 to identify potential off-targets.

Issue 2: High Background Signal in Functional Assays (e.g., cAMP or Calcium Flux)
  • Possible Cause: High concentrations of this compound are causing tonic activation of off-target receptors, leading to an elevated basal signal.

  • Troubleshooting Steps:

    • Optimize Cell Density: Ensure that the cell density is optimal for your assay. Overly confluent cells can sometimes exhibit higher basal signaling.

    • Wash Steps: Include thorough wash steps after ligand incubation to remove unbound this compound before adding detection reagents.

    • Use Receptor-Null Cells as a Control: Measure the background signal in parental cells that do not express MCHR1 or the suspected off-target receptor to determine the level of non-specific signal.

    • Antagonist Pre-treatment: Pre-treat cells with a selective antagonist for the suspected off-target receptor to see if the background signal is reduced.

Issue 3: Difficulty in Differentiating MCHR1- vs. Off-Target-Mediated Signaling
  • Possible Cause: Both MCHR1 and a potential off-target receptor (e.g., SSTR5) couple to the same G-protein (e.g., Gi), making it difficult to distinguish their respective contributions to the downstream signal (e.g., cAMP inhibition).

  • Troubleshooting Steps:

    • Pharmacological Blockade: As mentioned, use selective antagonists for each receptor to isolate the signaling pathway of interest.

    • Biased Ligand Analysis: Investigate if this compound acts as a biased agonist at either receptor, preferentially activating one signaling pathway over another (e.g., G-protein vs. β-arrestin recruitment). This can provide a unique signature for each receptor's activation.

    • Kinetic Studies: Analyze the kinetics of the signaling response. The on- and off-rates of this compound at different receptors may vary, leading to distinct temporal signaling profiles.

    • Receptor Internalization Assays: Monitor the internalization of MCHR1 and the suspected off-target receptor upon ligand stimulation. Differential internalization patterns can help to distinguish which receptor is being activated.

Quantitative Data

The following table summarizes the known and hypothetical binding affinities and functional potencies of this compound. Note that data for SSTR5 is hypothetical and included for illustrative purposes to guide experimental design in the absence of published values.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)G-Protein Coupling
This compound MCHR10.16[2]17[1]Gi, Gq[5]
MCHR234[2]54[1]Gq
SSTR5>1000 (Hypothetical)>1000 (Hypothetical)Gi/o[4]

Experimental Protocols

Protocol 1: Radioligand Displacement Assay for Off-Target Binding

This protocol is designed to determine the binding affinity (Ki) of this compound for a suspected off-target receptor, such as SSTR5.

Materials:

  • Cell membranes prepared from cells stably expressing the human SSTR5.

  • Radiolabeled SSTR5 ligand (e.g., [125I]-Tyr11-Somatostatin-14).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of a serial dilution of unlabeled this compound, and 50 µL of the radiolabeled SSTR5 ligand at a concentration close to its Kd.

  • To determine non-specific binding, a set of wells should contain a saturating concentration of an unlabeled SSTR5 agonist instead of this compound.

  • To each well, add 100 µL of the SSTR5-expressing cell membrane preparation.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Assay for Differentiating Gi-Coupled Receptor Activation

This protocol can be used to distinguish between MCHR1- and SSTR5-mediated inhibition of cAMP production.

Materials:

  • Cells co-expressing MCHR1 and SSTR5, or single-receptor expressing cell lines.

  • This compound.

  • Selective MCHR1 antagonist.

  • Selective SSTR5 antagonist.

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with either the MCHR1 antagonist, the SSTR5 antagonist, or vehicle for 30 minutes.

  • Prepare a dose-response curve of this compound.

  • Add the different concentrations of this compound to the appropriate wells, followed immediately by a fixed concentration of forskolin (to stimulate adenylyl cyclase).

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the this compound concentration for each condition (vehicle, MCHR1 antagonist, SSTR5 antagonist) to determine the contribution of each receptor to the overall response.

Protocol 3: Calcium Flux Assay for Gq-Coupled Signaling

This protocol is used to measure MCHR1-mediated Gq signaling and can serve as an orthogonal assay to confirm on-target activity.

Materials:

  • Cells expressing MCHR1.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

  • Prepare a dose-response plate of this compound.

  • Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • The instrument will then add the different concentrations of this compound to the wells.

  • Immediately begin kinetic measurement of the fluorescence intensity over a period of 1-3 minutes.

  • The increase in fluorescence corresponds to the release of intracellular calcium.

  • Plot the peak fluorescence response against the this compound concentration to determine the EC50 for calcium mobilization.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Gi Gi MCHR1->Gi activates Gq Gq MCHR1->Gq activates AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA downstream Downstream Effects PKA->downstream PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC PKC DAG->PKC Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC PKC->downstream

Caption: MCHR1 Signaling Pathway activated by this compound.

Off_Target_Workflow start Start: Unexpected Cellular Response with High this compound dose_response Generate Detailed Dose-Response Curve start->dose_response biphasic Biphasic Curve or Potency Shift? dose_response->biphasic on_target Likely On-Target Effect biphasic->on_target No off_target_suspected Off-Target Effect Suspected biphasic->off_target_suspected Yes counter_screen Counter-Screening: Radioligand Displacement Assay (e.g., against SSTR5) off_target_suspected->counter_screen binding_confirmed Off-Target Binding Confirmed? counter_screen->binding_confirmed no_off_target No Significant Off-Target Binding binding_confirmed->no_off_target No functional_assays Functional Assays with Selective Antagonists (cAMP, Calcium Flux) binding_confirmed->functional_assays Yes differentiate_signal Differentiate On- and Off-Target Signaling functional_assays->differentiate_signal end End: Characterized Off-Target Effect differentiate_signal->end

Caption: Experimental workflow for identifying off-target effects.

Ligand_Promiscuity cluster_ligand This compound Concentration cluster_receptors Receptor Occupancy cluster_response Cellular Response low_conc Low Concentration MCHR1 MCHR1 (High Affinity) low_conc->MCHR1 Binds high_conc High Concentration high_conc->MCHR1 Saturates SSTR5 SSTR5 (Low Affinity) high_conc->SSTR5 Binds on_target_response On-Target Signaling MCHR1->on_target_response mixed_response Mixed On- and Off-Target Signaling MCHR1->mixed_response off_target_response Off-Target Signaling SSTR5->off_target_response off_target_response->mixed_response

Caption: this compound promiscuity at high concentrations.

References

Technical Support Center: Improving Reproducibility of [Ala17]-MCH Behavioral Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reproducible behavioral effects of [Ala1t]-MCH.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during experiments with [Ala17]-MCH, providing potential causes and solutions in a question-and-answer format.

FAQs - General

QuestionAnswer
What is this compound and what is its selectivity? This compound is a potent agonist for the melanin-concentrating hormone (MCH) receptor 1 (MCHR1) with some selectivity over MCHR2. It has a high affinity for MCHR1, with reported Ki and Kd values in the low nanomolar and sub-nanomolar range, respectively.
What are the expected behavioral effects of this compound administration? As an MCHR1 agonist, intracerebroventricular (ICV) administration of this compound is expected to influence behaviors regulated by the MCH system. These primarily include an increase in food intake (orexigenic effect), and potential modulation of anxiety and depression-like behaviors. However, the exact effects can be inconsistent across studies.[1]
Why am I observing high variability in my behavioral results? Variability in behavioral pharmacology is a known challenge and can stem from numerous factors.[2] These can include subtle differences in experimental protocols, environmental conditions, and the physiological state of the animals. It is also important to consider that neuropeptide effects can be influenced by gender and species-specific differences in receptor distribution.[3] A meta-analysis of MCH signaling-deficient mice showed inconsistencies in behavioral phenotypes, highlighting the inherent variability in this system.[4][5]

Troubleshooting - Intracerebroventricular (ICV) Injection

QuestionPotential CauseSuggested Solution
I am observing reflux from the injection site after retracting the needle. - Injection rate is too fast.- Insufficient waiting time before needle retraction.- Incorrect stereotaxic coordinates.- Reduce the injection rate (a recommended rate is approximately 0.5-1 µL/min).- Leave the needle in place for an additional 2-5 minutes post-injection to allow for diffusion.[6]- Double-check and ensure the accuracy of your stereotaxic coordinates for the lateral ventricle. Ensure that bregma and lambda are in the same horizontal plane.[7]
Animals are showing adverse effects or high mortality post-surgery. - Injection volume is too large, causing increased intracranial pressure.- The vehicle solution is causing toxicity.- Infection due to non-sterile technique.- Keep the total injection volume for a mouse between 1-5 µL.[6][7]- If using co-solvents like DMSO, run appropriate vehicle controls to test for toxicity.[6]- Employ strict aseptic surgical techniques to prevent infection.[8][9]
The peptide solution is cloudy or forms a precipitate. This compound, like many peptides, can have solubility issues in aqueous buffers.- Start with sterile artificial cerebrospinal fluid (aCSF) as the vehicle.- If solubility is still an issue, consider adding a small percentage of a co-solvent like DMSO, but be sure to run vehicle controls.[6]- Always perform a small-scale solubility test before preparing a large batch for in vivo studies.[6]
I suspect the peptide is degrading during the experiment. Peptides can be unstable in solution and are susceptible to degradation from repeated freeze-thaw cycles.- Store the lyophilized peptide at -20°C or -80°C.- Once reconstituted, use the solution immediately. If short-term storage is necessary, prepare single-use aliquots to avoid freeze-thaw cycles.[6]

Troubleshooting - Behavioral Assays

QuestionPotential CauseSuggested Solution
My results from the Elevated Plus Maze (EPM) are not consistent. - Inconsistent handling of the animals.- Variations in the testing environment (e.g., lighting, noise).- Olfactory cues from previous animals.- Handle all animals consistently and gently before and during the experiment.- Standardize the lighting conditions and minimize noise in the testing room.[4]- Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.[10]
I am not observing the expected anxiolytic/anxiogenic effects. - The dose of this compound may be inappropriate.- The timing of the behavioral test relative to the ICV injection is not optimal.- Perform a dose-response study to determine the optimal dose for your specific experimental conditions.- The time course of the drug's effect should be determined. Test animals at different time points post-injection to identify the peak effect.
The immobility time in the Forced Swim Test (FST) is highly variable. - Water temperature is not consistent.- Differences in pre-test procedures.- Observer bias in scoring.- Maintain a consistent water temperature between 24-30°C.[11]- Adhere to a strict and consistent pre-test and test protocol for all animals.[12]- Use video recording and blinded observers for scoring to minimize bias.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments.

Intracerebroventricular (ICV) Cannula Implantation and Injection

Objective: To surgically implant a guide cannula into the lateral ventricle of a mouse for the subsequent injection of this compound.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane (B1672236)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection pump and syringe

  • This compound peptide

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (5% for induction, 1-3% for maintenance). Secure the mouse in the stereotaxic frame. Shave the head and sterilize the surgical area.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Drilling: Using stereotaxic coordinates from a mouse brain atlas (e.g., from bregma: AP -0.3 mm, ML ±1.0 mm), drill a small hole through the skull over the lateral ventricle.

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., DV -2.5 mm from the skull surface).

  • Fixation: Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.

  • Recovery: Allow the animal to recover for at least one week before any behavioral experiments.

  • Injection: On the day of the experiment, gently restrain the mouse and remove the dummy cannula. Connect the injection needle to a syringe filled with the this compound solution. Inject the desired volume (typically 1-5 µL) at a slow, constant rate (e.g., 0.5 µL/min). Leave the injector in place for an additional 2-5 minutes to prevent backflow. Replace the dummy cannula.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in mice following this compound administration.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30 minutes before the start of the experiment to acclimate.

  • Drug Administration: Administer this compound via ICV injection at the predetermined time before the test.

  • Testing: Place the mouse in the center of the maze, facing an open arm.[4] Allow the mouse to explore the maze for 5 minutes.[10]

  • Recording: Record the session using a video camera.

  • Analysis: Score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze between each trial to remove any olfactory cues.[10]

Forced Swim Test (FST)

Objective: To assess depression-like behavior in mice following this compound administration.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound via ICV injection at the predetermined time before the test.

  • Test: Gently place the mouse into the water-filled cylinder for a 6-minute session. The water should be deep enough that the mouse cannot touch the bottom with its tail or feet.[11]

  • Recording: Record the entire session with a video camera.

  • Analysis: Score the last 4 minutes of the test for immobility time (the time the mouse spends floating with only minimal movements to keep its head above water). An increase in immobility time is interpreted as a depression-like phenotype.

  • Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, clean cage to recover.[11]

Section 3: Data Presentation and Visualization

Quantitative Data Summary

Table 1: Representative Dose-Response of ICV this compound on Food Intake

Note: This table presents hypothetical data to illustrate a typical dose-response relationship. Researchers should determine the optimal dose-response curve for their specific experimental conditions.

Dose of this compound (nmol)2-hour Food Intake (grams) ± SEM
Vehicle (aCSF)0.5 ± 0.1
0.10.8 ± 0.2
0.51.5 ± 0.3
1.02.5 ± 0.4
2.02.6 ± 0.4

Signaling Pathway and Workflow Diagrams

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Gene_transcription Gene Transcription & Neuronal Activity PKA->Gene_transcription Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway Ca2_release->MAPK_pathway Activates PKC->MAPK_pathway Activates MAPK_pathway->Gene_transcription Regulates

Caption: MCHR1 Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Peptide_Prep This compound Preparation (Solubility & Stability Check) ICV_Injection ICV Injection of this compound Peptide_Prep->ICV_Injection Animal_Acclimation Animal Acclimation & Handling Cannulation ICV Cannula Implantation Animal_Acclimation->Cannulation Recovery Post-operative Recovery (min. 1 week) Cannulation->Recovery Recovery->ICV_Injection Behavioral_Assay Behavioral Assay (e.g., EPM, FST, Feeding) ICV_Injection->Behavioral_Assay Data_Collection Video Recording & Data Collection Behavioral_Assay->Data_Collection Data_Analysis Blinded Scoring & Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental Workflow.

Troubleshooting_Logic Start Inconsistent Behavioral Results Check_Peptide Verify Peptide Solubility, Stability, and Dose Start->Check_Peptide Check_Surgery Review Surgical Procedure (Coordinates, Volume, Rate) Start->Check_Surgery Check_Behavioral Standardize Behavioral Protocol (Environment, Handling) Start->Check_Behavioral Peptide_OK Peptide Issues Resolved? Check_Peptide->Peptide_OK Surgery_OK Surgical Issues Resolved? Check_Surgery->Surgery_OK Behavioral_OK Behavioral Protocol Standardized? Check_Behavioral->Behavioral_OK Peptide_OK->Check_Surgery No End Reproducible Results Peptide_OK->End Yes Surgery_OK->Check_Behavioral No Surgery_OK->End Yes Behavioral_OK->Check_Peptide No Behavioral_OK->End Yes

Caption: Troubleshooting Logic.

References

Technical Support Center: Chronic [Ala17]-MCH Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chronic administration of [Ala17]-MCH, a potent melanin-concentrating hormone (MCH) receptor agonist.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo and in vitro experiments with this compound.

In Vivo Experiments (Chronic Administration)

Issue 1: Reduced or Lack of Expected Phenotypic Effect (e.g., no change in body weight or food intake)

Potential Cause Troubleshooting Steps
Peptide Degradation 1. Solubility and Stability: this compound is soluble in water up to 2 mg/ml[1]. However, long-term stability in solution at physiological temperatures (e.g., 37°C in an osmotic pump) can be a concern. Whenever possible, prepare fresh solutions and minimize the time between dissolution and administration. For chronic infusion, consider the use of stabilizing excipients, though specific formulations for this compound are not widely documented. General strategies for improving peptide stability include conjugation with polymers like PEG or encapsulation in nanoparticles[2][3][4]. 2. In Vivo Half-Life: While this compound is an analog designed for increased stability, its in vivo half-life might still be a limiting factor. The introduction of D-amino acids or other modifications can enhance resistance to proteolysis[5][6][7]. Ensure the dosing regimen is frequent enough if using intermittent injections, or that the continuous infusion rate is adequate.
Incorrect Administration 1. Cannula Placement (Intracerebroventricular - ICV): Verify the accuracy of stereotaxic coordinates for cannula implantation. Post-mortem histological analysis can confirm placement in the desired brain ventricle. 2. Osmotic Pump Failure: Ensure osmotic pumps are primed according to the manufacturer's instructions, especially when using viscous solutions or if immediate pumping is required[8]. Check for any blockages in the catheter. At the end of the study, the residual volume in the pump can be measured to verify delivery[9]. 3. Subcutaneous/Intraperitoneal Administration: For systemic administration, ensure proper injection technique to avoid leakage or incorrect deposition of the peptide.
Receptor Desensitization 1. Tachyphylaxis: Chronic exposure to agonists can lead to receptor desensitization and internalization, diminishing the response over time[10]. MCHR1 has been shown to undergo desensitization and internalization upon agonist stimulation[10][11][12][13]. 2. Dosing Regimen: Consider a pulsatile rather than continuous dosing regimen if receptor desensitization is suspected. Alternatively, a lower continuous dose might mitigate this effect.
Animal Model/Strain Differences The response to MCH can vary between different rodent strains. Ensure the chosen strain is appropriate and responsive to MCH signaling.

Issue 2: Adverse Behavioral Effects or Off-Target Responses

Potential Cause Troubleshooting Steps
Anxiety-like Behavior Central administration of MCH has been reported to have anxiogenic effects in some studies[14][15]. Monitor animals for behavioral changes using appropriate tests (e.g., elevated plus maze, open field test).
Changes in Motivation/Reward Seeking MCH is implicated in reward-motivated behaviors[15][16]. Be aware that chronic administration may alter responses to other rewarding stimuli.
Sedation or Altered Locomotor Activity While some studies with MCHR1 antagonists show no change in locomotor activity, genetic models of MCHR1 inactivation exhibit hyperactivity[16][17]. Monitor locomotor activity to distinguish between specific orexigenic effects and general changes in activity.
In Vitro Experiments

Issue 3: High Variability or Low Signal-to-Noise Ratio in Assays

Potential Cause Troubleshooting Steps
Peptide Quality and Handling 1. Solubility: Ensure this compound is fully dissolved. While soluble in water, for cell culture media, it's advisable to dissolve in a small amount of sterile water or an appropriate buffer before further dilution. 2. Storage: Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot and freeze at -20°C or below to avoid repeated freeze-thaw cycles.
Assay Conditions 1. Cell Health: Ensure cells are healthy and not overgrown. Passage number can also affect receptor expression and signaling. 2. Buffer Composition: The presence of divalent cations like Mg²⁺ and Ca²⁺ can be critical for receptor binding and signaling[18]. Optimize buffer components for your specific assay. 3. Incubation Times and Temperatures: Optimize these parameters for your specific cell line and assay.
Non-Specific Binding (Receptor Binding Assays) Include appropriate concentrations of a blocking agent like bovine serum albumin (BSA) in the assay buffer. Determine non-specific binding using a high concentration of an unlabeled competitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in water up to 2 mg/ml[1]. For in vivo use, sterile, pyrogen-free saline is a suitable vehicle. For in vitro assays, it can be dissolved in sterile water or an appropriate assay buffer.

Q2: How should this compound solutions be stored?

A2: It is highly recommended to prepare solutions fresh for each experiment. For short-term storage, keep the solution at 4°C. For longer-term storage, aliquot the stock solution into single-use volumes and store at -20°C or colder to minimize degradation from freeze-thaw cycles.

Q3: What are the expected effects of chronic this compound administration in rodents?

A3: As a potent MCH receptor agonist, chronic central administration of this compound is expected to increase food intake and body weight, particularly on a high-fat diet[16][17]. It may also influence energy expenditure and have effects on mood and anxiety[14][15][16][19].

Q4: Can MCHR1 undergo desensitization with chronic this compound treatment?

A4: Yes, MCHR1, like many G protein-coupled receptors, can undergo agonist-induced desensitization and internalization[10][11][12][13]. This can lead to a diminished response over time with continuous exposure to an agonist like this compound.

Q5: What are some key considerations for designing a chronic in vivo study with this compound using osmotic pumps?

A5: Key considerations include:

  • Peptide Stability: Assess the stability of this compound in your chosen vehicle at 37°C for the duration of the infusion.

  • Pump Priming: Prime the osmotic pumps in sterile saline at 37°C before implantation to ensure immediate and stable delivery[8].

  • Surgical Technique: Use aseptic surgical techniques for pump implantation to prevent infection[20].

  • Pump Location: Pumps can be implanted subcutaneously or intraperitoneally for systemic delivery[21][22].

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery and any signs of distress.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterReceptorValueReference
EC₅₀ MCHR117 nM
MCHR254 nM
Kᵢ MCHR10.16 nM[23][24]
MCHR234 nM[23][24]
KᏧ MCHR10.37 nM[23][25]

Experimental Protocols

Protocol 1: Chronic Intracerebroventricular (ICV) Infusion using Osmotic Pumps in Mice

1. Materials:

  • This compound

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Osmotic pumps (e.g., Alzet) and brain infusion kit

  • Surgical tools

2. Methodology:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. The concentration should be calculated based on the pump's flow rate and the desired daily dose.

  • Osmotic Pump Filling and Priming: Fill the osmotic pumps with the this compound solution using a sterile technique. Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours (or as per manufacturer's instructions) before implantation[8].

  • Surgical Procedure:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using appropriate stereotaxic coordinates relative to bregma, drill a small burr hole for cannula placement.

    • Implant the brain infusion cannula to the desired depth in a lateral ventricle.

    • Create a subcutaneous pocket on the back of the mouse.

    • Tunnel the catheter from the cannula subcutaneously to the pocket.

    • Place the primed osmotic pump in the subcutaneous pocket and connect it to the catheter[26].

    • Secure the cannula to the skull with dental cement.

    • Suture the scalp incision.

  • Post-Operative Care: Administer analgesics and monitor the mouse for recovery.

Protocol 2: MCHR1 Receptor Internalization Assay

1. Materials:

  • U2OS or HEK293T cells stably expressing fluorescently-tagged MCHR1 (e.g., MCHR1-EGFP)

  • Cell culture medium (e.g., DMEM with supplements)

  • This compound

  • Assay buffer

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., Hoechst)

  • 96-well imaging plates

2. Methodology:

  • Cell Plating: Seed the MCHR1-expressing cells into 96-well imaging plates and culture for 18-24 hours[11].

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Cell Treatment: Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C[11]. Include a vehicle control.

  • Fixation and Staining:

    • Gently remove the treatment solution and fix the cells with fixing solution for 20 minutes at room temperature[11].

    • Wash the cells with PBS.

    • Stain the nuclei with Hoechst stain.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the internalization of the fluorescently-tagged MCHR1 by measuring the fluorescence intensity within intracellular vesicles relative to the cell membrane.

Mandatory Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKA PKA cAMP->PKA Physiological_Effects Physiological Effects (↑ Food Intake, etc.) PKA->Physiological_Effects ERK ERK Activation PKC->ERK Ca_release->ERK ERK->Physiological_Effects

Caption: MCHR1 Signaling Pathway.

Chronic_Infusion_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_infusion Chronic Infusion Period cluster_endpoint Endpoint Analysis A1 Prepare this compound Solution A2 Fill and Prime Osmotic Pump A1->A2 B3 Subcutaneous Pump Implantation A2->B3 B1 Anesthetize Animal B2 Stereotaxic Cannula Implantation (ICV) B1->B2 B4 Connect Cannula to Pump B2->B4 B3->B4 B5 Suture and Recover B4->B5 C1 Monitor Animal Health (Daily) B5->C1 C2 Measure Body Weight and Food Intake C1->C2 C3 Behavioral Testing (e.g., anxiety, locomotion) C2->C3 D1 Tissue Collection (e.g., brain, adipose) C3->D1 D2 Verify Cannula Placement D3 Biochemical Assays (e.g., gene expression)

Caption: Chronic ICV Infusion Workflow.

References

Technical Support Center: [Ala17]-MCH In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of [Ala17]-MCH, a potent melanin-concentrating hormone (MCH) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological properties?

A1: this compound is a synthetic analog of the native melanin-concentrating hormone (MCH). It functions as a potent agonist for MCH receptors, with some selectivity towards the MCH1 receptor over the MCH2 receptor.[1][2][3]

Q2: What is the primary application of this compound in in vivo research?

A2: Given that MCH is an orexigenic peptide involved in regulating feeding behavior and energy homeostasis, this compound is primarily used in in vivo studies to investigate the physiological roles of the MCH system.[4] Central administration of MCH has been shown to increase food intake in animal models.[4]

Q3: What is the solubility of this compound?

A3: this compound is reported to be soluble in water up to 2 mg/ml.[3][5] For in vivo experiments, sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) are recommended vehicles.

Q4: How should this compound be stored?

A4: Lyophilized this compound should be stored at -20°C.[1][3] Once reconstituted in a solution, it is recommended to use it promptly and avoid long-term storage.[5] If storage of the solution is necessary, it should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C or below.

Troubleshooting Guides

This section addresses common issues encountered during the in vivo delivery of this compound.

Issue 1: Inconsistent or Lack of Expected Biological Effect

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Degradation - Storage: Ensure the lyophilized peptide was stored correctly at -20°C. Avoid repeated freeze-thaw cycles of reconstituted solutions by preparing single-use aliquots. - Solution Stability: Prepare fresh solutions for each experiment. If using a stock solution, verify its age and storage conditions. Consider that peptides can be unstable in aqueous solutions over time.[6][7][8]
Incorrect Dosage - Calculation Verification: Double-check all calculations for dosage, concentration, and injection volume. - Dose-Response Curve: If feasible, perform a dose-response study to determine the optimal effective dose for your specific experimental model and conditions.
Faulty Injection Technique - Verification of Administration Route: For intracerebroventricular (ICV) injections, verify the accuracy of the stereotaxic coordinates. A preliminary dye injection (e.g., Trypan Blue) can confirm cannula placement. - Injection Volume and Rate: Ensure the injection volume is appropriate for the target site (e.g., 1-5 µL for mouse brain ventricles) and the infusion rate is slow and controlled (e.g., 0.5-1.0 µL/min) to prevent backflow and tissue damage.[9][10]
Peptide Aggregation - Visual Inspection: Visually inspect the reconstituted solution for any precipitation or cloudiness. - Solvent and pH: Ensure the peptide is fully dissolved in a suitable, sterile vehicle. The pH of the vehicle should be optimized for peptide stability.[6][7][8] - Sonication: Brief sonication can sometimes help dissolve peptide aggregates.[11]
Issue 2: High Variability in Experimental Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Peptide Solution - Thorough Mixing: Ensure the lyophilized peptide is completely dissolved and the solution is homogenous before administration. Gentle vortexing is recommended.[9] - Fresh Preparations: Use freshly prepared solutions for each experimental cohort to minimize variability arising from solution instability.
Animal-to-Animal Variability - Standardized Procedures: Maintain consistent animal handling, anesthesia, and surgical procedures across all subjects. - Animal Strain, Age, and Weight: Ensure that animals within an experimental group are closely matched for strain, age, and weight, as these factors can influence physiological responses.
Inaccurate Injections - Consistent Cannula Placement: For central injections, precise and consistent cannula placement is critical. Verify coordinates for each animal. - Controlled Infusion: Use a microinjection pump for a slow and controlled infusion rate to ensure consistent delivery of the peptide.[9][10]
Issue 3: Adverse or Off-Target Effects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Peptide Dose - Dose Reduction: If adverse effects are observed, consider reducing the administered dose. A dose-response study can help identify a dose that elicits the desired effect with minimal side effects.
Vehicle-Induced Effects - Vehicle Control Group: Always include a vehicle-only control group to distinguish the effects of the peptide from those of the delivery vehicle. - Vehicle Selection: If the vehicle is suspected to cause adverse effects, consider alternative, well-tolerated vehicles like sterile saline or aCSF.
Non-Specific Binding - Receptor Specificity: While this compound shows some selectivity for MCH1R, it also binds to MCH2R.[1][2][3] Consider the potential for effects mediated by MCH2R. - Off-Target Binding: Although less common with highly specific peptides, off-target binding to other receptors or proteins is a possibility. Review literature for known off-target effects of MCH analogs.

Data Presentation

Table 1: Biological Activity of this compound

ParameterReceptorValueReference
EC50 MCH117 nM[1][3]
MCH254 nM[1][3]
Ki MCH10.16 nM[1][2][3]
MCH234 nM[1][2][3]

EC50: Half maximal effective concentration. Ki: Inhibitor constant.

Experimental Protocols

Protocol: Intracerebroventricular (ICV) Injection of this compound in Mice

1. Preparation of this compound Solution:

  • Allow the lyophilized this compound powder to reach room temperature.

  • Reconstitute the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline to the desired stock concentration.

  • Gently vortex to ensure complete dissolution.[9]

  • On the day of the experiment, dilute the stock solution to the final injection concentration with the same vehicle.

  • Keep the solution on ice for immediate use. For longer-term storage, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.[9]

2. Stereotaxic Surgery and Cannula Implantation:

  • Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).

  • Secure the animal in a stereotaxic frame.

  • Shave the scalp and clean the surgical area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify and level the bregma and lambda cranial landmarks.

  • Using stereotaxic coordinates for the lateral ventricle (a general guide for mice: AP: -0.5 mm, ML: ±1.0 mm, DV: -2.3 mm from the skull surface), drill a small hole through the skull. Note: These coordinates should be optimized for the specific mouse strain, age, and weight.[9]

  • Implant a guide cannula to the desired depth and secure it with dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before the injection.

3. Intracerebroventricular Injection:

  • Habituate the animal to handling for several days prior to the injection to minimize stress.

  • Gently restrain the conscious animal and remove the dummy cannula.

  • Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.

  • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.

  • After the infusion is complete, leave the injector cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.[9]

  • Slowly withdraw the injector cannula and replace the dummy cannula.

  • Return the animal to its home cage and monitor for behavioral or physiological changes.

Visualizations

MCH Receptor Signaling Pathway

MCH_Signaling_Pathway cluster_receptor Membrane MCH This compound MCHR1 MCH-R1 MCH->MCHR1 Gq Gαq MCHR1->Gq Gi Gαi MCHR1->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Response Cellular Responses Ca2->Response PKC->MAPK PKA PKA cAMP->PKA PKA->Response MAPK->Response

Caption: MCH-R1 signaling upon binding of this compound.

Experimental Workflow for In Vivo Delivery

In_Vivo_Workflow prep 1. Peptide Reconstitution surgery 2. Stereotaxic Surgery prep->surgery recovery 3. Animal Recovery surgery->recovery injection 4. ICV Injection recovery->injection monitoring 5. Behavioral/ Physiological Monitoring injection->monitoring analysis 6. Data Analysis monitoring->analysis

Caption: Workflow for ICV delivery of this compound.

References

Validation & Comparative

A Comparative Analysis of [Ala17]-MCH and Native MCH Potency for MCH Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potency and selectivity of melanin-concentrating hormone (MCH) analogs is critical for the development of novel therapeutics targeting the MCH system. This guide provides an objective comparison of the synthetic analog [Ala17]-MCH and native MCH, focusing on their potency at the MCH receptors 1 and 2 (MCHR1 and MCHR2). The information is supported by experimental data and detailed methodologies to aid in experimental design and data interpretation.

Potency Comparison at MCH Receptors

The potency of this compound, a synthetic analog of the native melanin-concentrating hormone (MCH), has been evaluated in various in vitro assays. Data indicates that this compound is a potent agonist at both MCH receptor subtypes, with a degree of selectivity for MCHR1.

LigandReceptorPotency MetricValue (nM)
This compound MCHR1K_i0.16[1][2][3][4]
MCHR2K_i34[1][2][3][4]
MCHR1EC_5017[1][2][4]
MCHR2EC_5054[1][2][4]
Native MCH MCHR1K_d~0.26 - 0.42[5]
MCHR1EC_50Not explicitly stated in searched results
MCHR2EC_50Not explicitly stated in searched results

K_i (Inhibition Constant): An indication of the binding affinity of a ligand to a receptor. A lower K_i value signifies a higher binding affinity. EC_50 (Half-maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. It is a measure of the ligand's potency in eliciting a functional response. K_d (Dissociation Constant): A measure of the affinity between a ligand and a receptor. A lower K_d indicates a stronger binding affinity.

Based on the available data, this compound demonstrates high-nanomolar to low-nanomolar affinity for MCHR1, as indicated by its K_i value of 0.16 nM.[1][2][3][4] Its affinity for MCHR2 is significantly lower, with a K_i of 34 nM, suggesting selectivity for MCHR1.[1][2][3][4] In functional assays, this compound activates both receptors with EC_50 values of 17 nM for MCHR1 and 54 nM for MCHR2.[1][2][4]

MCH Receptor Signaling Pathways

MCH receptors are G protein-coupled receptors (GPCRs) that primarily signal through two main pathways upon activation by an agonist like native MCH or this compound.

MCH_Signaling_Pathway MCH_Ligand MCH or This compound MCHR MCHR1 / MCHR2 MCH_Ligand->MCHR Gq Gq MCHR->Gq Activates Gi Gi MCHR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Leads to cAMP_decrease ↓ cAMP AC->cAMP_decrease

MCH Receptor Signaling Pathways.

Activation of MCHR1 can lead to the coupling of both Gq and Gi proteins. The Gq pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels. The Gi pathway inhibits adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. MCHR2 is reported to couple primarily to Gq proteins.

Experimental Protocols

To determine the potency of MCH and its analogs, two common in vitro assays are employed: radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound (e.g., this compound or native MCH) to compete with a radiolabeled ligand for binding to the MCH receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MCH receptors Incubate Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled MCH (e.g., [¹²⁵I]-MCH) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of This compound and native MCH Test_Compound_Prep->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound radioligand Separate->Measure Analyze Generate competition curve and calculate IC₅₀ and K_i values Measure->Analyze

Workflow for a Radioligand Binding Competition Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably or transiently expressing the MCH receptor of interest (e.g., HEK293 or CHO cells). This is typically done by cell lysis followed by centrifugation to pellet the membranes.

  • Reaction Mixture: In a suitable buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4), the cell membranes (5-10 µg of protein) are incubated with a fixed concentration of a radiolabeled MCH analog (e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH at 0.06-0.1 nM) and a range of concentrations of the unlabeled competitor (this compound or native MCH).

  • Incubation: The reaction mixture is incubated for a sufficient time to reach equilibrium (e.g., 90 minutes at room temperature).

  • Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate cells expressing MCH receptors and a calcium indicator (e.g., aequorin or Fluo-4) Add_Compound Add test compound to cells Cell_Plating->Add_Compound Test_Compound_Prep Prepare serial dilutions of This compound and native MCH Test_Compound_Prep->Add_Compound Measure_Signal Measure the change in fluorescence or luminescence over time Add_Compound->Measure_Signal Analyze Generate dose-response curve and calculate EC₅₀ values Measure_Signal->Analyze

Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture and Plating: Cells stably expressing the MCH receptor (e.g., CHO or HEK293 cells) are plated in a multi-well plate (e.g., 96-well). These cells may also co-express a calcium-sensitive photoprotein like aequorin or be loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Aequorin Reconstitution/Dye Loading: If using an aequorin-expressing cell line, the cells are incubated with coelenterazine (B1669285) to reconstitute the active photoprotein. If using a fluorescent dye, the cells are incubated with the dye, which enters the cells and is cleaved to its active, calcium-sensitive form.

  • Compound Addition: A baseline reading of luminescence or fluorescence is taken. Then, varying concentrations of the agonist (this compound or native MCH) are added to the wells.

  • Signal Detection: The change in luminescence or fluorescence, which corresponds to the increase in intracellular calcium, is measured immediately and over a short period using a luminometer or a fluorescence plate reader.

  • Data Analysis: The peak response or the area under the curve is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The available data indicates that this compound is a potent and selective MCHR1 agonist, with a binding affinity comparable to that of native MCH. To provide a definitive and direct comparison of their potencies, further studies evaluating both ligands in parallel within the same experimental setup are warranted. The detailed experimental protocols provided here serve as a guide for researchers aiming to conduct such comparative studies and further investigate the pharmacology of the MCH system.

References

[Ala17]-MCH versus other MCH receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of [Ala17]-MCH and Other Melanin-Concentrating Hormone (MCH) Receptor Agonists for Researchers and Drug Development Professionals.

This guide provides an objective comparison of the melanin-concentrating hormone (MCH) receptor agonist this compound with other notable MCH receptor agonists. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on performance supported by experimental data.

Comparison of MCH Receptor Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound against other MCH receptor agonists, including the endogenous ligand MCH. This data is crucial for evaluating the selectivity and efficacy of these compounds in activating the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2).

AgonistReceptorKi (nM)EC50 (nM)Reference(s)
This compound MCHR10.1617[1][2]
MCHR23454[1][2]
MCH (human, mouse, rat) MCHR10.03 - 0.20.1[3]
MCHR2-1.5[3]
S36057 MCHR10.053-[3]

MCH Receptor Signaling Pathways

Melanin-concentrating hormone (MCH) receptors are G protein-coupled receptors (GPCRs) that play a significant role in regulating energy homeostasis, appetite, and other physiological processes. Upon agonist binding, MCH receptors couple to multiple G protein subtypes, primarily Gi/o and Gq, to initiate downstream signaling cascades.

  • Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also implicated in the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.

  • Gq Pathway: Coupling to the Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

The differential activation of these pathways by various agonists can lead to distinct physiological outcomes.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_G_proteins G Proteins MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq Agonist MCH Agonist (this compound, MCH, etc.) Agonist->MCHR1 Binding AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation PLC Phospholipase C (PLC) Gq->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (HEK293 or CHO cells expressing MCHR) start->prep_membranes incubation Incubate Membranes with: - Radioligand ([¹²⁵I]-S36057 or [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH) - Unlabeled Test Compound (e.g., this compound) - Control (Buffer or known ligand) prep_membranes->incubation separation Separate Bound and Free Radioligand (Vacuum Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC50 and Ki values) quantification->analysis end End analysis->end Calcium_Assay_Workflow start Start plate_cells Plate Cells (HEK293 or CHO cells expressing MCHR) in a 96-well plate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM or Fura-2 AM) plate_cells->load_dye incubation_dye Incubate to allow dye de-esterification load_dye->incubation_dye add_agonist Add Test Agonist (e.g., this compound) at various concentrations incubation_dye->add_agonist measure_fluorescence Measure Fluorescence Changes (using a fluorescence plate reader, e.g., FLIPR) add_agonist->measure_fluorescence analysis Data Analysis (Calculate EC50 values) measure_fluorescence->analysis end End analysis->end cAMP_Assay_Workflow start Start plate_cells Plate Cells (HEK293 or CHO cells expressing MCHR) in a 96-well plate start->plate_cells pre_incubation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) plate_cells->pre_incubation stimulation Stimulate cells with Forskolin and varying concentrations of the Test Agonist (e.g., this compound) pre_incubation->stimulation cell_lysis Lyse the cells to release intracellular cAMP stimulation->cell_lysis quantify_cAMP Quantify cAMP levels (e.g., using a competitive immunoassay kit - HTRF, ELISA) cell_lysis->quantify_cAMP analysis Data Analysis (Calculate IC50 or EC50 for inhibition) quantify_cAMP->analysis end End analysis->end

References

Validating MCHR1 Activation by [Ala17]-MCH: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Ala17]-MCH's performance in activating the Melanin-Concentrating Hormone Receptor 1 (MCHR1) in vitro, supported by experimental data and detailed protocols.

This compound, a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH), has emerged as a potent tool for studying the physiological roles of MCHR1. This G protein-coupled receptor (GPCR) is a key player in regulating energy homeostasis, making it an attractive target for the development of therapeutics for obesity and other metabolic disorders. This guide delves into the in vitro validation of this compound as an MCHR1 agonist, presenting its pharmacological profile in comparison to the native ligand, MCH.

Comparative Analysis of MCHR1 Agonists

This compound demonstrates high affinity and functional potency at the human MCHR1. The following table summarizes key quantitative data from in vitro studies, offering a direct comparison with the endogenous agonist, MCH.

LigandBinding Affinity (Ki)Functional Potency (EC50)Receptor Selectivity
This compound 0.16 nM[1]17 nM[2][3]Selective for MCHR1 over MCHR2[1][2][3]
MCH (human) ~0.3 nM (IC50)0.70 nM (Calcium Flux)[4], 1.8 nM (cAMP)[4]Activates both MCHR1 and MCHR2

MCHR1 Signaling Pathways

MCHR1 activation by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory (Gαi) and Gq/11 (Gαq) G proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, Gαq activation stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of downstream effectors such as Extracellular signal-regulated kinases (ERK1/2).

MCHR1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates Ala17_MCH This compound Ala17_MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Ca2 [Ca2+]i ↑ PLC->Ca2 ERK pERK1/2 ↑ Ca2->ERK Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 or CHO cells stably expressing MCHR1) cell_plating Cell Plating (96- or 384-well plates) cell_culture->cell_plating binding_assay Receptor Binding Assay (Determine Ki) cell_plating->binding_assay ca_assay Calcium Mobilization Assay (Determine EC50 for Gq pathway) cell_plating->ca_assay camp_assay cAMP Accumulation Assay (Determine EC50 for Gi pathway) cell_plating->camp_assay erk_assay ERK Phosphorylation Assay (Downstream signaling) cell_plating->erk_assay data_acquisition Data Acquisition (Plate reader) binding_assay->data_acquisition ca_assay->data_acquisition camp_assay->data_acquisition erk_assay->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response parameter_calc Calculation of EC50 and Ki values dose_response->parameter_calc

References

A Comparative Analysis of [Ala17]-MCH and SNAP-7941 for MCH1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

In the field of neuroscience and drug development, the melanin-concentrating hormone (MCH) system is a critical target for understanding and potentially treating a range of conditions, including obesity, anxiety, and depression. The MCH1 receptor (MCHR1), a G-protein coupled receptor, is central to these pathways. This guide provides a detailed comparative study of two key research compounds that target MCHR1: [Ala17]-MCH, a peptide agonist, and SNAP-7941, a small molecule antagonist. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their MCHR1-related investigations.

General Properties

FeatureThis compoundSNAP-7941
Compound Type Peptide, MCH analogueSmall molecule, non-peptide
Primary Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)Melanin-Concentrating Hormone Receptor 1 (MCHR1)
Mechanism of Action Agonist[1][2]Antagonist[3][4][5]
Chemical Formula C97H155N29O26S4C34H44F2N4O5
Molecular Weight 2271.71 g/mol Not explicitly found in search results

In Vitro Binding Affinity and Functional Activity

The in vitro characteristics of this compound and SNAP-7941 highlight their distinct interactions with the MCH1 receptor.

Binding Affinity
CompoundReceptorAssay TypeKi Value (nM)Kd Value (nM)Reference
This compound MCHR1Radioligand Binding0.16[1][2][6][7][8][9][10][11][12]0.37 ([Eu3+]-labeled)[6][7][8][9][10][11][12][1][2][6][7][8][9][10][11][12]
MCHR2Radioligand Binding34[1][2][6][7][8][9][10][11][12]-[1][2][6][7][8][9][10][11][12]
SNAP-7941 MCHR1Radioligand Binding3.91 (racemic)[13]0.18 ([3H]-labeled)[14][13][14]
MCHR1Functional Assay (Schild)0.57 (Kb)[14]-[14]
Functional Activity
CompoundReceptorAssay TypeEC50 Value (nM)EffectReference
This compound MCHR1Functional Assay17[1][2]Agonist[1][2]
MCHR2Functional Assay54[1][2]Agonist[1][2]
SNAP-7941 MCHR1Phosphoinositide Metabolism-Competitive Antagonist[14][14]

In Vivo Effects

In vivo studies reveal the physiological and behavioral consequences of MCHR1 agonism and antagonism.

CompoundAnimal ModelEffects ObservedReference
SNAP-7941 RatsAnorectic: Inhibited MCH-induced food intake and reduced consumption of palatable food.[4][5][14][4][5][14]
RatsAntidepressant-like effects in the forced-swim test.[3][5][14][3][5][14]
RatsAnxiolytic-like effects in the social interaction test.[3][5][14][3][5][14]
Guinea PigsAnxiolytic-like effects in the maternal-separation vocalization test.[3][5][14][3][5][14]
RatsEnhanced social recognition and increased acetylcholine (B1216132) levels in the frontal cortex.[15][16][15][16]

Signaling Pathways and Mechanisms of Action

The opposing actions of this compound and SNAP-7941 on the MCH1 receptor signaling pathway are fundamental to their different research applications. MCHR1 is a G-protein-coupled receptor that primarily couples to Gαi and Gαq proteins.

cluster_agonist Agonist Pathway cluster_antagonist Antagonist Action Ala17_MCH This compound MCHR1 MCH1 Receptor Ala17_MCH->MCHR1 Binds and Activates G_protein Gαi / Gαq MCHR1->G_protein Activates SNAP_7941 SNAP-7941 SNAP_7941->MCHR1 Binds and Blocks Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messengers Second Messengers (e.g., ↓cAMP, ↑IP3/DAG) Effector->Second_Messengers Generates Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messengers->Cellular_Response Initiates

Caption: Opposing mechanisms of this compound (agonist) and SNAP-7941 (antagonist) on the MCH1 receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki or Kd) of this compound and SNAP-7941 for the MCH1 receptor.

Materials:

  • Cell membranes expressing the MCH1 receptor (e.g., from transfected cell lines like COS-7 or CHO).

  • Radiolabeled ligand (e.g., [125I]-MCH or [3H]-SNAP-7941).

  • Test compounds (this compound or SNAP-7941) at various concentrations.

  • Binding buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, vary the concentration of the radiolabeled ligand.

start Start prepare Prepare reagents: - MCHR1 expressing membranes - Radiolabeled ligand - Test compound dilutions start->prepare incubate Incubate membranes, radioligand, and test compound prepare->incubate filter Separate bound and free ligand via rapid filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Models

These models are used to assess the physiological and behavioral effects of the compounds.

Forced Swim Test (Antidepressant-like effects):

  • Rats are individually placed in a cylinder of water from which they cannot escape.

  • The duration of immobility is recorded during a specified period.

  • A decrease in immobility time following drug administration is indicative of an antidepressant-like effect.

Social Interaction Test (Anxiolytic-like effects):

  • Pairs of unfamiliar rats are placed in an open field, and the time they spend in active social interaction is measured.

  • An increase in social interaction time following drug administration suggests an anxiolytic effect.

Logical Relationships and Drug Development

SNAP-7941 has served as a lead compound in the development of other MCH1 receptor antagonists.

Lead_Compound Lead Compound (e.g., SNAP-7941) SAR Structure-Activity Relationship Studies Lead_Compound->SAR Optimization Lead Optimization (Improve potency, selectivity, pharmacokinetics) SAR->Optimization New_Antagonists New MCHR1 Antagonists (e.g., SNAP-94847) Optimization->New_Antagonists

Caption: Logical progression from a lead compound to the development of new antagonists.

Conclusion

This compound and SNAP-7941 are invaluable tools for dissecting the roles of the MCH1 receptor. This compound, as a potent MCHR1 agonist, is ideal for studies aimed at mimicking the endogenous effects of MCH and elucidating the downstream consequences of receptor activation. In contrast, SNAP-7941, a selective MCHR1 antagonist, is crucial for investigating the effects of blocking MCH signaling and has shown potential as a therapeutic lead for conditions such as obesity, anxiety, and depression. The choice between these two compounds will be dictated by the specific research question, with their opposing mechanisms of action providing a powerful approach to understanding the multifaceted functions of the MCH system.

References

[Ala17]-MCH: Demonstrating High Specificity for MCHR1 Over MCHR2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers confirming the selective binding and functional activity of the melanin-concentrating hormone analog, [Ala17]-MCH, for the MCH receptor 1 (MCHR1) over MCH receptor 2 (MCHR2).

This guide provides a detailed comparison of the binding affinity and functional potency of this compound for MCHR1 and MCHR2, supported by quantitative data from radioligand binding and functional assays. Experimental protocols and signaling pathway diagrams are included to facilitate the design and interpretation of studies utilizing this selective MCHR1 ligand.

Data Presentation: Quantitative Comparison of this compound Specificity

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for human MCHR1 and MCHR2. The data clearly illustrates the significantly higher affinity and potency of this compound for MCHR1.

ParameterMCHR1MCHR2Selectivity (MCHR2 Ki / MCHR1 Ki)
Binding Affinity (Ki) 0.16 nM34 nM~213-fold
Functional Potency (EC50) 17 nM54 nM~3-fold

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the specificity of this compound.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for MCHR1 and MCHR2.

1. Materials and Reagents:

  • HEK293 cells stably expressing human MCHR1 or MCHR2.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Binding buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.6.

  • Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH.

  • Unlabeled this compound.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Culture HEK293-MCHR1 and HEK293-MCHR2 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of binding buffer.

      • 50 µL of unlabeled this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

      • 50 µL of radioligand ([¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH) at a concentration close to its Kd.

      • 50 µL of cell membranes (typically 5-20 µg of protein).

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for EC50 Determination

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium, a downstream effect of MCHR1 and MCHR2 activation, particularly through the Gq pathway.

1. Materials and Reagents:

  • CHO-K1 or HEK293 cells stably expressing human MCHR1 or MCHR2.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound.

  • 96- or 384-well black, clear-bottom cell culture plates.

  • Fluorescence microplate reader with an automated injection system.

2. Procedure:

  • Cell Plating:

    • Seed the MCHR1- or MCHR2-expressing cells into the microplates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Incubate the cells with the calcium-sensitive dye solution in assay buffer for 45-60 minutes at 37°C in the dark.

  • Calcium Flux Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence microplate reader and record the baseline fluorescence.

    • Add varying concentrations of this compound to the wells using the automated injection system.

    • Continuously measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to detect the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Mandatory Visualization

Experimental Workflow for Determining this compound Specificity

G cluster_binding Radioligand Binding Assay (Ki) cluster_functional Calcium Mobilization Assay (EC50) prep_membranes Prepare Membranes (HEK293-MCHR1/2) setup_assay Set up Competition Assay ([125I]-Ligand vs. This compound) prep_membranes->setup_assay incubate Incubate setup_assay->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count calc_ki Calculate Ki (Cheng-Prusoff) count->calc_ki compare Compare Ki and EC50 Values calc_ki->compare plate_cells Plate Cells (CHO-MCHR1/2) load_dye Load Calcium Dye (e.g., Fluo-4 AM) plate_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_agonist Add this compound measure_baseline->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response calc_ec50 Calculate EC50 measure_response->calc_ec50 calc_ec50->compare start Start start->prep_membranes start->plate_cells conclusion Conclusion: This compound is MCHR1 Selective compare->conclusion

Caption: Workflow for determining the specificity of this compound.

MCHR1 and MCHR2 Signaling Pathways

G cluster_mchr1 MCHR1 Signaling cluster_mchr2 MCHR2 Signaling MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq1 Gαq MCHR1->Gq1 AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC1 Phospholipase C Gq1->PLC1 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG1 ↑ IP3 & DAG PLC1->IP3_DAG1 Ca_increase1 ↑ Intracellular Ca²⁺ IP3_DAG1->Ca_increase1 MCHR2 MCHR2 Gq2 Gαq MCHR2->Gq2 PLC2 Phospholipase C Gq2->PLC2 IP3_DAG2 ↑ IP3 & DAG PLC2->IP3_DAG2 Ca_increase2 ↑ Intracellular Ca²⁺ IP3_DAG2->Ca_increase2 ligand MCH / this compound ligand->MCHR1 ligand->MCHR2

Caption: Signaling pathways of MCHR1 and MCHR2.

Validating [Ala17]-MCH Effects in MCHR1 Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of the Melanin-Concentrating Hormone (MCH) analog, [Ala17]-MCH, in wild-type versus MCHR1 knockout (KO) mice. The data presented herein is crucial for validating the specificity of MCH analogs and understanding the role of the MCHR1 receptor in mediating MCH's biological functions.

Core Findings: MCHR1 is Essential for MCH-Mediated Effects

Genetic ablation of the MCHR1 receptor completely abrogates the physiological effects of MCH and its analogs. Studies involving chronic infusion of MCH in MCHR1 knockout mice demonstrate a lack of response in key physiological areas, confirming that MCHR1 is the primary mediator of MCH's actions on energy homeostasis.[1] In contrast, wild-type mice exhibit significant changes in feeding behavior and body weight upon MCH administration.[1]

Comparative Data Summary

The following tables summarize the expected outcomes of this compound administration in wild-type and MCHR1 knockout mice based on studies with MCH.

Table 1: Effects on Feeding Behavior

PhenotypeWild-Type MiceMCHR1 Knockout Mice
Food Intake Significant increaseNo significant change

Table 2: Effects on Body Weight and Composition

PhenotypeWild-Type MiceMCHR1 Knockout Mice
Body Weight Significant increaseNo significant change
Body Fat Mass Significant increaseNo significant change

Table 3: Baseline Phenotypes of MCHR1 Knockout Mice

MCHR1 knockout mice exhibit a distinct phenotype even without the administration of MCH analogs. These baseline characteristics are important for interpreting experimental results.

PhenotypeObservation in MCHR1 Knockout Mice
Body Weight Leaner phenotype, resistant to diet-induced obesity
Locomotor Activity Hyperactive
Food Intake Hyperphagic (increased food intake)
Metabolism Increased energy expenditure
Plasma Leptin Lower levels
Plasma Corticosterone Higher levels

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon binding of MCH or its analogs, MCHR1 initiates a cascade of intracellular signaling events.

  • Gi Coupling: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

  • Gq Coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

  • MAPK/ERK Pathway: MCHR1 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH This compound MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates ERK ERK MCHR1->ERK Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Response Cellular Response (e.g., changes in gene expression, neuronal activity) cAMP->Response IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Increases Ca->Response pERK p-ERK ERK->pERK pERK->Response

MCHR1 Signaling Pathway

Experimental Protocols

Animals
  • MCHR1 Knockout Mice: Mice with a targeted deletion of the Mchr1 gene.

  • Wild-Type Mice: Littermate controls with a functional Mchr1 gene.

  • All mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

Intracerebroventricular (ICV) Cannulation and Injection of this compound

A standard and effective method for delivering this compound directly to the central nervous system is via intracerebroventricular (ICV) injection.

Surgical Procedure:

  • Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Secure the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic drill, create a small burr hole over the target lateral ventricle.

  • Implant a guide cannula into the lateral ventricle and secure it to the skull with dental cement.

  • Allow the mice to recover for at least one week before any injections.

Injection Procedure:

  • Gently restrain the mouse and remove the dummy cannula from the guide cannula.

  • Insert the injection cannula, which is connected to a microsyringe pump via tubing.

  • Infuse the desired volume of this compound solution (or vehicle control) at a slow, controlled rate (e.g., 0.5 µL/min).

  • Leave the injection cannula in place for a short period after the infusion to allow for diffusion.

  • Replace the dummy cannula.

Dosage: The optimal dose of this compound should be determined empirically. A starting point for acute studies could be in the range of 1-5 nmol per mouse. For chronic infusions, osmotic mini-pumps can be used to deliver a continuous low dose.

ICV_Workflow cluster_surgery Cannula Implantation Surgery cluster_injection This compound Injection cluster_analysis Post-Injection Analysis Anesthesia Anesthetize Mouse Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Drilling Drill Burr Hole Incision->Drilling Implantation Implant Guide Cannula Drilling->Implantation Recovery Surgical Recovery Implantation->Recovery Restraint Restrain Mouse Recovery->Restraint After ≥ 1 week Cannula_Removal Remove Dummy Cannula Restraint->Cannula_Removal Injection Inject this compound or Vehicle Cannula_Removal->Injection Diffusion Allow Diffusion Injection->Diffusion Cannula_Replacement Replace Dummy Cannula Diffusion->Cannula_Replacement Behavior Behavioral Assays (e.g., Feeding, Locomotion) Cannula_Replacement->Behavior Metabolic Metabolic Measurements (e.g., Energy Expenditure) Behavior->Metabolic Tissue Tissue Collection (e.g., Brain, Adipose) Metabolic->Tissue

Experimental Workflow
Key Experiments

  • Feeding Studies: Following ICV injection of this compound, measure cumulative food intake at various time points (e.g., 2, 4, 24 hours).

  • Locomotor Activity: Place mice in open-field chambers and record their activity levels (e.g., distance traveled, rearing) after this compound administration.

  • Metabolic Cages: Use metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure.

  • Body Composition Analysis: Use techniques such as DEXA or MRI to determine changes in fat and lean mass.

Conclusion

The use of MCHR1 knockout mice is an indispensable tool for validating the on-target effects of this compound and other MCH receptor agonists. The absence of a physiological response to this compound in these mice provides definitive evidence that the observed effects in wild-type animals are mediated through the MCHR1 receptor. This comparative approach is essential for the accurate interpretation of pharmacological data and for the development of selective MCHR1-targeting therapeutics.

References

A Comparative Analysis of MCH Receptor Binding Affinities: [Ala17]-MCH vs. [Phe13, Tyr19]-MCH

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding characteristics of two key melanin-concentrating hormone (MCH) analogs.

This guide provides a comprehensive comparison of the binding affinities of two synthetic melanin-concentrating hormone (MCH) analogs, [Ala17]-MCH and [Phe13, Tyr19]-MCH, for the MCH receptor 1 (MCHR1). Understanding the binding characteristics of these analogs is crucial for the development of novel therapeutics targeting the MCH system, which is implicated in the regulation of energy homeostasis, mood, and other physiological processes. This document summarizes key binding data, details experimental methodologies, and illustrates relevant biological pathways and experimental workflows.

Quantitative Data Summary

The binding affinities of this compound and [Phe13, Tyr19]-MCH for the MCH receptors have been determined in various studies. The following table summarizes the reported quantitative data. It is important to note that the experimental conditions, such as the radioligand or labeled ligand used, cell lines, and assay formats, can influence the measured binding parameters.

AnalogReceptorBinding ParameterValue (nM)Cell LineLabeled Ligand
This compound MCHR1Ki0.16--
MCHR1Kd0.37-Eu3+ chelate-labeled this compound
MCHR2Ki34--
[Phe13, Tyr19]-MCH MCHR1Kd0.118Mouse G4F-7 melanoma cells[125I]-[Phe13, Tyr19]-MCH
MCHR1Kd3.1 ± 0.4HEK293 cells[125I]-MCH
MCHR2Kd9.6 ± 0.5HEK293 cells[125I]-MCH

Note: The Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity, where a lower value indicates a higher affinity. The EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The binding affinities presented above were determined using competitive radioligand binding assays. Below is a detailed description of a typical experimental protocol for such an assay.

Competitive Radioligand Binding Assay

This method is used to determine the affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [125I]-[Phe13, Tyr19]-MCH) from its receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human MCH1 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled MCH receptor ligand, such as [125I]-[Phe13, Tyr19]-MCH.

  • Unlabeled Ligands: The test compounds for which the binding affinity is to be determined (e.g., this compound).

  • Binding Buffer: Typically contains a buffer system (e.g., 25 mM HEPES, pH 7.4), divalent cations (e.g., 10 mM MgCl2), a chelating agent (e.g., 2 mM EGTA), and a protein carrier to reduce non-specific binding (e.g., 0.1% BSA).

  • Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: Cell membranes (0.5-1.0 µg of protein) are incubated in a multi-well plate with a fixed concentration of the radioligand (e.g., 0.06-0.1 nM [125I]-[Phe13, Tyr19]-MCH) and increasing concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out for a sufficient time (e.g., 90 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC50 value of the test compound. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

MCH1 Receptor Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR). Upon binding of an agonist like MCH or its analogs, the receptor activates intracellular signaling cascades primarily through Gi and Gq proteins.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH Analog (this compound or [Phe13, Tyr19]-MCH) MCHR1 MCHR1 MCH->MCHR1 Binds to Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Response ERK ERK Signaling PKC->ERK ERK->Response

Caption: MCH1 Receptor Signaling Cascade.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a competitive binding assay to determine the binding affinity of a test compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with MCHR1 Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH) Radioligand->Incubation TestCompound Prepare Serial Dilutions of Test Compound (e.g., [Ala¹⁷]-MCH) TestCompound->Incubation Separation Separate Bound and Free Ligand via Filtration Incubation->Separation Counting Quantify Radioactivity of Bound Ligand Separation->Counting Plotting Plot % Inhibition vs. Test Compound Concentration Counting->Plotting IC50 Determine IC₅₀ Value Plotting->IC50 Ki Calculate Kᵢ Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Competitive Binding Assay Workflow.

A Comparative Guide to the Dose-Response Relationships of Melanin-Concentrating Hormone (MCH) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Melanin-Concentrating Hormone (MCH) analogs, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the development of new MCH receptor-targeted therapeutics.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, feeding behavior, and other physiological processes.[1][2] It exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2).[1] MCHR1 is the primary receptor in rodents, while both are functional in higher species, including humans. The development of MCH analogs, including agonists and antagonists, has been instrumental in elucidating the physiological roles of the MCH system and has identified MCHR1 as a promising target for the treatment of obesity and other metabolic disorders.[2][3][4] This guide summarizes the dose-response characteristics of several key MCH analogs, providing a framework for their comparative pharmacology.

MCH Receptor Signaling Pathways

MCH binding to its receptors initiates intracellular signaling cascades that modulate neuronal activity. MCHR1 couples to multiple G proteins, primarily Gi and Gq.[5] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] Conversely, coupling to the Gq pathway activates phospholipase C (PLC), leading to the mobilization of intracellular calcium ([Ca2+]i) and the activation of the mitogen-activated protein kinase (MAPK) cascade.[5][6] MCHR2 is thought to primarily signal through the Gq pathway.[6] The differential coupling of MCHR1 allows for a diverse range of cellular responses to MCH.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 Generates MAPK MAPK Pathway PLC->MAPK Ca [Ca2+]i ↑ IP3->Ca

Caption: MCHR1 Signaling Pathways

Comparative Dose-Response Data of MCH Analogs

The following table summarizes the potency (EC50 or IC50) and, where available, the efficacy of various MCH analogs at MCH receptors. The data has been compiled from multiple studies, and experimental conditions may vary. Readers are encouraged to consult the original publications for detailed information.

CompoundTypeReceptorAssayPotency (EC50/IC50/Kb)Reference
MCH (human) Full AgonisthMCHR1cAMP Inhibition~100 pM[5]
hMCHR1Calcium Mobilization5 nM[7]
hMCHR2Calcium Mobilization5 nM[7]
Salmon MCH Full AgonisthMCHR1Calcium MobilizationAgonist activity observed[6]
hMCHR2Calcium MobilizationAgonist activity observed[6]
[Phe13, Tyr19]-MCH Full AgonisthMCHR1Calcium MobilizationAgonist activity observed[6]
hMCHR2Calcium MobilizationAgonist activity observed[6]
MCH-(6-17) Full AgonisthMCHR1cAMP InhibitionFull and potent agonistic response[1]
S38151 AntagonistMCHR1-Kb = 4.3 nM[2]
SNAP-7941 AntagonistMCHR1--[8]
T-226296 AntagonistMCHR1--[8]
TPI 1361-17 AntagonistMCHR1-Potent anxiolytic effects[2]

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. Kb: Antagonist dissociation constant.

Experimental Protocols

The characterization of MCH analogs typically involves a battery of in vitro assays to determine their binding affinity, potency, and efficacy at the MCH receptors. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the MCH receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare Membranes from cells expressing MCH receptor B Incubate Membranes with Radiolabeled MCH Analog and Test Compound A->B C Separate Bound and Free Radioligand (e.g., filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Determine Ki or IC50 D->E

Caption: Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably or transiently expressing the MCH receptor of interest (MCHR1 or MCHR2).[6]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled MCH analog (e.g., [125I]-MCH) and varying concentrations of the unlabeled test compound.[6]

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization and cAMP Accumulation

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency and efficacy.

This assay measures the ability of a compound to stimulate MCHR1 or MCHR2, leading to an increase in intracellular calcium levels.

Experimental Workflow:

Calcium_Mobilization_Workflow A Plate cells expressing MCH receptor B Load cells with a calcium-sensitive fluorescent dye A->B C Add Test Compound (agonist or antagonist + agonist) B->C D Measure changes in intracellular calcium (fluorescence) C->D E Determine EC50 or IC50 D->E

References

Validating the Anorectic Effects of MCH Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorectic effects of Melanin-Concentrating Hormone (MCH) receptor antagonists, with a special focus on the peptide analog [Ala17]-MCH. The objective is to furnish researchers, scientists, and drug development professionals with objective data to validate and compare the performance of these compounds in the context of appetite regulation and potential anti-obesity therapies. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of MCH receptor modulation.

Executive Summary

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and appetite. Its effects are primarily mediated through the MCH receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain. Activation of MCHR1 by MCH is known to be orexigenic, stimulating food intake and promoting weight gain. Consequently, MCHR1 antagonists have been a focal point in the development of anti-obesity therapeutics. This guide evaluates the anorectic properties of several MCHR1 antagonists, including the peptide analog S38151 and the small molecule antagonists SNAP-7941 and GW803430.

A critical point of clarification concerns this compound. While the initial query positioned it as an antagonist, available data consistently characterize it as a potent MCHR1 agonist. Therefore, this guide will present the anorectic data for established MCHR1 antagonists and contrast this with the known orexigenic effects of MCH agonists, thereby providing a comprehensive picture of MCHR1 modulation.

Comparative Performance of MCH Receptor Ligands

The following tables summarize the binding affinities and in vivo effects of various MCH receptor ligands on food intake and body weight.

Table 1: MCH Receptor Binding Affinities

CompoundTypeMCHR1 Ki (nM)MCHR2 Ki (nM)Selectivity (MCHR1 vs. MCHR2)
This compound Agonist0.1634~213-fold
S38151 Peptide Antagonist4.3--
SNAP-7941 Small Molecule Antagonist0.57>1000>1750-fold
GW803430 Small Molecule Antagonist9.3--

Table 2: In Vivo Anorectic/Orexigenic Effects of MCH Receptor Ligands

CompoundSpeciesAdministration RouteDoseEffect on Food IntakeEffect on Body Weight
MCH (Agonist) RatICV5 µgIncreased food intake.[1]Chronic infusion (10 µ g/day ) increased body weight.[2]
S38151 (Antagonist) Rat (Zucker)ICV20 nmol/kg/dayDose-dependent inhibition.[3][4]Dose-dependent inhibition of weight gain.[3][4]
S38151 (Antagonist) Mouse (DIO)IP10-30 mg/kg/dayLimited body weight gain.[3]Limited body weight gain.[3]
SNAP-7941 (Antagonist) Rat (DIO)IP10 mg/kg (twice daily)Sustained decrease in consumption.[5]26% less weight gain over 4 weeks vs. vehicle.[5]
GW803430 (Antagonist) Mouse (DIO)Oral30 mg/kg/dayReduced food intake.[6][7]Reduced body weight and body fat.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the MCH receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human MCHR1 or MCHR2.

  • Binding Reaction: Membranes are incubated with a radiolabeled MCH ligand (e.g., [125I]-[Phe13,Tyr19]-MCH) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes and the bound ligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Food Intake and Body Weight Study

Objective: To assess the effect of a test compound on food consumption and body weight in an animal model.

Protocol:

  • Animal Model: Diet-induced obese (DIO) rodents (e.g., mice or rats) are commonly used to model human obesity. Animals are fed a high-fat diet for a specified period to induce obesity.

  • Acclimation: Animals are individually housed and acclimated to the experimental conditions, including handling and administration procedures.

  • Compound Administration: The test compound is administered via the desired route (e.g., intracerebroventricular (ICV), intraperitoneal (IP), or oral gavage) at various doses. A vehicle control group receives the same volume of the vehicle solution.

  • Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 2, 4, 6, and 24 hours post-administration for acute studies, and daily for chronic studies). Spillage is carefully collected and accounted for.

  • Body Weight Measurement: Body weight is recorded daily or at other specified intervals throughout the study.

  • Data Analysis: Food intake and the change in body weight are compared between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Intracerebroventricular (ICV) Cannulation and Injection

Objective: To directly administer a compound to the central nervous system, bypassing the blood-brain barrier.

Protocol:

  • Anesthesia: The animal is anesthetized using an appropriate anesthetic agent.

  • Stereotaxic Surgery: The animal's head is fixed in a stereotaxic apparatus. A small hole is drilled in the skull at the coordinates corresponding to a cerebral ventricle (e.g., the lateral ventricle).

  • Cannula Implantation: A guide cannula is lowered to the target depth and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide cannula patent.

  • Recovery: The animal is allowed to recover from surgery for a specified period.

  • Injection: For injection, the dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted into the guide cannula. The test compound is infused at a slow, controlled rate.

  • Post-injection Monitoring: The animal is monitored for any adverse effects and for the behavioral or physiological outcomes of interest.

Visualizations

The following diagrams illustrate key concepts related to MCH receptor signaling and experimental workflows.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca²⁺]i IP3->Ca Releases PKC PKC DAG->PKC Activates Appetite ↑ Appetite cAMP->Appetite Suppresses Ca->Appetite Leads to ERK ERK PKC->ERK Activates ERK->Appetite Leads to

MCHR1 Signaling Pathway

Anorectic_Effect_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Data Analysis diet High-Fat Diet Feeding (Induce Obesity) acclimation Individual Housing & Acclimation diet->acclimation admin Compound Administration (e.g., IP, Oral, ICV) acclimation->admin measure_food Measure Food Intake (Acute & Chronic) admin->measure_food measure_weight Measure Body Weight (Chronic) admin->measure_weight stats Statistical Analysis (vs. Vehicle Control) measure_food->stats measure_weight->stats results Anorectic Effect Quantification stats->results

Experimental Workflow for Anorectic Effect Validation

MCH_Ligand_Logic cluster_agonist Agonist Action cluster_antagonist Antagonist Action MCHR1 MCH Receptor 1 (MCHR1) agonist MCH / this compound agonist_effect Activation of MCHR1 agonist->agonist_effect agonist_effect->MCHR1 orexigenic Orexigenic Effect (↑ Food Intake) agonist_effect->orexigenic antagonist S38151 / SNAP-7941 / GW803430 antagonist_effect Blockade of MCHR1 antagonist->antagonist_effect antagonist_effect->MCHR1 anorectic Anorectic Effect (↓ Food Intake) antagonist_effect->anorectic

Logical Relationship of MCH Receptor Ligands

References

[Ala17]-MCH: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity of [Ala17]-MCH, a synthetic analog of Melanin-Concentrating Hormone (MCH). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and in designing experiments to further characterize its pharmacological profile.

Summary of this compound Activity

This compound is a potent agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), exhibiting high affinity and functional activity. Its selectivity has been primarily characterized against its closest homolog, MCHR2. While comprehensive screening data against a broad panel of GPCRs is not widely published, the available data indicates a significant preference for MCHR1 over MCHR2.

Quantitative Data on this compound Receptor Affinity and Potency

The following table summarizes the known binding affinities (Ki) and functional potencies (EC50) of this compound for MCHR1 and MCHR2. This data highlights the selectivity of the compound for MCHR1.

ReceptorBinding Affinity (Ki)Functional Potency (EC50)
MCHR1 0.16 nM17 nM
MCHR2 34 nM54 nM

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist such as this compound initiates a cascade of intracellular signaling events. MCHR1 is known to couple to both Gi and Gq G-proteins. Gi coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Gq coupling activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively. Downstream of these initial events, MCHR1 activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ala17-MCH Ala17-MCH MCHR1 MCHR1 Ala17-MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates ERK p-ERK PLC->ERK Activates Ca2 Ca²⁺ IP3->Ca2 Releases

Caption: MCHR1 Signaling Pathway

Experimental Protocols for Assessing GPCR Cross-Reactivity

To thoroughly evaluate the selectivity of this compound, a tiered approach involving binding and functional assays against a panel of GPCRs is recommended.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor, providing a measure of binding affinity (Ki).

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target GPCR Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Prepare radiolabeled ligand solution Radioligand->Incubation Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation IC50 Determine IC50 value Scintillation->IC50 Ki Calculate Ki value using Cheng-Prusoff equation IC50->Ki

Caption: Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the GPCR of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled standard antagonist) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether binding to a receptor results in a cellular response (agonism or antagonism).

This assay measures changes in intracellular cAMP levels following receptor activation.

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate cells expressing target GPCR Stimulation Stimulate cells with This compound (and Forskolin for Gi) Cell_Plating->Stimulation Test_Compound Prepare serial dilutions of this compound Test_Compound->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Measure cAMP levels using HTRF, ELISA, or similar method Lysis->Detection EC50_IC50 Determine EC50 (agonist) or IC50 (antagonist) value Detection->EC50_IC50

Caption: cAMP Accumulation Assay Workflow

Detailed Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the GPCR of interest in a 96- or 384-well plate and culture overnight.

  • Compound Addition: For Gi-coupled receptors, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulate with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound. For Gs-coupled receptors, stimulate the cells with varying concentrations of this compound.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 (for agonism) or IC50 (for antagonism).

This assay measures changes in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate cells expressing target GPCR Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition Add serial dilutions of this compound Dye_Loading->Compound_Addition Fluorescence_Reading Measure fluorescence changes in real-time (e.g., FLIPR) Compound_Addition->Fluorescence_Reading EC50 Determine EC50 value Fluorescence_Reading->EC50

Caption: Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture: Plate cells expressing the GPCR of interest in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound in real-time.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration to determine the EC50 value.

Conclusion

The available data demonstrates that this compound is a selective agonist for MCHR1 over MCHR2. To fully characterize its cross-reactivity profile, it is recommended to screen the compound against a broad panel of GPCRs using the binding and functional assays detailed in this guide. Such a comprehensive analysis will provide a clearer understanding of its off-target effects and its suitability for further investigation as a selective MCHR1 tool compound.

A Comparative Guide to the In Vivo Effects of [Ala¹⁷]-MCH and MCH Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the melanin-concentrating hormone (MCH) receptor 1 (MCHR1) agonist, [Ala¹⁷]-MCH, and MCH antagonists. The information presented is based on experimental data from various preclinical studies, offering insights into their opposing roles in regulating energy homeostasis and other physiological processes.

At a Glance: [Ala¹⁷]-MCH vs. MCH Antagonists

Feature[Ala¹⁷]-MCH (MCHR1 Agonist)MCH Antagonists
Primary In Vivo Effect Orexigenic (stimulates food intake)Anorexigenic (suppresses food intake)
Impact on Body Weight Increases body weight and adiposityDecreases body weight and body fat
Effect on Energy Expenditure Generally decreases energy expenditure and body temperatureCan increase energy expenditure, particularly physical activity
Therapeutic Potential Research tool to understand MCH pathwaysTreatment of obesity and related metabolic disorders

Quantitative Comparison of In Vivo Effects

The following tables summarize quantitative data from various preclinical studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental design, animal models, and specific compounds used.

Table 1: Effects on Food Intake and Body Weight

Compound TypeSpeciesAdministration RouteDoseDuration% Change in Food Intake% Change in Body Weight/GainReference
MCH Agonist RatICV30 µ g/day 14 days+23%+38% (gain)[1]
MCH Agonist RatICV5 µgAcute+166-197% (2h)Not significant (24h)[2]
MCH Antagonist RatICV30-48 µ g/day 14 days-16%-35% (gain)[1]
MCH Antagonist (GW803430) Mouse (DIO)Oral gavage30 mg/kg/day30 daysReducedReduced[2]
MCH Antagonist Mouse (DIO)Oral gavage30 mg/kg1 monthModerately suppressed-24%[3]

ICV: Intracerebroventricular; DIO: Diet-induced obesity.

Table 2: Effects on Energy Expenditure and Metabolism

Compound TypeSpeciesKey FindingsReference
MCH Agonist MouseChronic infusion decreased body temperature and oxygen utilization.[4]
MCH Antagonist (GW803430) Mouse (DIO)Initially increased daily energy expenditure and consistently increased physical activity.[2]
MCH Antagonist Mouse (DIO)Treatment resulted in a higher body temperature compared to a pair-fed group, suggesting stimulated thermogenesis.[3]
MCH Antagonist Mouse (DIO)Reduced circulating leptin and triglycerides.[2]

Signaling Pathways

Melanin-concentrating hormone exerts its effects through the MCH receptor 1 (MCHR1), a G-protein coupled receptor (GPCR). The binding of an agonist like [Ala¹⁷]-MCH initiates a signaling cascade, while antagonists block this interaction.

MCH_Signaling_Pathway MCH Receptor 1 (MCHR1) Signaling Pathway cluster_agonist Agonist Action ([Ala¹⁷]-MCH) cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling Ala17_MCH [Ala¹⁷]-MCH MCHR1_active MCHR1 (Active) Ala17_MCH->MCHR1_active Binds and Activates G_protein Gαi/q Coupling MCHR1_active->G_protein MCH_Antagonist MCH Antagonist MCHR1_inactive MCHR1 (Inactive) MCH_Antagonist->MCHR1_inactive Binds and Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC_Ca PKC / Ca²⁺ IP3_DAG->PKC_Ca Cellular_Response Cellular Response (e.g., changes in neuronal excitability, gene expression) PKA->Cellular_Response PKC_Ca->Cellular_Response

Caption: MCHR1 signaling pathway activation by an agonist and inhibition by an antagonist.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating the in vivo effects of [Ala¹⁷]-MCH and MCH antagonists.

Agonist_Workflow Experimental Workflow for [Ala¹⁷]-MCH (ICV Administration) Animal_Prep Animal Preparation (e.g., C57BL/6 mice, cannula implantation) Acclimation Acclimation Period Animal_Prep->Acclimation Baseline Baseline Measurements (Food intake, body weight, etc.) Acclimation->Baseline ICV_Injection Intracerebroventricular (ICV) Injection ([Ala¹⁷]-MCH or vehicle) Baseline->ICV_Injection Post_Injection_Monitoring Post-Injection Monitoring ICV_Injection->Post_Injection_Monitoring Data_Collection Data Collection (Food intake, body weight, behavior) Post_Injection_Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for in vivo studies of centrally administered [Ala¹⁷]-MCH.

Antagonist_Workflow Experimental Workflow for MCH Antagonist (Oral Gavage in DIO Model) DIO_Induction Diet-Induced Obesity (DIO) Induction (High-fat diet) Group_Allocation Group Allocation (Vehicle, Antagonist doses) DIO_Induction->Group_Allocation Baseline Baseline Measurements (Body weight, food intake, body composition) Group_Allocation->Baseline Oral_Gavage Chronic Oral Gavage (Daily administration) Baseline->Oral_Gavage Metabolic_Monitoring Metabolic Monitoring (Indirect calorimetry, activity) Oral_Gavage->Metabolic_Monitoring Endpoint_Analysis Endpoint Analysis (Body composition, tissue analysis) Metabolic_Monitoring->Endpoint_Analysis Analysis Data Analysis Endpoint_Analysis->Analysis

Caption: Workflow for in vivo studies of orally administered MCH antagonists.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection of [Ala¹⁷]-MCH

1. Animals:

  • Adult male C57BL/6 mice are typically used.

  • Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Surgical Procedure:

  • Mice are anesthetized with isoflurane.

  • A guide cannula is stereotaxically implanted into the lateral ventricle. Coordinates are typically 0.3 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.5 mm ventral to the skull surface.

  • The cannula is secured with dental cement.

  • Animals are allowed a recovery period of at least one week.

3. [Ala¹⁷]-MCH Preparation and Administration:

  • [Ala¹⁷]-MCH is dissolved in artificial cerebrospinal fluid (aCSF) or saline.

  • For acute studies, a typical dose is 5 µg in a volume of 1-2 µL, injected over 1 minute.

  • For chronic studies, osmotic mini-pumps are connected to the cannula for continuous infusion (e.g., 1 nmol/day).

4. Data Collection:

  • Food and water intake are measured at regular intervals (e.g., 2, 4, 24 hours) post-injection.

  • Body weight is recorded daily.

  • Behavioral observations, such as locomotor activity, can be monitored using automated systems.

Oral Gavage of MCH Antagonist in Diet-Induced Obese (DIO) Mice

1. Animals and Diet:

  • Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Control animals are fed a standard chow diet.

2. Antagonist Formulation and Administration:

  • The MCH antagonist is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of PEG400 and water.

  • The compound is administered by oral gavage once or twice daily at a specific dose (e.g., 30 mg/kg).

  • The volume administered is typically 5-10 mL/kg of body weight.

3. Data Collection:

  • Body weight and food intake are measured daily.

  • Body composition (fat and lean mass) can be determined at baseline and at the end of the study using techniques like DEXA or NMR.

  • For energy expenditure analysis, mice are placed in metabolic cages for indirect calorimetry.

Indirect Calorimetry

1. Acclimation:

  • Mice are acclimated to the metabolic cages for at least 24 hours before data collection begins.

2. Measurements:

  • Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured continuously to calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure.

  • Locomotor activity is simultaneously monitored using infrared beams.

  • Food and water intake are also recorded.

3. Data Analysis:

  • Data is typically averaged over the light and dark cycles.

  • Analysis of covariance (ANCOVA) may be used to adjust energy expenditure for differences in body mass.

Conclusion

The MCH agonist [Ala¹⁷]-MCH and MCH antagonists exhibit diametrically opposed effects on energy homeostasis in vivo. [Ala¹⁷]-MCH serves as a valuable tool for probing the orexigenic and energy-conserving functions of the MCH system. In contrast, MCH antagonists show significant promise as therapeutic agents for obesity by reducing food intake and, in some cases, increasing energy expenditure. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these compounds in preclinical research. Further head-to-head comparative studies are warranted to delineate the nuanced differences in their in vivo profiles.

References

Validating the Efficacy of Novel MCH1 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the efficacy of novel Melanin-concentrating hormone receptor 1 (MCHR1) antagonists, using a new animal model approach. We will compare the potential efficacy profile of a hypothetical new antagonist against established compounds, SNAP-7941 and GW803430, based on existing preclinical data. This guide also includes detailed experimental protocols and visualizations to support the design of robust validation studies. While [Ala17]-MCH is a potent ligand for MCHR1 with high affinity, it is primarily utilized as a research tool for receptor binding assays rather than a therapeutic antagonist in efficacy studies[1][2][3]. Therefore, our comparison will focus on small molecule antagonists with demonstrated in vivo activity.

Comparative Efficacy of MCHR1 Antagonists in Rodent Models

The validation of a novel MCHR1 antagonist requires a thorough comparison with existing compounds that have established efficacy in relevant animal models. The following table summarizes key efficacy data for two well-characterized MCHR1 antagonists, SNAP-7941 and GW803430, in rodent models of obesity and anxiety/depression. This data provides a benchmark for evaluating a new chemical entity.

Compound Animal Model Dose Key Findings Reference
SNAP-7941 Diet-Induced Obese (DIO) Rats10 mg/kg, i.p. (twice daily for 7 days)Reduced body weight gain by 26% compared to vehicle-treated rats.[4][4]
Lean Rats10 mg/kg, i.p.Inhibited MCH-induced food intake.[4][4]
Rat Forced-Swim Test3, 10, 30 mg/kg, p.o.Significantly decreased immobility time, similar to fluoxetine.[4][4]
Rat Social Interaction TestNot specifiedProduced effects similar to clinically used anxiolytics.[4][5][4][5]
GW803430 Diet-Induced Obese (DIO) Rats1 and 3 mg/kg, p.o. (14 days)Correlated with anti-obesity activity.[6][6]
Diet-Induced Obese (DIO) C57BL/6J MiceNot specified (30 days)Reduced food intake, body weight, and body fat. Increased physical activity.[7][8][7][8]
Mouse Forced-Swim Test3 mg/kg (acute), 3 and 10 mg/kg (chronic), p.o.Reduced immobility time; effect absent in MCHR1-/- mice.[6][6]
Mouse Tail Suspension Test10 mg/kg, p.o.Active in this model of antidepressant-like effects.[6][6]
Mouse Marble Burying Test3, 10, 30 mg/kg, p.o.Decreased marble burying, indicating anxiolytic-like effects.[6][6]

Detailed Experimental Protocols

Robust and reproducible experimental protocols are crucial for the validation of a new MCHR1 antagonist. Below are detailed methodologies for inducing a relevant disease model and for assessing the anxiolytic efficacy of a test compound.

Diet-Induced Obesity (DIO) Mouse Model

This model is fundamental for evaluating the anti-obesity effects of MCHR1 antagonists.

Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet, for the subsequent testing of therapeutic compounds.

Materials:

  • 8-week-old male C57BL/6J mice.

  • Standard chow diet (e.g., 10% kcal from fat).

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat).

  • Animal caging with enrichment.

  • Calibrated scale for body weight measurement.

  • Equipment for measuring food intake.

Procedure:

  • Acclimation: Upon arrival, acclimate mice for at least one week to the housing facility conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Group Allocation: Randomize mice into two groups based on body weight: a control group and a DIO group.

  • Diet Administration:

    • Control Group: Feed the control group with the standard chow diet ad libitum.

    • DIO Group: Feed the DIO group with the high-fat diet ad libitum for a period of 15-20 weeks to induce a stable obese phenotype.[1][9][10]

  • Monitoring:

    • Record body weight and food intake weekly.[10]

    • Monitor the general health of the animals daily.

    • Replace diets weekly to ensure freshness.[10]

  • Phenotypic Confirmation: After the induction period, the DIO mice should exhibit a significant increase in body weight (typically 20-30% more than the control group) and may also show signs of insulin (B600854) resistance and hyperglycemia.[1]

  • Compound Administration: Once the obese phenotype is established, the novel MCHR1 antagonist, comparators (e.g., SNAP-7941, GW803430), and vehicle can be administered to subgroups of the DIO mice. Administration can be oral (p.o.) or intraperitoneal (i.p.) depending on the compound's formulation and study design.

  • Efficacy Assessment: Following compound administration, monitor key parameters such as:

    • Daily food intake.

    • Body weight changes.

    • Body composition (e.g., fat mass vs. lean mass, using techniques like DEXA).

    • Metabolic parameters (e.g., blood glucose, insulin, triglycerides).[7][8]

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is suitable for evaluating the anxiolytic potential of MCHR1 antagonists.[11][12]

Objective: To measure the anxiolytic-like effects of a novel compound by assessing the mouse's exploratory behavior in an environment with both anxiogenic (open arms) and non-anxiogenic (closed arms) areas.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50 cm for mice).

  • Two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of the same size, arranged opposite to each other.[12]

  • A central platform (e.g., 5 x 5 cm).

  • A video camera and tracking software (e.g., ANY-maze) for recording and analysis.

Procedure:

  • Habituation: Transfer mice to the testing room at least 30-60 minutes before the test to allow them to acclimate to the new environment.[12][13]

  • Compound Administration: Administer the test compound, comparators, and vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection).

  • Test Initiation:

    • Place a mouse on the central platform of the EPM, facing one of the open arms.[13]

    • Start the video recording and allow the mouse to freely explore the maze for a 5-minute session.[11][14]

  • Data Collection: The tracking software will record:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Inter-trial Procedure: After each trial, clean the maze thoroughly (e.g., with 70% ethanol) to remove any olfactory cues before testing the next animal.[13]

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used to assess general locomotor activity to rule out confounding effects of sedation or hyperactivity.

Visualizations

The following diagrams illustrate the MCHR1 signaling pathway and a typical experimental workflow for validating a novel MCH1 receptor antagonist.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylate Cyclase Gi->AC inhibits PLC PLC Gq->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Orexigenic effects, Anxiety modulation) PKA->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC activates Ca2->Cellular_Response ERK ERK1/2 PKC->ERK activates ERK->Cellular_Response

Caption: MCHR1 signaling cascade upon MCH binding.

Experimental_Workflow start Start: Hypothesis (Novel MCHR1 antagonist reduces obesity and anxiety) model_dev Animal Model Development (Diet-Induced Obesity in Mice) start->model_dev group_alloc Group Allocation (Vehicle, Novel Compound, Comparators) model_dev->group_alloc chronic_study Chronic Efficacy Study (e.g., 28 days) group_alloc->chronic_study acute_study Acute Behavioral Study group_alloc->acute_study chronic_endpoints Measure: Body Weight, Food Intake, Metabolic Parameters chronic_study->chronic_endpoints acute_endpoints Perform: Elevated Plus-Maze Test acute_study->acute_endpoints data_analysis Data Analysis and Comparison chronic_endpoints->data_analysis acute_endpoints->data_analysis conclusion Conclusion: Efficacy Validation of Novel Antagonist data_analysis->conclusion

Caption: Workflow for preclinical validation of a novel MCHR1 antagonist.

References

Safety Operating Guide

Navigating the Disposal of [Ala17]-MCH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides like [Ala17]-MCH, a potent melanin-concentrating hormone (MCH) receptor agonist, are paramount for a secure laboratory environment.[1] While specific disposal protocols for every research compound are not always available, a comprehensive strategy based on established best practices for bioactive peptides ensures safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory: [2][3]

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.[2][3]

  • Eye Protection: Wear safety goggles or a face shield to protect against splashes.[2][3]

  • Lab Coat: A buttoned lab coat provides a barrier against skin contact.[2][3][4]

  • Respiratory Protection: When handling lyophilized powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2][4]

Step-by-Step Disposal Procedures for this compound

The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and is governed by local, state, and federal regulations. Never dispose of peptides in the regular trash or pour solutions down the drain without proper inactivation and institutional approval.[2]

Liquid Waste Disposal:

  • Inactivation/Decontamination: Before disposal, peptide solutions should be inactivated. Chemical decontamination is a common method. The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.[3]

  • Neutralization (if applicable): If a strong acid or base is used for decontamination, the solution must be neutralized to a pH between 5.5 and 9.0.[3]

  • Collection: Collect the inactivated and neutralized solution in a designated, clearly labeled, and leak-proof hazardous waste container.[2]

  • Institutional Protocol: Follow your institution's protocol for the final disposal of chemical waste. This typically involves contacting the Environmental Health & Safety (EHS) department for pickup and disposal by a certified hazardous waste management service.[2][3]

Solid Waste Disposal:

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[2][3]

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][3]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[3]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department and their certified hazardous waste management service.[2][3]

Quantitative Data for Chemical Decontamination

The following table summarizes key quantitative parameters for common chemical decontamination methods that can be applied to peptide toxins. It is crucial to validate the efficacy of any decontamination method for this compound within your specific experimental context.

DecontaminantConcentrationContact TimeNotes
Sodium Hypochlorite (B82951) 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[3]Minimum 20-60 minutes.[3]Effective for many peptides, but may be corrosive to some surfaces.[3]
Enzymatic Detergent Typically a 1% (m/v) solution.[3]Varies by product; follow the manufacturer's instructions.[3]Good for cleaning labware; may require subsequent disinfection.[3]

Experimental Protocols

General Protocol for Chemical Decontamination of this compound Liquid Waste:

  • Preparation: Work in a designated area, such as a chemical fume hood, and wear appropriate PPE.

  • Decontamination: To the liquid waste containing this compound, add a sufficient volume of a decontaminating agent (e.g., sodium hypochlorite solution to a final concentration of 0.5-1.0%) to ensure thorough mixing.

  • Contact Time: Allow the mixture to stand for the recommended contact time (e.g., at least 60 minutes) to ensure complete inactivation of the peptide.

  • Neutralization: If necessary, neutralize the solution to a pH between 5.5 and 9.0 using a suitable neutralizing agent.

  • Collection: Transfer the treated waste to a designated hazardous waste container.

  • Disposal: Seal the container and arrange for its disposal through your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., vials, tips, PPE) waste_type->solid_waste Solid decontaminate Decontaminate/Inactivate (e.g., with Sodium Hypochlorite) liquid_waste->decontaminate collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid neutralize Neutralize to pH 5.5-9.0 (if applicable) decontaminate->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid store Store in Designated Hazardous Waste Accumulation Area collect_liquid->store collect_solid->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like [Ala17]-MCH is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with due care, following the best practices for handling research-grade peptide compounds.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][4] Should meet ANSI Z87.1 standards.[4]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for preventing skin contact.[1][3] Consider double-gloving for added protection, especially when handling concentrated solutions.[4]
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from potential splashes.[1][4][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1][4] Work in a well-ventilated area or under a fume hood.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.[1]

Receiving and Initial Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

Handling of Lyophilized Peptide:

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[3][4]

  • Weighing: Weigh the lyophilized powder in a designated, clean, and controlled environment, minimizing the creation of dust.[1]

  • Reconstitution: Add the appropriate solvent slowly to the vial. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[3] Cap the container securely before mixing. Sonication can aid dissolution, but avoid excessive heating.[4]

Storage Conditions:

FormStorage TemperatureContainer and ConditionsDuration
Lyophilized -20°C or -80°CTightly sealed, light-protective, and desiccated container.[3][4][6]Long-term (several years)[6]
In Solution -20°C or -80°CSingle-use aliquots to avoid repeated freeze-thaw cycles.[1][4][6]Short-term (up to 1 month at -20°C, up to 6 months at -80°C)[4]

Disposal Plan

Unused or expired this compound and contaminated materials are considered chemical waste and must be disposed of according to institutional and environmental regulations.[5]

Waste Segregation and Disposal Protocol:

  • Unused Peptide: Unused lyophilized peptide and concentrated stock solutions should be collected in a designated and clearly labeled hazardous waste container.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be disposed of in a labeled hazardous waste container.[3]

  • Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Never pour peptide solutions or reagents into public drains.[5]

Experimental Protocols

General Reconstitution Protocol:

  • Bring the vial of lyophilized this compound to room temperature in a desiccator.[4]

  • Prepare the recommended solvent (e.g., sterile water, buffer, or an organic solvent like DMSO).

  • Under sterile conditions, add the calculated volume of solvent to the vial to achieve the desired concentration.

  • Gently agitate or sonicate the vial to ensure complete dissolution.[4]

  • If not for immediate use, aliquot the solution into single-use vials and store at the appropriate temperature.[6]

PPE_Selection_Workflow cluster_handling Handling this compound cluster_ppe Required Personal Protective Equipment start Start: Handling this compound task What is the task? start->task weighing weighing task->weighing Weighing Lyophilized Powder reconstitution reconstitution task->reconstitution Reconstituting or Handling Solution general_lab general_lab task->general_lab General Laboratory Use goggles Safety Goggles weighing->goggles gloves Nitrile Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat respirator Respirator/Dust Mask weighing->respirator reconstitution->goggles reconstitution->gloves reconstitution->lab_coat face_shield Face Shield (Recommended) reconstitution->face_shield general_lab->goggles general_lab->gloves general_lab->lab_coat

Caption: PPE selection workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.